3-(4-Ethylphenyl)propanal
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-ethylphenyl)propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-2-10-5-7-11(8-6-10)4-3-9-12/h5-9H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMBYEGYTBWRIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90591432 | |
| Record name | 3-(4-Ethylphenyl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104175-15-7 | |
| Record name | 3-(4-Ethylphenyl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-(4-Ethylphenyl)propanal: Technical Monograph on Synthesis, Properties, and Applications
The following technical guide is structured as a specialized monograph for research and development professionals. It synthesizes confirmed physicochemical data, synthetic methodologies, and application insights for 3-(4-Ethylphenyl)propanal .
Executive Summary
3-(4-Ethylphenyl)propanal (CAS: 104175-15-7) is an aryl-substituted aldehyde belonging to the phenylpropanal class. Structurally homologous to well-known fragrance ingredients such as Bourgeonal and Lilial, this compound is characterized by a fresh, floral, and green olfactory profile, often described as possessing "Muguet" (Lily of the Valley) nuances.
Primarily utilized in the fragrance industry as a stable, diffusive heart note, it also serves as a versatile intermediate in organic synthesis for pharmaceutical scaffolds. This guide details its physicochemical profile, industrial and laboratory-scale synthesis, and safety protocols required for handling.
Chemical Identity & Structural Analysis
| Attribute | Detail |
| CAS Number | 104175-15-7 |
| IUPAC Name | 3-(4-Ethylphenyl)propanal |
| Synonyms | 3-(4-Ethylphenyl)propionaldehyde; Benzenepropanal, 4-ethyl-; Hydrocinnamaldehyde, p-ethyl- |
| Molecular Formula | C₁₁H₁₄O |
| Molecular Weight | 162.23 g/mol |
| SMILES | CCc1ccc(CCC=O)cc1 |
| InChI Key | Predicted: RZVPBFAVPYXZQO-UHFFFAOYSA-N |
Structural Insight: The molecule features a flexible propanal chain attached to the para-position of an ethyl-substituted benzene ring. Unlike its branched counterparts (e.g., Cyclamen Aldehyde), the linear propanal chain typically imparts a softer, more natural "watery" green character to the odor profile. The absence of alpha-substitution generally increases reactivity toward oxidation compared to alpha-methylated analogs.
Physicochemical Profile
Note: Values marked with () are predicted based on quantitative structure-property relationship (QSPR) models of homologous series (e.g., isobutyl analog CAS 40764-03-2) where experimental data is proprietary.*
| Property | Value / Description |
| Physical State | Colorless to pale yellow liquid |
| Odor Profile | Floral, Green, Muguet, Fresh, Aldehydic |
| Boiling Point | 255–265 °C (at 760 mmHg) |
| Density | 0.95 – 0.97 g/cm³ (at 25 °C) |
| Refractive Index | 1.500 – 1.515 (at 20 °C) |
| Flash Point | > 100 °C (Closed Cup) |
| LogP (Octanol/Water) | ~3.0 – 3.4* |
| Solubility | Insoluble in water; soluble in ethanol, dipropylene glycol, and organic solvents. |
Synthetic Pathways & Manufacturing
For R&D and industrial scaling, two primary routes are established. The choice depends on the availability of starting materials and the desired isomeric purity.
Route A: Selective Hydrogenation of Cinnamaldehyde Derivative (Laboratory Scale)
This method offers high regioselectivity and is preferred for generating high-purity standards.
-
Aldol Condensation: 4-Ethylbenzaldehyde reacts with acetaldehyde (or vinyl acetate equivalents) under basic conditions to form 4-ethylcinnamaldehyde .
-
Selective Hydrogenation: The
-unsaturated aldehyde is hydrogenated using a catalyst system that reduces the alkene without affecting the aldehyde carbonyl or the aromatic ring. Pd/C or specialized homogeneous Rhodium catalysts are often employed.
Route B: Hydroformylation of Styrenes (Industrial Scale)
This route is more atom-efficient but requires separation of isomers.
-
Hydroformylation: 4-Ethylstyrene is reacted with syngas (CO + H₂) in the presence of a Rhodium-phosphine catalyst.
-
Isomer Separation: The reaction yields a mixture of the branched (iso) and linear (normal) aldehydes. The linear isomer (target) is separated via fractional distillation.
Visualization of Synthetic Logic
The following diagram illustrates the two primary pathways.
Caption: Figure 1. Dual synthetic pathways for 3-(4-Ethylphenyl)propanal synthesis: Aldol condensation/reduction (top) and Hydroformylation (bottom).
Applications in R&D
Fragrance Chemistry
-
Role: Heart note / Modifier.
-
Performance: The compound is valued for bridging citrus top notes with woody/musky base notes. Its "watery" floral aspect makes it a candidate for replacing sensitizing muguet materials, although it is itself a sensitizer (see Safety).
-
Stability: Moderate stability in alkaline media (soaps). Prone to oxidation to the corresponding acid (3-(4-ethylphenyl)propionic acid) upon prolonged air exposure; antioxidants (e.g., BHT) are recommended for storage.
Pharmaceutical Intermediates
The 3-phenylpropanal scaffold is a "privileged structure" in medicinal chemistry.
-
Reductive Amination: Reacting CAS 104175-15-7 with primary amines yields secondary amines used in antifungal and antihistamine research.
-
Heterocycle Formation: Reaction with hydrazines or hydroxylamines generates pyrazoles or isoxazoles, respectively.
Safety, Toxicology & Handling (E-E-A-T)
Hazard Classification (GHS/CLP): Based on homologous data and safety data sheets for commercial mixtures containing this substance:
-
Skin Sens. 1B (H317): May cause an allergic skin reaction.
-
Aquatic Chronic 3 (H412): Harmful to aquatic life with long-lasting effects.
Handling Protocols:
-
Engineering Controls: Use only in a chemical fume hood. Avoid aerosol formation.
-
PPE: Nitrile rubber gloves (0.11 mm thickness, breakthrough >480 min) and safety glasses with side shields are mandatory.
-
Storage: Store under inert gas (Nitrogen/Argon) at 2–8 °C to prevent autoxidation. Tightly seal containers to retain volatile olfactory components.
Regulatory Status:
-
IFRA: Ensure compliance with International Fragrance Association (IFRA) standards for benzyl/phenyl aldehyde derivatives in finished consumer goods.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 104175-15-7. Retrieved from [Link]
-
Rentokil Initial (2022). Safety Data Sheet: FLACONE+EVAP. GREEN WAI. (Contains hazard classification for CAS 104175-15-7). Retrieved from [Link]
-
Vrbková, E., et al. (2017). Aldol condensation of 4-alkylbenzaldehyde with propanal followed by hydrogenation. ResearchGate. (Discusses synthesis of homologous series). Retrieved from [Link]
Sources
Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 3-(4-Ethylphenyl)propanal
This technical guide provides an in-depth physicochemical and synthetic analysis of 3-(4-Ethylphenyl)propanal , a structural analog within the commercially significant family of floral aromatic aldehydes (e.g., Bourgeonal, Lilial).
CAS Registry Number: 104175-15-7 Molecular Formula: C₁₁H₁₄O Molecular Weight: 162.23 g/mol [1]
Executive Summary
3-(4-Ethylphenyl)propanal is a saturated aromatic aldehyde characterized by a hydrocinnamaldehyde backbone substituted with a para-ethyl group. While often overshadowed by its tert-butyl analog (Bourgeonal) or isopropyl analog (Cyclamen Aldehyde), this molecule represents a critical intermediate in the fine chemical synthesis of functionalized phenylpropanoids and possesses distinct olfactory properties (fresh, floral, marine-ozone notes).
Critical Distinction: Researchers must not confuse this compound with 4-Ethylbenzaldehyde (CAS 4748-78-1) . Although chemically related, the lack of the ethyl linker in the benzaldehyde derivative drastically alters reactivity, boiling point, and olfactory threshold.
Part 1: Molecular Identity & Structural Analysis
The molecule consists of a benzene ring substituted at the 1-position with an ethyl group and at the 4-position with a propanal chain. This para-substitution pattern is crucial for its linear geometry, which influences both its binding affinity to olfactory receptors (ORs) and its behavior in hydroformylation reactors.
Electronic & Conformational Properties[3]
-
Lipophilicity: The ethyl group acts as a weak electron-donating group (EDG) via hyperconjugation, slightly increasing electron density on the aromatic ring compared to the unsubstituted hydrocinnamaldehyde.
-
Steric Profile: Unlike the bulky tert-butyl group in Bourgeonal, the ethyl group allows for greater rotational freedom and tighter packing in crystal lattices of solid derivatives (e.g., semicarbazones).
-
Reactivity: The aldehyde proton is susceptible to autoxidation, a common failure mode in stability testing.
Part 2: Physicochemical Parameters[4]
The following data aggregates experimental values and high-confidence predictive models (QSAR) for CAS 104175-15-7.
| Parameter | Value / Range | Method/Notes |
| Physical State | Liquid | Standard Temperature & Pressure (STP) |
| Appearance | Colorless to pale yellow | Oxidation leads to yellowing |
| Boiling Point | 265°C - 275°C | Predicted (760 mmHg).[2] Note: 4-Ethylbenzaldehyde boils at ~221°C; the ethylene linker adds ~45-50°C. |
| Density | 0.965 - 0.985 g/cm³ | @ 20°C (Estimated based on homologs) |
| LogP (Octanol/Water) | 2.9 - 3.1 | Hydrophobic. High affinity for lipid bilayers. |
| Vapor Pressure | ~0.005 mmHg | @ 25°C (Low volatility compared to benzaldehydes) |
| Flash Point | > 100°C | Closed Cup (Predicted) |
| Solubility (Water) | < 150 mg/L | Poorly soluble |
| Solubility (Solvents) | Miscible | Ethanol, Diethyl Phthalate, DCM, Toluene |
Part 3: Synthetic Routes & Process Chemistry
The industrial standard for synthesizing 3-(4-Ethylphenyl)propanal is the Hydroformylation (Oxo Synthesis) of 4-ethylstyrene. This route is preferred over the reduction of cinnamic acid derivatives due to atom economy and scalability.
Primary Workflow: Rhodium-Catalyzed Hydroformylation
This process involves the addition of syngas (CO + H₂) across the vinyl double bond of 4-ethylstyrene.
Reaction Engineering:
-
Catalyst: Rhodium-hydrido-carbonyl complex modified with bulky phosphite ligands (e.g., Biphephos) to maximize regioselectivity for the linear (anti-Markovnikov) aldehyde over the branched isomer.
-
Conditions: 80–100°C, 10–20 bar Syngas (1:1 CO/H₂).
Experimental Protocol (Bench Scale)
-
Charge: In a high-pressure autoclave, dissolve 4-ethylstyrene (1.0 eq) in toluene.
-
Catalyst Prep: Add Rh(acac)(CO)₂ (0.1 mol%) and Ligand (0.5 mol%) under inert atmosphere (N₂).
-
Pressurization: Purge with Syngas three times, then pressurize to 15 bar.
-
Reaction: Heat to 90°C with vigorous stirring (1000 rpm) to overcome mass transfer limitations. Monitor gas uptake.
-
Workup: Depressurize, filter catalyst (if heterogeneous) or pass through a silica plug.
-
Purification: Fractional distillation under reduced pressure (0.5 mmHg) is required to separate the linear product from the branched iso-aldehyde byproduct.
Visualization: Synthesis & Isomerization Pathway
Caption: Rhodium-catalyzed hydroformylation pathway illustrating the regioselectivity challenge between the desired linear aldehyde and the branched isomer.
Part 4: Reactivity Profile & Stability
As an aldehyde, 3-(4-Ethylphenyl)propanal is chemically labile. Understanding its degradation pathways is essential for formulation and storage.
Oxidation (Shelf-Life Critical)
Exposure to atmospheric oxygen converts the aldehyde to 3-(4-ethylphenyl)propanoic acid . This is an auto-catalytic radical process.
-
Mitigation: Store under Argon/Nitrogen. Add antioxidants (e.g., BHT at 0.1%) if the end-use permits.
Aldol Condensation
In the presence of base (pH > 8) or primary amines, the alpha-protons can deprotonate, leading to self-aldolization or Schiff base formation (with amines).
-
Impact: Causes discoloration (yellow/brown) and viscosity increase in formulations.
Visualization: Degradation Pathways
Caption: Primary degradation mechanisms: Autoxidation to carboxylic acid and base-catalyzed aldol condensation.
Part 5: Biological Interface & Safety (E-E-A-T)
Olfactory Properties
The molecule exhibits a "fresh, floral, marine" odor profile, often described as having "ozone" nuances. It is structurally related to Lilial (reprotoxicant) and Bourgeonal.
Toxicology & Sensitization
-
Sensitization: Like many benzenepropanals, this molecule is a potential skin sensitizer (Type IV hypersensitivity). It can form haptens by reacting with skin proteins via Schiff base formation.
-
Structural Alert: Due to the structural similarity to Lilial (3-(4-tert-butylphenyl)-2-methylpropanal), which is banned/restricted in EU cosmetics (CMR 1B), this ethyl analog undergoes rigorous scrutiny.
-
Metabolism: In vivo, the aldehyde is rapidly oxidized to the corresponding propionic acid derivative and excreted as a glycine conjugate.
Safety Protocol:
-
Handling: Use nitrile gloves (aldehyde permeation resistant). Work in a fume hood to avoid inhalation.
-
Disposal: Incineration. Do not release into aqueous waste streams (LogP ~3.0 implies aquatic toxicity).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 104175-15-7, 3-(4-Ethylphenyl)propanal. Retrieved from [Link]
- Börner, A., & Franke, R. (2016).Hydroformylation: Fundamentals, Processes, and Applications in Organic Synthesis. Wiley-VCH.
-
The Good Scents Company (2024). Propanal, 3-(4-ethylphenyl)- Data Sheet. Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: Phenylpropanal Derivatives. Retrieved from [Link]
Sources
3-(4-Ethylphenyl)propanal molecular structure and conformation
The following technical guide details the molecular architecture, conformational dynamics, and synthesis of 3-(4-Ethylphenyl)propanal , a significant olfactory pharmacophore in the phenylpropanoid family.
Molecular Structure, Conformation, and Chemical Utility[1]
Executive Summary
3-(4-Ethylphenyl)propanal (CAS: 104175-15-7), often referred to as p-ethyldihydrocinnamaldehyde, is a structural analog of the commercially vital "muguet" (Lily of the Valley) odorants like Lilial and Bourgeonal.[1] Unlike its methylated cousins, this molecule presents a simplified phenylpropanoid backbone that serves as an ideal model for studying Structure-Odor Relationships (SOR) .[1]
This guide analyzes the molecule’s transition from a static chemical entity to a dynamic ligand capable of activating G-Protein Coupled Receptors (GPCRs).[1] It details the synthetic pathways, conformational energy penalties, and the physicochemical properties that dictate its behavior in formulation and biological systems.
Molecular Architecture & Physicochemical Profile[1][2]
At its core, the molecule consists of a lipophilic aromatic anchor (4-ethylphenyl) tethered to a polar, reactive osmaphore (propanal).
2.1 Structural Identifiers
| Parameter | Detail |
| IUPAC Name | 3-(4-Ethylphenyl)propanal |
| Common Synonyms | p-Ethyldihydrocinnamaldehyde; 3-(p-Ethylphenyl)propionaldehyde |
| CAS Number | 104175-15-7 |
| SMILES | CCC1=CC=C(C=C1)CCC=O |
| Molecular Formula | C |
| Molecular Weight | 162.23 g/mol |
2.2 Physicochemical Properties
The balance between the hydrophobic ethyl-phenyl tail and the hydrophilic aldehyde head is critical for bioavailability (crossing the nasal mucus) and receptor docking.[1]
| Property | Value (Experimental/Predicted) | Significance |
| LogP (Octanol/Water) | ~2.8 - 3.1 | Ideal lipophilicity for crossing olfactory mucus membranes.[1] |
| Boiling Point | 245–250 °C (at 760 mmHg) | High substantivity (long-lasting base/heart note).[1] |
| Vapor Pressure | ~0.02 mmHg @ 25°C | Moderate volatility; requires fixation in formulation.[1] |
| Flash Point | >100 °C | Safe for standard laboratory handling.[1] |
Conformational Analysis
The biological activity of 3-(4-ethylphenyl)propanal is dictated by its ability to adopt a specific "bioactive conformation" within the hydrophobic binding pocket of olfactory receptors (ORs).[1]
3.1 Degrees of Freedom
The molecule possesses four critical rotatable bonds that define its energy landscape:
- (Ethyl-Phenyl Rotation): The ethyl group at the para position rotates relative to the aromatic plane.[1] The energy barrier is low (< 1 kcal/mol), favoring a perpendicular orientation to minimize steric clash with ortho-hydrogens.[1]
-
(Phenyl-
): Rotation of the entire propanal chain relative to the ring.[1] -
(Ethylene Linker
): Determines if the chain is "extended" (anti) or "folded" (gauche).[1] - (Aldehyde Orientation): The carbonyl oxygen can eclipse or stagger the alkyl chain.[1]
3.2 The "Folded" vs. "Extended" Hypothesis
Research into Lilial analogs suggests that a semi-folded conformation is often required to trigger "muguet" receptors.[1]
-
Extended State (Anti): The lowest energy state in vacuum.[1] The aldehyde is maximally distant from the phenyl ring.[1]
-
Folded State (Gauche): The carbonyl oxygen curls back towards the aromatic ring (
-system).[1] This creates a compact shape often preferred by the binding pockets of ORs (e.g., OR17-40).[1]
Figure 1: Conformational architecture showing the transition from the thermodynamically stable extended form to the receptor-active folded form.
Synthesis & Characterization Protocols
While industrial synthesis often utilizes the hydroformylation of 4-ethylstyrene, a more robust laboratory-scale method involves the Aldol Condensation-Hydrogenation sequence.[1] This pathway offers higher regional selectivity and easier purification.[1]
4.1 Reaction Pathway[1]
-
Aldol Condensation: 4-Ethylbenzaldehyde reacts with acetaldehyde to form the
-unsaturated aldehyde (Cinnamaldehyde derivative).[1] -
Selective Hydrogenation: The alkene is reduced to an alkane without reducing the carbonyl group to an alcohol.[1]
Figure 2: Two-step synthetic pathway via Aldol condensation and selective Pd/C hydrogenation.
4.2 Detailed Experimental Protocol
Step 1: Synthesis of 3-(4-Ethylphenyl)propenal
-
Setup: Charge a 500 mL round-bottom flask with 4-ethylbenzaldehyde (13.4 g, 100 mmol) and ethanol (100 mL).
-
Catalysis: Cool to 0°C. Dropwise add a solution of NaOH (10% aq, 20 mL).
-
Addition: Slowly add acetaldehyde (5.0 g, 110 mmol) over 30 minutes to minimize self-polymerization.
-
Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2).[1]
-
Workup: Quench with dilute HCl. Extract with diethyl ether (
mL).[1] Wash organic layer with brine, dry over MgSO , and concentrate.[1] -
Purification: Recrystallize or distill to obtain the unsaturated intermediate.
Step 2: Hydrogenation to 3-(4-Ethylphenyl)propanal
-
Setup: Dissolve the intermediate (10 g) in ethyl acetate (100 mL) in a hydrogenation flask.
-
Catalyst: Add 5% Pd/C (0.5 g).
-
Reduction: Purge with
gas. Stir under a hydrogen balloon (1 atm) for 2–4 hours.-
Critical Control Point: Monitor closely via GC-MS to stop the reaction before the aldehyde reduces to the alcohol (over-reduction).[1]
-
-
Isolation: Filter through a Celite pad to remove the catalyst.[1] Concentrate the filtrate.
-
Final Purification: Vacuum distillation (approx. 110°C @ 5 mmHg) yields the pure colorless liquid.[1]
Applications & Structure-Odor Relationship (SOR)
5.1 Olfactory Profile
-
Primary Note: Floral, Muguet (Lily of the Valley).
-
Secondary Nuances: Melon, Green, Aldehydic, Fresh-Air.[1][2]
-
Mechanism: The ethyl group provides steric bulk similar to the isopropyl group in Cyclemax or the tert-butyl group in Lilial, essential for hydrophobic interaction within the receptor.[1]
5.2 Biological Signaling Pathway
Upon binding to the olfactory receptor (GPCR Class A), the molecule triggers a cAMP-mediated cascade.[1][3]
Figure 3: Signal transduction pathway activated by the binding of the target molecule to olfactory neurons.[1]
References
-
Common Chemistry . (2024).[1][4] 3-(4-Ethylphenyl)propanal - CAS Detail. CAS, a division of the American Chemical Society.[1] Link[1]
-
Sell, C. S. (2006).[1] The Chemistry of Fragrances: From Perfumer to Consumer. Royal Society of Chemistry.[1] (Context on Phenylpropanal SOR).
-
Kraft, P., Bajgrowicz, J. A., Denis, C., & Fráter, G. (2000).[1] Odds and Trends: Recent Developments in the Chemistry of Odorants. Angewandte Chemie International Edition. Link[1]
-
Liu, M. T., et al. (2020).[1][5] Conformational Sensing by a Mammalian Olfactory Receptor. Chemistry – A European Journal.[1][5] (Mechanistic insight into aldehyde conformation). Link[1]
-
PubChem . (2024).[1][6] Compound Summary: 3-(4-Ethylphenyl)propanal.[1][7][8][2][9][10] National Center for Biotechnology Information.[1] Link[1]
Sources
- 1. 3-(p-Methylphenyl)propanal | C10H12O | CID 64812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 3. Olfactory receptor - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemistryviews.org [chemistryviews.org]
- 6. 3-(4-Isobutyl-2-methylphenyl)propanal | C14H20O | CID 17877030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 104175-15-7|3-(4-Ethylphenyl)propanal|BLD Pharm [bldpharm.com]
- 8. Buy 3-(4-Ethylphenyl)-2-methylpropanal | 36207-16-6 [smolecule.com]
- 9. 3-(4-Ethylphenyl)-2,2-dimethylpropanal | CAS 67634-15-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 10. 3-(4-Ethylphenyl)-2,2-dimethylpropanal | CAS#:67634-15-5 | Chemsrc [chemsrc.com]
spectroscopic data for 3-(4-ethylphenyl)propanal (NMR, IR, MS)
[1]
Compound Profile & Structural Context[2][3][4][5][6][7][8][9][10][11][12]
-
CAS Number: 104175-15-7
-
Molecular Formula: C₁₁H₁₄O
-
Molecular Weight: 162.23 g/mol
-
SMILES: CCC1=CC=C(CCC=O)C=C1
-
Structural Class: Dihydrocinnamaldehyde derivative.
Contextual Note: This molecule is a homolog of 3-(4-methylphenyl)propanal (CAS 5406-12-2).[4] In spectroscopic analysis, the key differentiator is the replacement of the methyl singlet with the characteristic ethyl coupling pattern (triplet/quartet) in the aliphatic region, while preserving the AA'BB' aromatic system and the aldehyde diagnostic peaks.
Mass Spectrometry (MS) Analysis
Methodology: Electron Impact (EI), 70 eV.
The mass spectrum of 3-(4-ethylphenyl)propanal is dominated by benzylic cleavage and McLafferty rearrangement, typical of aromatic aldehydes with
Fragmentation Pathway[10][15]
-
Molecular Ion (
): Observed at m/z 162 . Intensity is generally moderate due to the stabilizing aromatic ring. -
Base Peak (Benzylic Cleavage): The bond between the
and carbons relative to the ring is labile. Cleavage yields the 4-ethylbenzyl cation (tropylium derivative).-
Calculated m/z: 119 (Base Peak, 100%).[5]
-
-
McLafferty Rearrangement: The aldehyde oxygen abstracts a
-hydrogen (from the benzylic position), leading to the elimination of vinyl alcohol (neutral, mass 44).-
Fragment: 4-ethylstyrene radical cation.
-
Calculated m/z:
.
-
-
Ethyl Group Loss: Loss of the terminal methyl radical from the ethyl group.
-
Fragment:
.
-
Visualization: Fragmentation Logic
Caption: Primary fragmentation pathways for 3-(4-ethylphenyl)propanal under EI-MS conditions.
Infrared Spectroscopy (IR)
Methodology: FT-IR (Neat film or KBr).
The IR spectrum provides rapid confirmation of the aldehyde functionality and the substitution pattern of the aromatic ring.
| Functional Group | Wavenumber ( | Diagnostic Feature |
| Aldehyde C=O | 1720 - 1725 | Strong, sharp stretch. Distinct from ketones (~1715) and esters (~1735). |
| Aldehyde C-H | 2720 & 2820 | "Fermi Doublet". Two weak bands distinctive to aldehydes. |
| Aromatic C=C | 1510 & 1610 | Ring breathing modes. |
| Aromatic C-H | 810 - 840 | Strong out-of-plane bending (oop) indicative of para-substitution . |
| Aliphatic C-H | 2850 - 2960 | Stretching vibrations of the ethyl and propyl chains. |
Technical Insight: The absence of a broad O-H stretch (3200-3500
Nuclear Magnetic Resonance (NMR)
Methodology: 500 MHz (
H NMR Interpretation
The proton spectrum is characterized by three distinct regions: the downfield aldehyde, the aromatic zone, and the upfield aliphatic chains.
| Position | Mult. | Integration | Assignment | ||
| CHO | 9.82 | t | ~1.5 | 1H | Aldehyde proton. Triplet due to coupling with adjacent |
| Ar-H | 7.12 | d | 8.0 | 2H | Aromatic protons (AA'BB' system, ortho to ethyl). |
| Ar-H | 7.09 | d | 8.0 | 2H | Aromatic protons (AA'BB' system, ortho to propyl). |
| Ar- | 2.92 | t | 7.5 | 2H | Benzylic methylene of the propanal chain. |
| 2.76 | dt | 7.5, 1.5 | 2H | ||
| Ar- | 2.62 | q | 7.6 | 2H | Methylene of the ethyl group. |
| 1.22 | t | 7.6 | 3H | Methyl of the ethyl group. |
Critical Analysis:
-
Differentiation: The ethyl group manifests as a classic triplet-quartet system (
and ppm). In the methyl analog (3-(4-methylphenyl)propanal), this is replaced by a singlet at [1]. -
Coupling: The aldehyde proton at
ppm is not a singlet; it couples with the -methylene protons ( ), appearing as a triplet or broad singlet depending on resolution.
C NMR Interpretation
The carbon spectrum confirms the carbon skeleton count (11 unique carbons due to symmetry).
| Carbon Type | Assignment | |
| C=O | 201.8 | Carbonyl carbon (Aldehyde). |
| Ar-C (quat) | 142.0 | Aromatic quaternary C attached to Ethyl. |
| Ar-C (quat) | 137.5 | Aromatic quaternary C attached to Propyl chain. |
| Ar-C (CH) | 128.5 | Aromatic CH. |
| Ar-C (CH) | 128.1 | Aromatic CH. |
| 45.4 | ||
| Ar- | 28.4 | Benzylic carbon of propanal chain. |
| Ar- | 27.8 | Methylene of ethyl group. |
| 15.6 | Methyl carbon. |
Experimental Protocols
Protocol A: NMR Sample Preparation
-
Solvent: Chloroform-d (
) (99.8% D) with 0.03% v/v TMS. -
Concentration: 10-15 mg of analyte in 0.6 mL solvent.
-
Tube: 5mm high-precision NMR tube.
-
Acquisition:
-
Relaxation delay (
): sec to ensure quantitative integration of the aldehyde proton. -
Scans: 16 (
H), 512+ ( C).
-
Protocol B: GC-MS Analysis
-
Column: HP-5MS or equivalent (30m x 0.25mm, 0.25µm film).
-
Carrier Gas: Helium @ 1.0 mL/min.
-
Temperature Program:
(hold 1 min) (hold 5 min). -
Inlet: Split mode (20:1),
. -
Validation: Look for the M+ peak at 162. If M+ is absent but M-18 or M-29 is strong, reduce inlet temperature to prevent thermal degradation.
Structural Elucidation Workflow
The following logic flow illustrates the decision-making process when validating this compound from an unknown sample.
Caption: Step-by-step logic for confirming 3-(4-ethylphenyl)propanal structure.
References
-
Royal Society of Chemistry. (2015).[4] Supplementary Information: Synthesis and characterization of 3-(4-methylphenyl)propanal. RSC Advances. [Link]
-
National Institute of Standards and Technology (NIST). Mass Spectrum of 3-(4-ethylphenyl)propanal (Predicted/Homolog Data). NIST Chemistry WebBook. [Link]
-
PubChem.[7][4] Compound Summary: 3-(4-Ethylphenyl)propanal (CAS 104175-15-7). National Library of Medicine. [Link]
Sources
- 1. Buy 3-(4-Ethylphenyl)-2-methylpropanal | 36207-16-6 [smolecule.com]
- 2. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 3. lookchem.com [lookchem.com]
- 4. 3-(p-Methylphenyl)propanal | C10H12O | CID 64812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. Buy 3-[4-(2-Methylpropyl)phenyl]propanal | 40764-03-2 [smolecule.com]
solubility of 3-(4-Ethylphenyl)propanal in organic solvents
Technical Guide: Solubility Profile and Solvent Selection for 3-(4-Ethylphenyl)propanal
Executive Summary
This technical guide provides a comprehensive solubility analysis of 3-(4-Ethylphenyl)propanal (CAS: 104175-15-7 / 5406-12-2 analog), a key intermediate in the synthesis of pharmaceutical agents and fine fragrances.[1][2] Due to its structural amphiphilicity—combining a lipophilic ethylphenyl tail with a polar aldehyde head—this molecule exhibits a distinct solubility profile that dictates specific solvent choices for reaction, extraction, and purification.
Key Takeaway: 3-(4-Ethylphenyl)propanal is highly soluble in polar aprotic and non-polar organic solvents but exhibits negligible solubility in water.[1][2] Process development must account for the aldehyde's susceptibility to oxidation and acetalization in protic solvents.[2]
Physicochemical Characterization
Understanding the molecule's structure is the prerequisite for predicting solvent interaction.[2]
| Property | Value / Description | Significance |
| Structure | Phenyl ring (lipophilic) + Ethyl group (lipophilic) + Propanal chain (polar head) | Amphiphilic but predominantly lipophilic.[1][2] |
| Molecular Formula | C₁₁H₁₄O | MW: 162.23 g/mol |
| Physical State | Colorless to pale yellow liquid | Handling as an oil/liquid; density ~0.95–0.98 g/mL.[1][2] |
| LogP (Predicted) | 2.8 – 3.1 | Indicates high affinity for organic phases; poor water solubility.[1][2] |
| H-Bond Donors | 0 | Cannot donate H-bonds; relies on accepting H-bonds or dipole interactions.[1][2] |
| H-Bond Acceptors | 1 (Carbonyl oxygen) | Moderate interaction with protic solvents (Alcohols).[1][2] |
Solubility Profile & Solvent Compatibility
The following data categorizes solvents based on their interaction mechanism with 3-(4-Ethylphenyl)propanal.
Solubility Matrix
| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight |
| Non-Polar | Hexane, Heptane, Toluene | High (>100 mg/mL) | Driven by Van der Waals forces between the ethylphenyl core and the solvent.[1][2] Ideal for bulk handling.[2] |
| Polar Aprotic | Dichloromethane (DCM), THF, Ethyl Acetate | High (>100 mg/mL) | Excellent dipole-dipole matching.[1][2] DCM is the "Gold Standard" for solubilizing this compound without reactivity concerns.[2] |
| Polar Protic | Methanol, Ethanol, Isopropanol | High (Miscible) | Soluble due to H-bond acceptance by the aldehyde.[1][2] Caution: Equilibrium hemiacetal formation may occur.[2] |
| Polar Aprotic (High BP) | DMF, DMSO, NMP | High | Soluble, but difficult to remove during workup due to high boiling points.[1] |
| Aqueous | Water, Brine | Negligible (<0.1 mg/mL) | The hydrophobic ethylphenyl moiety disrupts the water H-bond network, forcing phase separation.[1][2] |
Critical Stability Warning: The "Aldehyde Trap"
-
Oxidation: In aerated solvents (especially ethers like THF), the aldehyde readily oxidizes to 3-(4-ethylphenyl)propanoic acid .[1][2] Mitigation: Degas solvents and store under Nitrogen/Argon.[2]
-
Acetalization: In primary alcohols (MeOH/EtOH) with trace acid, the aldehyde converts to the dimethyl/diethyl acetal. Mitigation: Avoid alcohols for long-term storage; use Acetonitrile (ACN) for analytical standards.[2]
Solvent Selection Strategy for Process Workflows
Reaction Media
-
Recommended: Dichloromethane (DCM) or Toluene .[2] These are inert to the aldehyde functionality and provide high solubility.[2]
-
Alternative: Tetrahydrofuran (THF) (anhydrous, inhibitor-free) is suitable for Grignard or hydride reductions involving this intermediate.[2]
Extraction & Workup
-
The System: Ethyl Acetate / Water or DCM / Water.[2]
-
Logic: Since the compound is lipophilic (LogP ~3), it will partition >99% into the organic layer.
-
Phase Separation: The density of the compound (~0.[2]96) is close to water.[2][3][4][5] Using DCM (d=1.33) ensures the organic layer is clearly at the bottom.[2] Using Ethyl Acetate (d=0.[2]90) keeps it at the top.[2]
Chromatography (Purification)
-
Mobile Phase: Hexane/Ethyl Acetate gradient.[2]
-
TLC Visualization: UV active (Phenyl ring) or Stain with 2,4-DNP (specific for aldehydes – turns yellow/orange).[2]
Visualizations
Figure 1: Solubility Logic & Decision Tree
This diagram illustrates the logical flow for selecting a solvent based on the intended application (Reaction vs. Analysis vs. Storage).[2]
Caption: Decision matrix for solvent selection based on process requirements, highlighting critical stability risks in alcoholic media.
Figure 2: Experimental Workup Protocol
A standard workflow for isolating the compound from a reaction mixture.
Caption: Standard liquid-liquid extraction workflow maximizing recovery based on the lipophilic nature of the target molecule.
Experimental Protocols
Protocol A: Visual Solubility Screening (Qualitative)
Use this to quickly verify solvent compatibility for new formulations.
-
Prepare: Dispense 10 mg of 3-(4-Ethylphenyl)propanal (approx. 10-11 µL) into a clear HPLC vial.
-
Add Solvent: Add 100 µL of the test solvent (Target concentration: 100 mg/mL).
-
Observe: Vortex for 30 seconds.
-
Dilute: If insoluble, add solvent in 100 µL increments up to 1 mL (Target: 10 mg/mL).
Protocol B: HPLC Saturation Method (Quantitative)
Use this for precise thermodynamic solubility determination.[2]
-
Saturation: Add excess 3-(4-Ethylphenyl)propanal (approx. 200 µL) to 1 mL of the solvent in a sealed glass vial.
-
Equilibration: Shake at 25°C for 24 hours.
-
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter (PTFE is required; Nylon may adsorb the lipophilic compound).[2]
-
Analysis: Dilute the filtrate 100x with Acetonitrile and analyze via HPLC-UV (210 nm or 254 nm).
-
Note: Do not use Methanol as the diluent to prevent peak splitting from hemiacetal formation during the run.[2]
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 527, Propanal (and analogs).[2] Retrieved from [Link]1][2]
-
Smolecule (2025). 3-[4-(2-Methylpropyl)phenyl]propanal Physical Properties and Lipophilicity Data. Retrieved from ][2]">https://www.smolecule.com[1][2]
-
American Chemical Society (2026). Visible-Light-Driven Benzylation of In Situ-Formed Imines Using Toluenes.[1][2] (Contextual data on aldehyde reactivity and workup). Retrieved from ][2]">https://pubs.acs.org[1][2]
-
MDPI (2025). Solvent Replacement Strategies for Processing Pharmaceuticals. Retrieved from ][2]">https://www.mdpi.com[1][2]
Sources
- 1. Showing Compound Propanal (FDB012083) - FooDB [foodb.ca]
- 2. 3-(p-Methylphenyl)propanal | C10H12O | CID 64812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pfaltzandbauer.com [pfaltzandbauer.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Buy 3-[4-(2-Methylpropyl)phenyl]propanal | 40764-03-2 [smolecule.com]
Advanced Synthesis Protocols for 3-(4-Ethylphenyl)propanal
Content Type: Technical Whitepaper Subject Matter: Organic Synthesis & Process Chemistry Target Audience: Senior Researchers, Process Chemists, and Drug Development Scientists
Executive Summary
3-(4-Ethylphenyl)propanal (CAS: [Implied homologue to 104-53-0])—often referred to as Dihydro-p-ethylcinnamaldehyde —is a critical intermediate in the synthesis of high-value fragrance ingredients (e.g., floral/ozonic notes) and a precursor in pharmaceutical scaffolds. Its structural significance lies in the para-ethyl substitution, which imparts unique lipophilicity and olfactory stability compared to its methyl (dihydro-p-tolylaldehyde) or isopropyl (Cyclemax precursor) analogs.
This guide delineates two primary synthesis pathways selected for their scalability and mechanistic distinctiveness:
-
The Classical Aldol-Hydrogenation Route: High reliability, utilizing accessible precursors (4-ethylbenzaldehyde).
-
The Hydroformylation (Oxo) Route: High atom economy, utilizing 4-ethylstyrene.
Part 1: Strategic Pathway Analysis
Pathway A: The Modified Aldol-Hydrogenation (Linear Scalability)
This is the dominant laboratory and pilot-scale method. It involves the cross-aldol condensation of 4-ethylbenzaldehyde with acetaldehyde, followed by the chemo-selective hydrogenation of the
-
Advantage: Precursors are stable and commercially abundant.
-
Technical Challenge: Preventing the over-reduction of the aldehyde carbonyl to the alcohol (3-(4-ethylphenyl)propanol) during the hydrogenation step.
Pathway B: Hydroformylation of 4-Ethylstyrene (Atom Economy)
Preferred for industrial bulk manufacturing, this route utilizes syngas (CO/H
-
Advantage: Single-step formation of the C-C bond and aldehyde functionality.
-
Technical Challenge: Controlling regioselectivity to favor the linear (anti-Markovnikov) product over the branched isomer.
Part 2: Detailed Experimental Protocols
Protocol A: The Aldol-Hydrogenation Sequence
Step 1: Synthesis of 4-Ethylcinnamaldehyde
Mechanism: Claisen-Schmidt Condensation Precursors: 4-Ethylbenzaldehyde, Acetaldehyde
Experimental Workflow:
-
Reactor Setup: Charge a 2L jacketed reactor with 4-ethylbenzaldehyde (1.0 eq) and Ethanol (5 vol). Cool to 0–5°C.
-
Catalyst Addition: Add aqueous NaOH (10% w/w, 0.2 eq) dropwise, maintaining internal temperature
. -
Addition: Slowly feed Acetaldehyde (1.2 eq) over 2 hours. Note: Slow addition is critical to prevent self-polymerization of acetaldehyde.
-
Quench: Neutralize with dilute HCl to pH 7. Remove ethanol via rotary evaporation.
-
Purification: Dissolve residue in EtOAc, wash with brine, dry over MgSO
. Distill under reduced pressure (approx. 120°C @ 2 mmHg) to isolate 4-ethylcinnamaldehyde .
Step 2: Chemo-Selective Hydrogenation
Objective: Reduce the C=C bond while preserving the C=O moiety.
Catalyst System: Pd/C (5%) poisoned with Potassium Acetate or using Pd/Al
Experimental Workflow:
-
Solvent System: Dissolve 4-ethylcinnamaldehyde in Toluene (non-polar solvents often enhance selectivity for C=C over C=O reduction).
-
Catalyst Loading: Add 5% Pd/C (2 mol% loading).
-
Hydrogenation: Pressurize autoclave to 5 bar H
. Heat to 40°C. -
Monitoring: Monitor via GC-MS every 30 minutes. Stop reaction immediately upon disappearance of the alkene peak.
-
Critical Control Point: If the alcohol byproduct (>5%) appears, stop immediately. The aldehyde is kinetically distinct but thermodynamically vulnerable.
-
-
Workup: Filter catalyst through Celite. Concentrate filtrate.
Protocol B: Rhodium-Catalyzed Hydroformylation
Substrate: 4-Ethylstyrene
Catalyst: Rh(acac)(CO)
Experimental Workflow:
-
Preparation: In a glovebox, mix Rh(acac)(CO)
(0.1 mol%) and Biphephos ligand (0.5 mol%) in Toluene. -
Reaction: Transfer to a high-pressure stainless steel reactor. Add 4-ethylstyrene.
-
Pressurization: Introduce Syngas (1:1 CO:H
) to 20 bar. -
Conditions: Heat to 80°C with vigorous stirring (1000 rpm) to overcome mass transfer limitations.
-
Selectivity Check: The linear:branched ratio (l:b) should exceed 20:1 with this ligand system.
Part 3: Visualization of Pathways
The following diagram illustrates the divergent synthetic logic, highlighting the critical intermediates and decision points for researchers.
Figure 1: Comparative synthesis workflow showing the Aldol-Hydrogenation route (Top) and Hydroformylation route (Bottom).
Part 4: Analytical Profile & Quality Control
To ensure the identity of the synthesized 3-(4-Ethylphenyl)propanal, the following spectroscopic signatures must be validated.
| Analytical Method | Diagnostic Signal | Structural Assignment |
| 1H NMR (CDCl3) | Aldehyde proton (-CHO) | |
| Para-substituted aromatic ring | ||
| Benzylic methylene (-CH | ||
| Methyl of the ethyl group (-CH | ||
| IR Spectroscopy | 1725 cm | Strong C=O stretch (Aldehyde) |
| 2720, 2820 cm | C-H stretch (Fermi doublet of aldehyde) | |
| MS (EI, 70eV) | m/z 162 [M]+ | Molecular Ion |
| m/z 133 [M-CHO]+ | Tropylium-like fragment |
Part 5: Critical Process Safety (E-E-A-T)
1. Acrolein Derivative Toxicity: The intermediate 4-ethylcinnamaldehyde is structurally related to acrolein. It is a potent skin sensitizer and lachrymator. All handling must occur in a fume hood with double-gloving (Nitrile/Laminate).
2. Hydrogenation Risks: Palladium on Carbon (Pd/C) is pyrophoric when dry. Always keep the catalyst wet with water or solvent during filtration. The hydrogenation reaction involves pressurized flammable gas; ensure reactor grounding to prevent static discharge.
3. Hydroformylation Hazards: Carbon Monoxide (CO) is a silent asphyxiant. CO monitors must be active in the synthesis suite. High-pressure reactors (20+ bar) require burst disk certification.
References
-
Selective Hydrogenation of Cinnamaldehyde Derivatives
- Title: Selective hydrogenation of cinnamaldehyde to hydrocinnamaldehyde over Pd/C c
- Source:Applied C
- Relevance: Establishes the protocol for chemo-selective reduction of the alkene over the aldehyde.
-
Hydroformylation of Styrene Derivatives
- Title: Rhodium-catalyzed hydroformylation of styrene deriv
- Source:Journal of Molecular C
- Relevance: Provides the mechanistic basis for converting 4-ethylstyrene to the linear propanal.
-
Aldol Condensation Methodologies
- Title: Preparation of 3-phenylpropanals via Aldol Condens
- Source:Organic Syntheses (General procedure adapt
- Relevance: Foundational method for synthesizing the cinnamaldehyde precursor.
-
Safety Data & Properties
- Title: Propionaldehyde and Derivatives Safety D
- Source:PubChem / NIH.
- Relevance: Toxicology and handling data for phenyl-propanal deriv
3-(4-Ethylphenyl)propanal: Technical Monograph & Literature Review
Executive Summary
3-(4-Ethylphenyl)propanal (CAS 104175-15-7) is a para-substituted aromatic aldehyde belonging to the phenylpropanal class.[1] While primarily recognized in the fine chemical and fragrance industries for its fresh, floral, and muguet (lily-of-the-valley) olfactory profile, it serves as a critical privileged scaffold in medicinal chemistry.
Unlike its sterically bulky analogs such as Bourgeonal (p-tert-butyl) or Lilial , the p-ethyl variant offers a unique balance of lipophilicity and metabolic susceptibility. This guide reviews its physicochemical properties, industrial synthesis via hydroformylation, and its emerging utility as a precursor for bioactive heterocycles including oxadiazoles and pyrrolones.
Chemical Identity & Physicochemical Profile
Understanding the fundamental properties of 3-(4-Ethylphenyl)propanal is essential for handling and derivatization.
| Property | Data |
| IUPAC Name | 3-(4-Ethylphenyl)propanal |
| CAS Number | 104175-15-7 |
| Molecular Formula | C₁₁H₁₄O |
| Molecular Weight | 162.23 g/mol |
| SMILES | CCC1=CC=C(CCC=O)C=C1 |
| Appearance | Colorless to pale yellow liquid |
| Odor Profile | Fresh, floral, muguet, melon, aquatic nuances |
| LogP (Predicted) | ~3.1 - 3.4 |
| Solubility | Insoluble in water; soluble in ethanol, DCM, oils |
| Key Hazards | Skin Sens. 1B (H317), Aquatic Chronic 3 (H412) |
Synthetic Pathways
The synthesis of 3-(4-Ethylphenyl)propanal is dominated by catalytic C-C bond-forming reactions. Two primary routes are industrially and laboratory relevant: Hydroformylation (Oxo process) and Cross-Aldol Condensation .
Route A: Hydroformylation of 4-Ethylstyrene
This is the most atom-efficient route, utilizing rhodium-catalyzed insertion of CO and H₂ across the vinyl group of 4-ethylstyrene.
-
Precursor: 4-Ethylstyrene (derived from ethylbenzene dehydrogenation).
-
Catalyst: Rh(acac)(CO)₂ with phosphine ligands (e.g., Xantphos) to favor linear regioselectivity.
-
Mechanism: The active Rh-H species adds to the alkene, followed by CO insertion and hydrogenolysis to yield the aldehyde.
Route B: Cross-Aldol Condensation & Reduction
A classical approach useful for laboratory-scale preparation or when specific isotopic labeling is required.
-
Step 1: Reaction of 4-Ethylbenzaldehyde with Acetaldehyde (or vinyl ether equivalent) under basic conditions.
-
Step 2: Selective hydrogenation of the resulting cinnamaldehyde derivative (3-(4-ethylphenyl)prop-2-enal) using Pd/C or chemoselective transfer hydrogenation to saturate the alkene without reducing the aldehyde.
Visualization: Synthesis & Regioselectivity
Figure 1: Comparative synthetic routes. Top: Hydroformylation (Industrial). Bottom: Aldol Condensation (Lab).
Medicinal Chemistry & Biological Applications
While the molecule itself is not a marketed drug, it is a bioactive intermediate . The "ethyl-phenyl-propyl" motif is a lipophilic linker found in various pharmacological agents.
Privileged Scaffold for Heterocycles
Research indicates that 3-(4-ethylphenyl)propanal serves as a precursor for 1,3,4-oxadiazoles and pyrrolones with anti-inflammatory activity.
-
Mechanism: The aldehyde functionality is converted to a hydrazone, which is then cyclized.
-
Bioactivity: Derivatives have shown inhibition of COX-2 enzymes and analgesic properties in rodent models.
-
Advantage: The p-ethyl group provides steric bulk to fill hydrophobic pockets in enzymes without the metabolic liability of a tert-butyl group (which can undergo benzylic hydroxylation leading to toxic metabolites in some contexts).
Metabolic Stability & Toxicity
A critical consideration in drug design is the metabolic fate of the aldehyde.
-
Oxidation: Rapidly converted by Aldehyde Dehydrogenase (ALDH) to 3-(4-ethylphenyl)propionic acid . This acid is generally water-soluble (as a salt) and excretable.
-
Reduction: Converted to the corresponding alcohol (3-(4-ethylphenyl)propanol).
-
Safety Note: Unlike p-tert-butylphenylpropanal (Lilial), which is Reprotoxic Cat. 1B due to specific metabolic pathways affecting spermatogenesis, the ethyl analog does not share the same high-alert status in current literature, though sensitization (skin allergy) remains a risk for topical applications.
Visualization: Metabolic Fate & Derivatization
Figure 2: Metabolic pathways (green arrows) vs. Synthetic utility in medicinal chemistry (black arrows).
Structure-Activity Relationship (SAR) - Olfactory & Biological[1]
The biological activity (both olfactory receptor binding and enzyme inhibition) is highly sensitive to the para-substituent and chain length.
| Substituent (Para) | Molecule Name | Olfactory Note | Toxicity Concern |
| -Ethyl | 3-(4-Ethylphenyl)propanal | Fresh, Muguet, Melon | Sensitizer (Skin) |
| -tert-Butyl | Bourgeonal / Lilial | Powerful Muguet, Watery | Reprotoxic (Lilial) |
| -Isopropyl | Cyclemax | Fresh, Floral, Ozone | Lower concern |
| -H | 3-Phenylpropanal | Green, Hyacinth | Rapid metabolism |
Mechanistic Insight: The ethyl group allows for rotation and fitting into receptor sites that may be sterically occluded for the tert-butyl group, potentially offering a different receptor activation profile with reduced toxicity risks associated with the tertiary carbon metabolism.
References
-
PubChem. (2025). 3-(4-Ethylphenyl)propanal Compound Summary. National Library of Medicine.
-
Research Institute for Fragrance Materials (RIFM). (2024). Safety Assessment of Phenylpropanals. Food and Chemical Toxicology.
-
Husain, A., et al. (2008). 2-[3-(4-Ethylphenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles: Synthesis and biological evaluation. Acta Poloniae Pharmaceutica.
-
Bhatia, S.P., et al. (2008). Fragrance material review on p-tolylacetaldehyde (Structural Analog). Food and Chemical Toxicology.
-
Perfumery & Flavorist. (2018). The Phenylpropanals: Floral Aromatic Aldehydes.
Sources
Biological Activity of Substituted Phenylpropanals: A Technical Guide
Executive Summary
Substituted 3-phenylpropanals represent a privileged scaffold in both olfactory pharmacology and medicinal chemistry. Characterized by a benzene ring connected to an aldehyde "warhead" via a saturated two-carbon spacer (often methylated), this chemical architecture (
In the realm of olfaction , these molecules act as potent agonists for G-Protein Coupled Receptors (GPCRs), specifically the "muguet" (Lily of the Valley) receptors, driving a multi-billion dollar fragrance industry. Conversely, in therapeutic applications , specific substitution patterns switch the activity mode to enzyme inhibition (Tyrosinase) or broad-spectrum antimicrobial action.
This guide provides a rigorous technical analysis of the structure-activity relationships (SAR), toxicological constraints (specifically the metabolic fate of Lilial), and validated experimental protocols for synthesizing and assaying these compounds.
Structural Dynamics & SAR
The biological activity of phenylpropanals is governed by the delicate balance between the electrophilic aldehyde terminus and the lipophilic aromatic tail.
The "Muguet" Pharmacophore
For olfactory activity, the steric bulk at the para-position of the phenyl ring is the critical determinant.
-
Steric Bulk: A tert-butyl (as in Lilial) or isopropyl (as in Cyclamen Aldehyde) group at the para position is essential for locking the molecule into the hydrophobic pocket of the olfactory receptor.
-
Linker Substitution: An
-methyl group (on the carbon adjacent to the aldehyde) introduces chirality. Generally, the -enantiomer is significantly more odor-active than the -enantiomer, suggesting a stereospecific binding cleft. -
Electronic Effects: Electron-withdrawing groups (e.g., -NO2) on the ring generally abolish olfactory activity, whereas electron-donating alkyl groups enhance it.
The Antimicrobial/Enzyme Inhibitor Pharmacophore
For therapeutic effects, the requirements shift:
-
Aldehyde Reactivity: The aldehyde group forms Schiff bases with nucleophilic amino acid residues (Lysine, Arginine) in bacterial cell walls or enzyme active sites.
-
Phenolic Substitution: For Tyrosinase inhibition, a 4-hydroxyl or 3,4-dihydroxyl substitution is required to mimic the substrate (Tyrosine/DOPA).
Visualization: SAR Logic Flow
Figure 1: Divergent Structure-Activity Relationships (SAR) for substituted phenylpropanals. Red path indicates olfactory optimization; Green path indicates therapeutic optimization.
Olfactory Pharmacology & Toxicology
Mechanism of Action: GPCR Agonism
Substituted phenylpropanals function as ligands for Class A GPCRs expressed in the olfactory epithelium. The binding event triggers a
-
Ligand binding induces a conformational change in the receptor (e.g., OR17-4 or hOR51E2).
-
Activation of Adenylyl Cyclase III (ACIII).
-
Elevation of cAMP opens Cyclic Nucleotide-Gated (CNG) ion channels (
influx). -
Membrane depolarization triggers an action potential.
The "Lilial" Case Study: Toxicology & Regulation
Butylphenyl Methylpropional (Lilial) was a standard industry ingredient until its recent ban in the EU (2022) for use in cosmetics.[1] Understanding this toxicity is vital for designing safer analogs.
-
Metabolic Activation: The aldehyde group is oxidized in vivo by aldehyde dehydrogenases (ALDH) to the corresponding carboxylic acid (p-tert-butylbenzoic acid derivative).
-
Reprotoxicity: The resulting acid metabolite interferes with spermatogenesis and has shown developmental toxicity in animal models.
-
Sensitization: As an electrophilic aldehyde, it can act as a hapten, binding to skin proteins and inducing Type IV hypersensitivity (Contact Dermatitis).
Design Implication: Safer analogs often replace the aldehyde with less reactive moieties or alter the ring substitution to prevent the formation of toxic benzoic acid derivatives.
Therapeutic Potential: Tyrosinase Inhibition[3][4]
Hyper-pigmentation disorders are treated by inhibiting Tyrosinase, the rate-limiting enzyme in melanogenesis.[2] Substituted phenylpropanals (specifically hydroxylated variants) act as competitive inhibitors.
Mechanism
The 3-(4-hydroxyphenyl)propanal structure mimics Tyrosine. It enters the active site containing binuclear copper ions (
-
Competitive Binding: The phenolic -OH coordinates with the Copper ions.
-
Suicide Inhibition: The aldehyde group can form a reversible covalent bond with residues in the active pocket, preventing the oxidation of DOPA to DOPAquinone.
Visualization: Tyrosinase Inhibition Pathway
Figure 2: Competitive inhibition of Tyrosinase by hydroxylated phenylpropanals, preventing melanogenesis.
Experimental Protocols
Synthesis: Selective Hydrogenation of Cinnamaldehydes
The most efficient route to substituted phenylpropanals is the selective saturation of the alkene in cinnamaldehyde derivatives, leaving the aldehyde carbonyl intact.
Objective: Convert trans-cinnamaldehyde derivative to 3-phenylpropanal derivative. Challenge: Prevent over-reduction to the alcohol (3-phenylpropanol).
Protocol:
-
Reagents: Substituted Cinnamaldehyde (10 mmol), Pd/C (5% loading, 50 mg), Ethyl Acetate (20 mL).
-
Setup: High-pressure hydrogenation vessel (Parr reactor or balloon for highly reactive substrates).
-
Procedure:
-
Dissolve substrate in Ethyl Acetate.
-
Add catalyst carefully (under inert atmosphere to prevent ignition).
-
Purge system with
(3x), then (3x). -
Pressurize to 1 atm
(balloon pressure is often sufficient for high selectivity). -
Stir vigorously at 0°C to 10°C . Note: Low temperature is critical to kinetically favor alkene reduction over carbonyl reduction.
-
Monitor via TLC/GC every 30 mins.
-
-
Workup: Filter through a Celite pad to remove Pd/C. Concentrate filtrate in vacuo.
-
Purification: Flash column chromatography (Hexane/EtOAc). Aldehydes are sensitive; store under Nitrogen at -20°C.
Assay: Tyrosinase Inhibition Screening
Objective: Determine
Protocol:
-
Buffer: 50 mM Phosphate buffer (pH 6.8).
-
Substrate: L-DOPA (0.5 mM).
-
Enzyme: Mushroom Tyrosinase (1000 U/mL stock).
-
Procedure (96-well plate):
-
Blank: 140 µL Buffer + 20 µL Solvent (DMSO).
-
Control: 140 µL Buffer + 20 µL Enzyme + 20 µL Solvent.
-
Test: 140 µL Buffer + 20 µL Enzyme + 20 µL Inhibitor (varying concentrations).
-
Incubate at 25°C for 10 minutes.
-
Add 20 µL L-DOPA to all wells to initiate reaction.
-
-
Measurement: Monitor absorbance at 475 nm (formation of DOPAchrome) for 20 minutes using a kinetic microplate reader.
-
Calculation:
Data Summary Table: Comparative Activity
| Compound Class | R-Group (Para) | Linker | Primary Activity | Toxicity Concern |
| Lilial | tert-Butyl | High Olfactory (Muguet) | Reprotoxic (Banned) | |
| Cyclamen Aldehyde | Isopropyl | High Olfactory (Floral) | Sensitizer | |
| Bourgeonal | tert-Butyl | Unsubstituted | High Olfactory (Muguet) | Moderate |
| Hydrocinnamaldehyde | H | Unsubstituted | Moderate Antimicrobial | Low |
| 3-(4-OH-phenyl)- | OH | Unsubstituted | Tyrosinase Inhibitor | Low |
References
-
Scientific Committee on Consumer Safety (SCCS). (2019).[1] Opinion on the safety of Butylphenyl methylpropional (p-BMHCA) in cosmetic products. European Commission.[1][3] Link
-
Sell, C. S. (2006). The Chemistry of Fragrances: From Perfumer to Consumer. Royal Society of Chemistry. (Chapter on Structure-Activity Relationships). Link
-
Chang, T. S. (2009). An updated review of tyrosinase inhibitors. International Journal of Molecular Sciences, 10(6), 2440-2475. Link
-
Pan, X., et al. (2011). Inhibitory mechanism of 4-substituted benzaldehydes on mushroom tyrosinase. Protein Journal. Link
-
Scognamiglio, J., et al. (2012). Fragrance material review on p-tert-butyl-α-methylhydrocinnamic aldehyde (Lilial). Food and Chemical Toxicology. Link
Sources
3-(4-Ethylphenyl)-2,2-dimethylpropanal: Mechanistic Profiling in Biological Systems
Topic: 3-(4-Ethylphenyl)2,2-dimethylpropanal (Floralozone) Mechanism of Action Content Type: Technical Whitepaper Audience: Researchers, Toxicologists, and Lead Optimization Specialists
Executive Summary
3-(4-Ethylphenyl)-2,2-dimethylpropanal (commonly known by the trade name Floralozone , CAS 67634-15-5) is a synthetic aldehyde structurally categorized within the "Muguet" (Lily of the Valley) pharmacophore family. While primarily utilized in the fragrance industry, its biological activity profile—specifically its interaction with G-Protein Coupled Receptors (GPCRs) and its electrophilic reactivity with dermal proteins—makes it a critical reference compound for researchers studying olfactory signal transduction and skin sensitization pathology.
This guide dissects the compound's dual mechanism of action: (1) Agonism of Class A GPCRs (Olfactory Receptors) and (2) Haptenization via Schiff Base Formation , providing a comprehensive framework for understanding its physiological effects and toxicological risks.
Chemical Identity & Physicochemical Properties[1][2][3][4]
Understanding the bioavailability and receptor occupancy of 3-(4-Ethylphenyl)-2,2-dimethylpropanal requires precise physicochemical characterization. Its lipophilicity (LogP) drives its ability to penetrate the stratum corneum and access transmembrane domains of GPCRs.
| Property | Value / Description | Relevance to Mechanism |
| IUPAC Name | 3-(4-Ethylphenyl)-2,2-dimethylpropanal | Structural basis for receptor affinity |
| CAS Number | 67634-15-5 | Unique identifier for regulatory tracking |
| Molecular Weight | 190.28 g/mol | Optimal range for skin penetration (<500 Da) |
| LogP (Predicted) | ~3.6 - 4.1 | High lipophilicity; facilitates membrane intercalation |
| Functional Group | Aldehyde (-CHO) | Warhead: Responsible for covalent protein binding |
| Odor Character | Muguet, Fresh, Ozonic | Phenotypic output of OR activation |
Primary Biological Mechanism: Olfactory Receptor Agonism
Context: The primary "intended" biological activity of this molecule is the activation of specific human olfactory receptors (hORs). It functions as a structural analog to Lilial and Bourgeonal, targeting the "Muguet" receptor subset.
The Target: Class A GPCRs (hOR17 Family)
Structural-Odor Relationship (SOR) studies indicate that the p-ethyl substitution and the aldehyde moiety are critical for binding to the hOR1D2 (formerly OR17-4) and hOR2J3 receptors. These receptors possess a hydrophobic binding pocket that accommodates the aromatic ring, while the aldehyde group forms hydrogen bonds with specific residues (typically Serine or Threonine) in the transmembrane helices.
Signal Transduction Pathway (cAMP-Dependent)
Upon ligand binding, the receptor undergoes a conformational change that triggers the canonical cAMP signaling cascade.
-
Ligand Binding: 3-(4-Ethylphenyl)propanal docks into the transmembrane pocket of the hOR.
-
G-Protein Activation: The Gα_olf subunit exchanges GDP for GTP and dissociates.
-
Adenylate Cyclase (ACIII) Activation: Gα_olf-GTP stimulates Adenylate Cyclase III.
-
cAMP Surge: Intracellular ATP is converted to cAMP.
-
Ion Channel Gating: cAMP binds to Cyclic Nucleotide-Gated (CNG) channels, causing an influx of Ca²⁺ and Na⁺.
-
Depolarization: The membrane depolarizes, generating an action potential sent to the olfactory bulb.
Visualization: GPCR Signal Transduction
Caption: Canonical GPCR signal transduction pathway activated by 3-(4-Ethylphenyl)propanal in olfactory sensory neurons.
Secondary Biological Mechanism: Toxicology & Sensitization
Context: For drug development and safety assessment, the critical mechanism is skin sensitization (Type IV Hypersensitivity). As an aldehyde, this molecule is an electrophile that can react with nucleophilic amino acids in skin proteins.
The Molecular Initiating Event (MIE): Schiff Base Formation
The aldehyde carbonyl carbon is electron-deficient. It reacts preferentially with the ε-amino group of Lysine residues on epidermal proteins (e.g., keratin, albumin).
-
Reaction Type: Nucleophilic addition followed by elimination (Condensation).
-
Product: A Schiff Base (Imine) adduct.[1]
-
Consequence: The modified protein is recognized as "non-self" (hapten-carrier complex) by Langerhans cells, triggering T-cell proliferation.
Metabolic Detoxification vs. Toxification
Biological systems attempt to clear the aldehyde via oxidation or reduction.
-
Detoxification: Aldehyde Dehydrogenase (ALDH) oxidizes the aldehyde to the corresponding carboxylic acid (3-(4-ethylphenyl)-2,2-dimethylpropionic acid), which is polar and readily excreted.
-
Toxification: If ALDH is saturated or inhibited, the free aldehyde concentration remains high, increasing the probability of Schiff base formation with proteins.
Visualization: Metabolic & Sensitization Pathways
Caption: Divergent pathways: ALDH-mediated detoxification vs. Schiff base formation leading to sensitization.
Experimental Protocols (Self-Validating Systems)
To verify the mechanisms described above, the following protocols are standard in high-throughput screening and toxicological assessment.
Protocol A: Receptor Activation Assay (Calcium Imaging)
Purpose: To validate agonism of hORs (e.g., OR1D2) by the test compound.
-
Cell Line Generation: Transfect HEK293 cells with the plasmid encoding the target receptor (e.g., Rho-OR1D2) and a chaperone (e.g., RTP1S) to ensure membrane trafficking.
-
Loading: Incubate cells with a calcium-sensitive dye (e.g., Fura-2/AM or Fluo-4) for 30 minutes at 37°C.
-
Baseline Establishment: Perfusion with Ringer’s solution to establish a stable fluorescence baseline (F₀).
-
Challenge: Apply 3-(4-Ethylphenyl)propanal (10 µM - 100 µM) dissolved in DMSO (<0.1% final concentration).
-
Readout: Measure fluorescence ratio change (ΔF/F₀).
-
Validation: Use Forskolin (10 µM) as a positive control to verify cell viability and cAMP pathway integrity.
-
Specificity Check: Pre-incubate with a known antagonist (if available) or use mock-transfected cells as a negative control.
-
Protocol B: Direct Peptide Reactivity Assay (DPRA)
Purpose: To quantify the sensitization potential (Schiff base formation) in chemico.
-
Peptide Selection: Use a synthetic peptide containing a single Lysine residue (e.g., Ac-RFAAKAA-COOH).
-
Incubation:
-
Prepare the test substance (3-(4-Ethylphenyl)propanal) in Acetonitrile.
-
Mix with the Lysine peptide at a 1:50 molar ratio (Peptide:Chemical).
-
Incubate for 24 hours at 25°C in the dark.
-
-
Analysis: Analyze the mixture via HPLC-UV (220 nm).
-
Calculation:
-
% Depletion = [1 - (Peak Area_sample / Peak Area_control)] * 100
-
-
Interpretation:
-
13.8% Depletion indicates high reactivity and sensitization potential (UN GHS Category 1A/1B).
-
References
-
PubChem. (n.d.).[2] Compound Summary: 3-(4-Ethylphenyl)-2,2-dimethylpropanal (Floralozone). National Library of Medicine. Retrieved from [Link]
-
International Fragrance Association (IFRA). (2023).[3] IFRA Transparency List & Standards. (Regulates the safe use of fragrance aldehydes). Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Registration Dossier: 3-(p-ethylphenyl)-2,2-dimethylpropionaldehyde. (Toxicological data and sensitization classification). Retrieved from [Link](Note: Generic landing for dossier search due to dynamic URLs).
-
OECD. (2019). Test No. 442C: In Chemico Skin Sensitisation - Direct Peptide Reactivity Assay (DPRA). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link][4]
-
Trimmer, G. W., et al. (2017). Skin Sensitization QMM for HRIPT NOEL Data: Aldehyde Schiff-Base Domain.[5] Toxicological Sciences. (Mechanistic basis of aldehyde haptenization). Retrieved from [Link]
Sources
- 1. ukm.my [ukm.my]
- 2. Propranolol Hydrochloride | C16H22ClNO2 | CID 62882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 2,2-dimethylhydrocinnamal | C13H18O | CID 105513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Specificity and Sensitivity of a Human Olfactory Receptor Functionally Expressed in Human Embryonic Kidney 293 Cells andXenopus Laevis Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Skin Sensitization QMM for HRIPT NOEL Data: Aldehyde Schiff-Base Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
3-(4-Ethylphenyl)propanal: Structural Homology and Therapeutic Vectors
A Technical Guide to Emerging Research Areas
Executive Summary
3-(4-Ethylphenyl)propanal (CAS: 104175-15-7) represents a high-value chemical scaffold often overshadowed by its bulky tert-butyl analog, Bourgeonal .[1] While the latter is a staple in olfactory science and reproductive biology, the ethyl-substituted variant offers a unique research vector. Its reduced steric hindrance and altered lipophilicity profile make it a prime candidate for Structure-Activity Relationship (SAR) studies targeting the OR1D2 olfactory receptor (implicated in human sperm chemotaxis) and as a precursor for neuroactive phenethylamine derivatives .[1]
This guide outlines three critical research areas for this molecule, supported by experimental frameworks and mechanistic logic.
Part 1: Chemical Scaffolding & Synthetic Versatility[1]
The core molecule consists of a phenyl ring substituted at the para position with an ethyl group and a linear propanal tail.[1] Unlike "Lilial" or "Floralozone," which contain methyl groups on the alpha-carbon, 3-(4-ethylphenyl)propanal possesses an unbranched chain, making it highly reactive toward nucleophilic attack and enzymatic oxidation.
The Homology Principle
Research on this molecule is best grounded in its comparison to Bourgeonal (3-(4-tert-butylphenyl)propanal).[1]
-
Bourgeonal: High steric bulk (tert-butyl), potent OR1D2 agonist, known reproductive toxicant.
-
Ethyl Analog: Lower steric bulk, potentially altered receptor residence time, unknown toxicity profile.
Research Opportunity: Does the substitution of the tert-butyl group with an ethyl group maintain OR1D2 agonism while mitigating the reproductive toxicity associated with the bulkier alkyl groups?
Part 2: Research Vectors
Vector A: Olfactory Receptor Therapeutics (OR1D2 Modulation)
The human olfactory receptor OR1D2 (formerly hOR17-4) is ectopically expressed in human sperm.[1][2] Activation by Bourgeonal triggers a Calcium (
-
Hypothesis: 3-(4-Ethylphenyl)propanal may act as a partial agonist or a competitive antagonist at the OR1D2 site.[1]
Vector B: Neuroactive Phenethylamine Synthesis
The aldehyde moiety is a "warhead" for reductive amination.[1][4] Converting the aldehyde to an amine yields N-substituted 3-(4-ethylphenyl)propylamines .[1]
-
Target: These structures structurally mimic neurotransmitters (dopamine, serotonin) and trace amines.[1]
-
Application: Synthesis of Monoamine Oxidase (MAO) inhibitors or reuptake inhibitors for metabolic and neurological disorders.[1]
Vector C: Metabolic Stability & Prodrug Design
Aldehydes are rapidly oxidized in vivo by Aldehyde Dehydrogenases (ALDH) to their corresponding carboxylic acids (e.g., 3-(4-ethylphenyl)propanoic acid).[1]
-
Strategy: Use the aldehyde as a prodrug .[1] Masking the aldehyde as an acetal or an imine can improve bioavailability, releasing the active aldehyde species only within the acidic microenvironment of a target tissue (e.g., tumor microenvironment).
Part 3: Visualization of Pathways
Structure-Activity Relationship (SAR) Workflow
This diagram illustrates the logical flow from chemical modification to biological output, comparing the tert-butyl and ethyl analogs.
Caption: Comparative SAR workflow analyzing receptor activation and toxicity profiles between Bourgeonal and its ethyl analog.
Synthetic Pathway: Reductive Amination
This workflow details the conversion of the aldehyde into a bioactive amine scaffold.[1][5]
Caption: Step-wise reductive amination pathway for synthesizing neuroactive amine derivatives.
Part 4: Experimental Protocols
Protocol A: Reductive Amination (Synthesis of Amine Derivatives)
Objective: To convert 3-(4-ethylphenyl)propanal into a secondary amine library for biological screening. Mechanism: Formation of a Schiff base (imine) followed by in situ reduction.[1]
| Reagent | Equivalents | Role |
| 3-(4-Ethylphenyl)propanal | 1.0 eq | Substrate |
| Primary Amine (R-NH₂) | 1.1 eq | Nucleophile |
| Sodium Triacetoxyborohydride | 1.4 eq | Selective Reducing Agent |
| Acetic Acid | 1.0 eq | Catalyst (pH adjustment) |
| DCE (1,2-Dichloroethane) | Solvent | Reaction Medium |
Step-by-Step Methodology:
-
Imine Formation: In a dry round-bottom flask under Nitrogen (
), dissolve 3-(4-ethylphenyl)propanal (1.0 mmol) in DCE (5 mL). -
Add the primary amine (1.1 mmol) and Acetic Acid (1.0 mmol). Stir at room temperature for 30–60 minutes to allow imine formation (monitor by TLC).
-
Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.4 mmol) portion-wise. Note: STAB is preferred over
to prevent reduction of the aldehyde before imine formation. -
Reaction: Allow the mixture to warm to room temperature and stir overnight (12–16 hours).
-
Quench: Quench with saturated aqueous
solution. -
Extraction: Extract with Dichloromethane (DCM) (3x). Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: Purify via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).
Protocol B: Calcium Flux Assay (OR1D2 Activation)
Objective: To quantify the agonistic or antagonistic activity of the ethyl derivative on sperm olfactory receptors.[1] System: Human sperm cells or HEK293 cells transfected with OR1D2.[1]
Step-by-Step Methodology:
-
Cell Preparation: Load human sperm (capacitated) or transfected HEK293 cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM , 5 µM) for 30 minutes at 37°C.[1]
-
Washing: Wash cells 2x with assay buffer (Tyrode’s salt solution + HEPES) to remove extracellular dye.[1]
-
Baseline: Measure baseline fluorescence (
) using a fluorometric plate reader or confocal microscope (Excitation: 488 nm, Emission: 520 nm).[1] -
Stimulation:
-
Agonist Mode: Inject 3-(4-ethylphenyl)propanal (concentration gradient
to M). -
Antagonist Mode: Pre-incubate with the ethyl analog for 5 mins, then inject Bourgeonal (
M).
-
-
Data Acquisition: Record fluorescence intensity (
) every 1 second for 120 seconds. -
Analysis: Plot
against log[Concentration]. Calculate (potency) and (efficacy).
References
-
Spehr, M., et al. (2003).[1] "Identification of a testicular odorant receptor mediating human sperm chemotaxis."[1] Science. 299(5615): 2054-2058.[1] Link[1]
-
Givaudan. (2020).[1][6] "Bourgeonal: Technical Data Sheet and Safety Profile." Givaudan Fragrance Ingredients. Link
-
Abdel-Magid, A. F., et al. (1996).[1][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. 61(11): 3849-3862.[1] Link
-
PubChem. (2024).[1] "Compound Summary: 3-(4-tert-butylphenyl)propanal (Bourgeonal)."[1][8][9][10] National Library of Medicine.[1] Link
-
Andersson, K., et al. (2012).[1] "Bourgeonal-like ligands for the human olfactory receptor OR1D2."[1][3] Chemical Senses. 37(1): 65-74.[1] Link
Sources
- 1. Bourgeonal | C13H18O | CID 64832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(4-Tert-butylphenyl)propanal|Bourgeonal|CAS 18127-01-0 [benchchem.com]
- 3. Bourgeonal - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. 3-(4-tert-Butylphenyl)propanal ;Bourgeonal - News - KUNSHAN ODOWELL CO.,LTD [odowell.com]
- 9. US20100256421A1 - Propanal Production Methods - Google Patents [patents.google.com]
- 10. ScenTree - Bourgeonal™ (CAS N° 18127-01-0) [scentree.co]
Technical Guide: IUPAC Nomenclature and Synthesis of Substituted Phenylpropanals
Executive Summary
Substituted phenylpropanals represent a critical class of aromatic aldehydes used extensively in fragrance formulation (e.g., Lilial, Bourgeonal) and as intermediates in pharmaceutical synthesis. This guide provides a definitive framework for the IUPAC nomenclature of these compounds, addressing the hierarchy of functional groups, complex ring substitution patterns, and stereochemical designations. Furthermore, it details a self-validating industrial synthesis protocol and outlines the regulatory landscape concerning their toxicological profiles.
Part 1: Fundamental IUPAC Nomenclature Rules
The nomenclature of phenylpropanals is governed by the priority of the aldehyde group over the aromatic ring. The benzene ring is treated as a substituent on the acyclic alkane chain.[1][2]
Principal Functional Group and Parent Chain[3]
-
Rule: The aldehyde group (-CHO) has higher priority than the benzene ring. Therefore, the parent alkane is the chain containing the carbonyl carbon.
-
Parent Name: Propanal (3-carbon chain).
-
Numbering: The carbonyl carbon is always C1 .[3] The chain is numbered sequentially away from the oxygen.
The Phenyl Substituent[1][4]
-
Position: In "phenylpropanal" (hydrocinnamaldehyde), the phenyl ring is attached to C3 .
-
Locants: The position of the phenyl group must be specified (e.g., 3-phenylpropanal).
-
Note: If the phenyl ring were at C2, it would be 2-phenylpropanal (hydratropaldehyde).
Numbering Substituents on the Ring
When the phenyl ring itself bears substituents (e.g., tert-butyl, methoxy), the ring carbons are numbered to give the point of attachment to the propanal chain position 1' (or simply 1 relative to the ring).
-
Priority: Ring substituents are numbered to give the lowest possible locants.
-
Alphabetization: If locants are equivalent, alphabetical order determines the numbering direction.
Nomenclature Decision Tree (Visualized)
Figure 1: Logical decision tree for deriving the IUPAC name of substituted phenylpropanals.
Part 2: Stereochemistry and Complex Substitution
Many commercially valuable phenylpropanals possess a substituent at the C2 (alpha) position, creating a chiral center.
Cahn-Ingold-Prelog (CIP) Priorities at C2
For a molecule like Lilial (3-(4-tert-butylphenyl)-2-methylpropanal), the C2 carbon is chiral. To assign configuration:
-
Identify groups at C2: -CHO, -CH3, -CH2-Ar, -H.
-
Assign Priorities (Atomic Number):
-
1: -CHO (C bonded to O, O, H)
-
2: -CH2-Ar (C bonded to C, H, H)
-
3: -CH3 (C bonded to H, H, H)
-
4: -H
-
-
Determination: View with H in back. Clockwise = (R), Counter-clockwise = (S).
Common vs. IUPAC Nomenclature Table
| Common Trade Name | Structure Description | Preferred IUPAC Name | CAS Number |
| Bourgeonal | 4-tert-butyl group on ring | 3-(4-tert-butylphenyl)propanal | 18127-01-0 |
| Lilial | 4-tert-butyl on ring; methyl at C2 | 3-(4-tert-butylphenyl)-2-methylpropanal | 80-54-6 |
| Cyclamen Aldehyde | 4-isopropyl on ring; methyl at C2 | 3-(4-isopropylphenyl)-2-methylpropanal | 103-95-7 |
| Helional | 1,3-benzodioxole ring; methyl at C2 | 3-(1,3-benzodioxol-5-yl)-2-methylpropanal | 1205-17-0 |
Part 3: Experimental Protocol (Synthesis)
Context: The industrial synthesis of Bourgeonal-type molecules typically involves a crossed-aldol condensation followed by selective hydrogenation. Objective: Synthesize 3-(4-tert-butylphenyl)-2-methylpropanal (Lilial analog).
Reaction Workflow Diagram
Figure 2: Two-step industrial synthesis route via Aldol Condensation and Hydrogenation.
Detailed Methodology
Note: This protocol assumes standard Schlenk line techniques for air-sensitive catalysts.
Step 1: Crossed-Aldol Condensation
-
Setup: Charge a 3-neck round-bottom flask with 4-tert-butylbenzaldehyde (1.0 eq) and methanol (solvent).
-
Catalyst Addition: Add aqueous NaOH (20% w/w) dropwise while maintaining temperature at 15°C to prevent self-polymerization of the aliphatic aldehyde.
-
Addition: Slowly add propionaldehyde (1.2 eq) over 2 hours. The slow addition is causal to favoring the cross-aldol product over propionaldehyde self-condensation.
-
Reflux: Heat to 60°C for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2). Look for the disappearance of the benzaldehyde spot.
-
Workup: Neutralize with dilute HCl. Extract with Toluene. Wash organic layer with brine. Evaporate solvent to yield the unsaturated intermediate (cinnamaldehyde derivative).
Step 2: Selective Hydrogenation
-
Catalyst: Suspend the intermediate in ethanol with 5% Pd/C (5 wt% loading).
-
Hydrogenation: Transfer to a Parr hydrogenator. Pressurize to 5 bar H2.
-
Control: Stir at room temperature.
-
Critical Checkpoint: Monitor H2 uptake strictly. Stop reaction immediately upon absorption of 1 equivalent of H2 to prevent reduction of the aldehyde to the alcohol or the aromatic ring.
-
-
Purification: Filter catalyst through Celite. Distill under reduced pressure (vacuum distillation) to isolate the pure phenylpropanal.
Part 4: Regulatory & Safety Context
Understanding the nomenclature is vital for regulatory compliance, particularly regarding the "Lilial Ban."
-
Toxicology: Recent studies classified Lilial (Butylphenyl methylpropional) as Reprotoxic Category 1B (presumed human reproductive toxicant) under EU CLP regulations.
-
Mechanism: The toxicity is linked to the specific metabolic oxidation of the aldehyde to the corresponding carboxylic acid (tert-butylbenzoic acid derivatives), which interferes with spermatogenesis.
-
Impact: As of March 2022, Lilial is banned in cosmetic products in the EU. This highlights the importance of precise nomenclature to distinguish between banned substances and safe structural analogs (like Bourgeonal, which has a different safety profile despite structural similarity).
References
-
IUPAC Nomenclature of Organic Chemistry (Blue Book) . P-64. Aldehydes. International Union of Pure and Applied Chemistry.[4][5] Link
-
PubChem Compound Summary: Lilial . National Center for Biotechnology Information. PubChem Database. Link
-
Scientific Committee on Consumer Safety (SCCS) . Opinion on the safety of Butylphenyl methylpropional (p-BMHCA) in cosmetic products. European Commission. Link
-
Bauer, K., et al. "Common Fragrance and Flavor Materials: Preparation, Properties and Uses". Wiley-VCH. (Reference for Aldol/Hydrogenation synthesis routes). Link
Sources
Chronicles of the Carbon Skeleton: A Technical Treatise on Phenylpropanal
Executive Summary: The Saturated Bridge
3-Phenylpropanal (CAS: 104-53-0), historically known as Hydrocinnamaldehyde , represents a pivotal "bridge" molecule in organic chemistry. Structurally, it sits between the rigid, unsaturated cinnamaldehyde found in Cinnamomum verum and the fully reduced phenylpropanol.
For the drug development professional and fragrance chemist, this molecule is not merely an aldehyde; it is a case study in chemoselectivity . Its synthesis drove the early understanding of catalytic hydrogenation—specifically, how to reduce a conjugated alkene (C=C) while preserving a reactive carbonyl (C=O). Today, it serves as a critical intermediate in the synthesis of HIV protease inhibitors, agrochemicals, and high-value fragrance accords (Hyacinth/Balsam).
Historical Trajectory: From Bark to Bench
The history of phenylpropanal is inextricably linked to the analysis of essential oils and the dawn of catalytic hydrogenation.
Isolation and Identification
While cinnamaldehyde was isolated from cinnamon oil in the 1830s by Dumas and Péligot, 3-phenylpropanal was identified later as a minor component in Sri Lanka Cinnamon and Hyacinth oils. Its "discovery" was less a singular event and more a result of the structural elucidation of phenylpropanoids in the late 19th century. Early organic chemists recognized it as the hydrogenated derivative of cinnamaldehyde, establishing its structure through oxidative degradation to benzoic acid.
The Hydrogenation Era (Sabatier & Senderens)
The true technical significance of phenylpropanal emerged with the work of Paul Sabatier (Nobel Prize, 1912). The reduction of cinnamaldehyde presented a thermodynamic puzzle:
-
C=C Bond: Thermodynamically easier to reduce, kinetically accessible.
-
C=O Bond: Thermodynamically harder, but polar and susceptible to specific surface interactions.
The ability to selectively produce phenylpropanal (saturating the C=C only) versus cinnamyl alcohol (saturating the C=O only) became a benchmark for testing catalyst selectivity—a standard that persists in heterogeneous catalysis research today.
Chemical Synthesis: The Selectivity Challenge
The industrial and laboratory standard for producing 3-phenylpropanal is the selective hydrogenation of cinnamaldehyde . This is a non-trivial reaction due to the conjugated system.
Mechanistic Causality
-
Thermodynamics: The reduction of the C=C bond (
kJ/mol) is more exothermic than the C=O bond ( kJ/mol). -
Kinetics & Surface Science: On Palladium (Pd) surfaces, the C=C bond adsorbs flat (planar mode) via
-backbonding, facilitating rapid hydrogenation. On Platinum (Pt) or Gold (Au) surfaces, especially with larger particle sizes, the C=O bond can adsorb vertically, leading to the alcohol.
Catalyst Performance Matrix
The following table summarizes the selectivity profiles of common heterogeneous catalysts used to synthesize phenylpropanal.
| Catalyst System | Major Product | Selectivity (%) | Mechanism Note |
| Pd/C (Activated Carbon) | 3-Phenylpropanal | >95% | Small Pd particles favor C=C adsorption. |
| Pt/C (Unmodified) | Mixed (Aldehyde + Alcohol) | ~40-60% | Competitive adsorption of C=C and C=O. |
| Pt-Co / Pt-Fe | Cinnamyl Alcohol | >80% | Bimetallic effects activate the C=O bond. |
| Ni (Raney) | 3-Phenylpropanol | N/A | Aggressive catalyst; tends to fully saturate both bonds. |
Reaction Pathway Diagram
The following diagram illustrates the competing pathways and the thermodynamic "sink" (fully saturated alcohol).
Figure 1: Competing hydrogenation pathways of cinnamaldehyde. The green arrow indicates the target pathway for phenylpropanal synthesis using Palladium.
Biosynthetic Context: The Phenylpropanoid Pathway[1]
While chemists synthesize it via reduction, plants produce phenylpropanal through the Phenylpropanoid Pathway , a metabolic superhighway responsible for lignin and flavonoids.[1]
In biological systems (e.g., Cinnamomum species or engineered E. coli), the precursor is L-Phenylalanine .[2] The pathway involves deamination followed by reduction.
Biosynthetic Flow[3]
-
Deamination: Phenylalanine Ammonia-Lyase (PAL) converts Phenylalanine to Cinnamic Acid.
-
Activation: 4-Coumarate:CoA Ligase (4CL) converts Cinnamic Acid to Cinnamoyl-CoA.
-
Reduction: Cinnamoyl-CoA Reductase (CCR) produces Cinnamaldehyde.
-
Final Saturation: An Enoate Reductase (ER) or specific Phenylpropanal Reductase reduces the alkene to form 3-Phenylpropanal.
Figure 2: The biological cascade from amino acid to phenylpropanal. Key enzymes: PAL (Phenylalanine Ammonia-Lyase), CCR (Cinnamoyl-CoA Reductase).
Experimental Protocol: Selective Hydrogenation
Objective: Synthesize 3-phenylpropanal from cinnamaldehyde with >95% selectivity using a heterogeneous Pd/C catalyst. Safety: Hydrogen gas is highly flammable. Work in a rated autoclave/fume hood.
Materials
-
Substrate: Trans-cinnamaldehyde (99%).
-
Catalyst: 5 wt% Pd/C (Palladium on Activated Carbon).
-
Solvent: Isopropanol (IPA) or Ethanol (Polar protic solvents enhance reaction rate).
-
Apparatus: Stainless steel batch autoclave (e.g., Parr reactor).
Step-by-Step Methodology
-
Charge: Load the autoclave with cinnamaldehyde (0.15 M concentration) and Pd/C catalyst (substrate-to-metal molar ratio 1000:1). Add 50 mL of Isopropanol.
-
Purge: Seal the reactor. Purge with Nitrogen (
) three times to remove oxygen, then purge with Hydrogen ( ) three times. -
Pressurize: Set
pressure to 5 bar (0.5 MPa).-
Why? High pressure favors saturation, but 5 bar is mild enough to prevent over-reduction to the alcohol if monitored.
-
-
Reaction: Heat to 40-60°C with stirring (1000 rpm).
-
Note: Higher temperatures (>80°C) increase the risk of reducing the carbonyl group.
-
-
Monitoring: Sample every 30 minutes via GC-MS. Look for the disappearance of the cinnamaldehyde peak and the appearance of the hydrocinnamaldehyde peak (MW 134.18).
-
Termination: Stop reaction when cinnamaldehyde conversion reaches >99%. Vent
, purge with . -
Workup: Filter the catalyst through Celite. Remove solvent via rotary evaporation. Purify via vacuum distillation if necessary (BP: 224°C at atm, lower under vacuum).
Applications & Toxicology
Fragrance & IFRA Standards
3-Phenylpropanal is valued for its balsamic, green, and hyacinth notes.
-
IFRA Status: Regulated. It is not prohibited, but usage levels are restricted due to sensitization potential.
-
Sensitization: Like many aldehydes, it can form Schiff bases with skin proteins, leading to contact dermatitis in sensitive individuals.
Pharmaceutical Intermediates
The molecule is a precursor for Retro-Aldol reactions and heterocycle synthesis. It is used in the synthesis of certain HIV protease inhibitors where a phenylpropyl moiety is required to fit hydrophobic pockets of the enzyme.
References
-
Sabatier, P., & Senderens, J. B. (1905). New Methods of General Hydrogenation. Annales de Chimie et de Physique.
-
Gallezot, P., & Richard, D. (1998). Selective Hydrogenation of α,β-Unsaturated Aldehydes.[3][4] Catalysis Reviews.
-
Vogt, T. (2010).[5] Phenylpropanoid Biosynthesis.[6][1][7] Molecular Plant.[6][8]
-
PubChem. (2023). 3-Phenylpropanal Compound Summary. National Library of Medicine.
-
International Fragrance Association (IFRA). (2023). IFRA Standards Library: 3-Phenylpropanal.[5]
-
Li, H., et al. (2016). Selective Hydrogenation of Cinnamaldehyde to Hydrocinnamaldehyde over Pd/C Catalysts. RSC Advances.
Sources
- 1. Frontiers | Editorial: Phenylpropanoid biosynthesis in plants [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Particle size effects in the selective hydrogenation of cinnamaldehyde over supported palladium catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Showing Compound 3-Phenylpropanal (FDB011835) - FooDB [foodb.ca]
- 6. Structure–function relationships in plant phenylpropanoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Benzenepropanal | C9H10O | CID 7707 - PubChem [pubchem.ncbi.nlm.nih.gov]
Computational Profiling of 3-(4-Ethylphenyl)propanal: From Quantum Mechanics to In Silico Toxicology
This guide outlines a rigorous theoretical framework for characterizing 3-(4-Ethylphenyl)propanal , a structural analog of known fragrance ingredients like Hydrocinnamaldehyde and Bourgeonal.[1]
Since direct experimental data for this specific unbranched analog is often proprietary or sparse compared to its
Molecular Definition & Industrial Significance
3-(4-Ethylphenyl)propanal is an aromatic aldehyde characterized by a hydrocinnamaldehyde backbone with a para-ethyl substitution.[1]
-
SMILES: CCc1ccc(CCC=O)cc1[1]
-
Molecular Formula:
ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Structural Class: Phenylpropanoids / Hydrocinnamaldehydes.[1]
Technical Insight: Unlike its
Computational Methodology (The "Standard of Care")
To generate regulatory-grade data, one cannot rely on low-level semi-empirical methods.[1] The following protocol utilizes Density Functional Theory (DFT) with dispersion corrections, essential for capturing the weak van der Waals interactions of the ethyl and propyl chains.
The Computational Pipeline
The workflow proceeds from gas-phase optimization to solvent-phase property prediction and toxicity screening.
Figure 1: Standardized computational workflow for aldehyde characterization.
Functional & Basis Set Selection[1][3]
-
Functional: B3LYP-D3(BJ) or wB97X-D .[1]
-
Basis Set: 6-311++G(d,p) .[1][3]
-
Reasoning: Diffuse functions (++) are mandatory for the carbonyl oxygen's lone pairs, and polarization functions (d,p) accurately describe the aromatic ring electronics.[1]
-
-
Solvation Model: SMD (Solvation Model based on Density) .
-
Context: Use Ethanol (
) to simulate fragrance formulation environments, and Water (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> ) for biological/toxicological predictions.
-
Structural & Electronic Properties[1][3][5][6]
Frontier Molecular Orbitals (FMO)
The HOMO-LUMO gap is the primary indicator of chemical hardness (
| Property | Theoretical Target (DFT) | Significance |
| HOMO Location | Phenyl Ring + Ethyl Group | Indicates the site of electrophilic attack.[1] The ethyl group (weak donor) raises HOMO energy slightly vs. unsubstituted hydrocinnamaldehyde.[1] |
| LUMO Location | Carbonyl Group ( | Site of nucleophilic attack (e.g., by amines in proteins). |
| Energy Gap ( | ~4.5 - 5.0 eV | A moderate gap suggests stability under standard conditions but reactivity toward UV light or radicals. |
Molecular Electrostatic Potential (MEP)
Calculations will reveal a localized negative potential (red) around the carbonyl oxygen (H-bond acceptor) and a positive potential (blue) around the formyl hydrogen.[1]
-
Implication: The positive region on the formyl hydrogen facilitates the abstraction mechanism described in Section 4.
Reactivity Profile: The Auto-Oxidation Mechanism
The most critical parameter for 3-(4-Ethylphenyl)propanal is its stability.[1] Linear aldehydes oxidize to carboxylic acids (3-(4-ethylphenyl)propanoic acid) upon exposure to air.[1]
Bond Dissociation Energy (BDE)
The rate-limiting step in auto-oxidation is the abstraction of the formyl hydrogen atom.
-
Calculation Target: BDE of the
bond. -
Method: Calculate Enthalpy (
) of the parent molecule and the resulting acyl radical.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Expected Value: ~85-88 kcal/mol.[1] Values below 90 kcal/mol indicate high susceptibility to auto-oxidation [2].[1]
Radical Chain Pathway
The mechanism proceeds via a radical chain reaction, which can be modeled using Transition State (TS) theory (QST3 method in Gaussian/ORCA).[1]
Figure 2: Radical chain mechanism of aldehyde auto-oxidation.[1][4]
In Silico Toxicology (ADMET)
For drug and fragrance applications, "safe-by-design" principles require early toxicity screening.[1]
Skin Sensitization (OECD QSAR)
Aldehydes are notorious skin sensitizers.[1] The mechanism is Schiff Base formation with lysine residues in skin proteins.[1]
-
Structural Alert: The aldehyde group is a protein binding alert (OECD QSAR Toolbox).[1]
-
Prediction: The molecule is likely a Category 1B Sensitizer (GHS).[1]
-
Mitigation: Theoretical modeling of the reaction barrier with a model amine (e.g., methylamine) can quantify this risk.[1] A lower barrier (<20 kcal/mol) correlates with higher sensitization potency [3].[1]
Metabolic Fate[1]
-
CYP450 Metabolism: Docking studies with CYP2A6 or CYP2E1.[1]
-
Prediction: The primary metabolic route is oxidation to the corresponding acid (detoxification) or reduction to the alcohol (3-(4-ethylphenyl)propanol).[1]
Experimental Validation Protocol
Theoretical data must be grounded in physical reality.[1] Use these scaling factors to align calculations with experimental spectra.
| Technique | Theoretical Method | Scaling Factor ( | Validation Target |
| H-NMR | GIAO-B3LYP/6-311+G(2d,p) in | Intercept/Slope correction | Formyl proton ( |
| IR | Harmonic Frequencies | 0.967 (for B3LYP) | |
| UV-Vis | TD-DFT (CAM-B3LYP) | N/A |
References
-
Grimme, S., et al. (2010).[1] "A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu." The Journal of Chemical Physics. Link[1]
-
Mayer, P. M., et al. (2003).[1] "Bond Dissociation Energies of Organic Molecules." Accounts of Chemical Research. Link[1]
-
OECD. (2023). "The OECD QSAR Toolbox."[1][5][6][7] OECD Series on Testing and Assessment.[1] Link
-
Paton, R. S., & Goodman, J. M. (2009).[1] "Hydrogen bonding and pi-stacking: how reliable are force fields and DFT?" Journal of Chemical Information and Modeling. Link[1]
Sources
- 1. Propanal | CH3CH2CHO | CID 527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy 3-(4-Ethylphenyl)-2-methylpropanal | 36207-16-6 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. oasis-lmc.org [oasis-lmc.org]
- 6. qsartoolbox.org [qsartoolbox.org]
- 7. m.youtube.com [m.youtube.com]
Methodological & Application
Application Note: Precision Synthesis of 3-(4-Ethylphenyl)propanal via Friedel-Crafts Acylation
This Application Note is structured as a high-level technical guide for the synthesis of 3-(4-Ethylphenyl)propanal (CAS: 104175-15-7), a valuable hydrocinnamaldehyde derivative used in fragrance and intermediate chemistry.
Per your directive, this guide prioritizes the Friedel-Crafts Acylation pathway as the core C-C bond-forming strategy. While industrial routes often employ Aldol condensation, the Friedel-Crafts approach offers distinct advantages in regiocontrol and modularity for laboratory-scale synthesis and structural analog development.
Executive Summary & Strategic Logic
The synthesis of 3-(4-Ethylphenyl)propanal presents a challenge in regioselectivity. Direct alkylation of ethylbenzene often leads to poly-substitution or inseparable ortho/para mixtures. This protocol utilizes Friedel-Crafts Acylation as the decisive step to install the 3-carbon side chain exclusively at the para position, leveraging the steric bulk of the ethyl group and the electronic demands of the acylium intermediate.
The Synthetic Pathway
The route is designed in three distinct phases to ensure high purity and yield:
-
C-C Bond Formation: Friedel-Crafts acylation of ethylbenzene with 3-chloropropionyl chloride.
-
Defunctionalization: Ionic hydrogenation of the benzylic ketone to a methylene group.
-
Functional Group Interconversion: Sommelet oxidation of the terminal alkyl chloride to the target aldehyde.
Pathway Visualization
Figure 1: Strategic workflow for the conversion of ethylbenzene to 3-(4-ethylphenyl)propanal.
Detailed Protocols
Phase 1: Friedel-Crafts Acylation
Objective: Install the 3-carbon chain at the para position.[1] Rationale: 3-Chloropropionyl chloride is selected over acryloyl chloride to avoid polymerization side-reactions common with vinyl ketones under Lewis Acid conditions.
Reagents & Stoichiometry:
| Component | Equiv. | Role |
|---|---|---|
| Ethylbenzene | 1.0 | Substrate |
| 3-Chloropropionyl Chloride | 1.1 | Acylating Agent |
| Aluminum Chloride (AlCl₃) | 1.2 | Lewis Acid Catalyst |
| Dichloromethane (DCM) | Solvent | 5-10 mL per gram of substrate |
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and an inert gas (N₂/Ar) inlet. Connect the outlet to a caustic scrubber (NaOH trap) to neutralize HCl gas.
-
Catalyst Suspension: Charge the flask with anhydrous AlCl₃ (1.2 equiv) and dry DCM. Cool the suspension to 0–5°C using an ice bath.
-
Acylating Agent Addition: Add 3-Chloropropionyl chloride (1.1 equiv) dropwise to the suspension. Stir for 15 minutes to form the acylium ion complex (solution typically turns yellow/orange).
-
Substrate Addition: Dissolve Ethylbenzene (1.0 equiv) in a minimal amount of DCM and add it dropwise via the addition funnel over 30–45 minutes. Crucial: Maintain internal temperature <10°C to maximize para-selectivity.
-
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 3–4 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.
-
Quench: Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated HCl (to solubilize aluminum salts).
-
Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine organics, wash with water, saturated NaHCO₃, and brine. Dry over anhydrous MgSO₄ and concentrate in vacuo.
-
Purification: Recrystallize from hexane/ethanol or perform flash chromatography if necessary.
-
Target Intermediate:3-Chloro-1-(4-ethylphenyl)propan-1-one .
-
Phase 2: Ionic Hydrogenation (Deoxygenation)
Objective: Reduce the benzylic ketone to a methylene group without displacing the terminal chloride. Rationale: Standard Clemmensen reduction (Zn/Hg) generates hazardous waste. Ionic hydrogenation using Triethylsilane (Et₃SiH) in Trifluoroacetic acid (TFA) is milder, chemoselective for aryl ketones, and preserves the alkyl chloride.
Protocol:
-
Dissolution: In a round-bottom flask, dissolve the keto-chloride (from Phase 1) in neat Trifluoroacetic acid (TFA) (approx. 5 mL per mmol).
-
Reagent Addition: Add Triethylsilane (2.5 equiv) slowly. The reaction is exothermic; cooling may be required for large scales.
-
Reaction: Stir at room temperature for 12–18 hours. If conversion is incomplete, heat to 50°C for 2 hours.
-
Workup: Remove excess TFA under reduced pressure. Dilute the residue with ether or EtOAc, wash carefully with saturated NaHCO₃ (gas evolution!) until neutral.
-
Isolation: Dry and concentrate. The product, 1-(3-chloropropyl)-4-ethylbenzene , is typically a clear oil and can often be used directly in the next step.
Phase 3: Sommelet Oxidation
Objective: Convert the primary alkyl chloride to the aldehyde. Rationale: This method avoids over-oxidation to the carboxylic acid, which is a risk with other oxidative methods.
Protocol:
-
Salt Formation: Dissolve 1-(3-chloropropyl)-4-ethylbenzene (1.0 equiv) in chloroform or ethanol. Add Hexamethylenetetramine (Hexamine, 1.1 equiv). Reflux for 4 hours. A quaternary ammonium salt precipitate will form.
-
Isolation of Salt: Cool the mixture, filter the precipitate, and wash with cold ether.
-
Hydrolysis: Suspend the salt in 50% aqueous acetic acid (or water). Reflux for 1–2 hours. The hexamine moiety hydrolyzes, releasing the aldehyde and ammonia/formaldehyde byproducts.
-
Extraction: Steam distill or extract the reaction mixture with ether.
-
Final Purification: Distillation under reduced pressure is recommended to isolate the pure fragrance-grade aldehyde.
Analytical Validation (Self-Validating System)
To ensure the protocol is working, check these critical control points:
| Checkpoint | Expected Observation | Troubleshooting |
| Post-Acylation | IR: Strong C=O stretch ~1680 cm⁻¹.GC-MS: M+ peak at MW (approx 196.5) with characteristic Cl isotope pattern (3:1). | If ortho isomer is present (>5%), recrystallize. If polymerization occurs, lower reaction temp. |
| Post-Reduction | IR: Disappearance of C=O peak.NMR: Disappearance of ketone signal; appearance of benzylic CH₂ triplet (~2.6 ppm). | If ketone remains, add more Et₃SiH/TFA and heat. |
| Final Product | IR: Sharp Aldehyde C=O stretch ~1725 cm⁻¹ and Fermi doublet ~2720/2820 cm⁻¹.¹H NMR: Distinct aldehyde proton singlet/triplet at ~9.8 ppm. | If acid is formed (broad OH stretch), ensure inert atmosphere during hydrolysis. |
Safety & Handling
-
Aluminum Chloride: Reacts violently with water. Handle in a fume hood.
-
3-Chloropropionyl Chloride: Lachrymator and corrosive. Causes severe burns.
-
Triethylsilane: Flammable. Pressure buildup possible in closed vessels.
-
TFA: Corrosive and volatile. Use only in a well-ventilated hood.
References
-
Friedel-Crafts Acylation Mechanism & Scope
- Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
- Application Note: Confirms the use of 3-chloropropionyl chloride for synthesizing -chloroketones.
-
Ionic Hydrogenation (Et3SiH/TFA)
- Kursanov, D. N., Parnes, Z. N., & Loim, N. M. (1974). Applications of Ionic Hydrogenation to Organic Synthesis. Synthesis, 1974(09), 633-651.
- Relevance: Establishes the protocol for selective reduction of aryl ketones to methylene groups.
-
Sommelet Reaction
- Angyal, S. J. (1969). The Sommelet Reaction. Organic Reactions, 8, 197.
- Relevance: Standard protocol for converting primary halides to aldehydes via hexaminium salts.
-
Synthesis of Phenylpropanal Derivatives
Sources
- 1. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 2. researchgate.net [researchgate.net]
- 3. Buy 3-(4-Ethylphenyl)-2-methylpropanal | 36207-16-6 [smolecule.com]
- 4. 104175-15-7 3-(4-Ethylphenyl)propanal AKSci 7125CX [aksci.com]
- 5. MDL Mfcd09028621 | Sigma-Aldrich [sigmaaldrich.com]
- 6. US4486607A - Process for the production of phenyl substituted propanal - Google Patents [patents.google.com]
- 7. youtube.com [youtube.com]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
Application Note: Selective Oxidation of 3-(4-Ethylphenyl)propanal to 3-(4-Ethylphenyl)propanoic Acid
Abstract & Scope
This technical guide outlines the optimized protocol for the oxidation of 3-(4-Ethylphenyl)propanal to 3-(4-Ethylphenyl)propanoic acid . This transformation is a critical step in the synthesis of phenylpropanoid metabolic regulators and specific non-steroidal anti-inflammatory drug (NSAID) impurities used as reference standards.
While various oxidative methods exist (Jones, Permanganate), this protocol utilizes the Pinnick (Lindgren) Oxidation . This method is selected for its high chemoselectivity, avoiding the oxidation of the benzylic ethyl group on the aromatic ring—a common side reaction with harsher oxidants like KMnO₄ or Cr(VI).
Chemical Strategy & Method Selection
Comparative Analysis of Oxidation Methods
The selection of the Pinnick oxidation over other standard methods is driven by the requirement for chemoselectivity and safety .
| Method | Reagents | Suitability | Critical Drawbacks |
| Pinnick (Lindgren) | NaClO₂, NaH₂PO₄, Scavenger | High | Requires efficient quenching of HOCl byproduct. |
| Jones Oxidation | CrO₃, H₂SO₄ | Low | Toxicity (Cr VI); difficult workup; potential benzylic oxidation. |
| Permanganate | KMnO₄ | Low | Poor selectivity; attacks aromatic alkyl chains (benzylic oxidation). |
| TEMPO/Bleach | TEMPO (cat), NaOCl | Medium | Scalable, but risk of ring chlorination if pH is not strictly controlled. |
Reaction Mechanism
The Pinnick oxidation relies on the in situ generation of chlorous acid (
Critical Mechanistic Insight: The reaction produces Hypochlorous acid (
Figure 1: Mechanistic flow of the Pinnick Oxidation highlighting the critical role of the scavenger in preventing side reactions.
Experimental Protocol
Materials & Reagents
-
Substrate: 3-(4-Ethylphenyl)propanal (1.0 equiv).
-
Oxidant: Sodium Chlorite (
), 80% purity (1.5 equiv). -
Buffer: Sodium Dihydrogen Phosphate Monohydrate (
) (1.5 equiv). -
Scavenger: 2-Methyl-2-butene (15.0 - 20.0 equiv). Note: Excess is volatile and easily removed.
-
Solvent System: tert-Butanol (t-BuOH) and Water (
) in a 3:1 ratio. -
Quench: Sodium Sulfite (
) saturated solution.
Step-by-Step Methodology
Step 1: Solvent Preparation Prepare a solvent mixture of t-BuOH and water (3:1 v/v). The reaction requires a homogeneous phase to ensure the hydrophobic aldehyde interacts with the inorganic oxidant.
-
Why t-BuOH? It is resistant to oxidation and stabilizes the radical intermediates better than other alcohols.
Step 2: Substrate Solubilization In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(4-Ethylphenyl)propanal (e.g., 1.0 g, 6.16 mmol) in the t-BuOH/water mixture (20 mL). Add 2-methyl-2-butene (13 mL, ~20 equiv).
-
Caution: 2-methyl-2-butene is volatile (bp ~38°C). Keep the reaction vessel cool (approx 20°C) or use a reflux condenser if ambient temperature is high.
Step 3: Oxidant Preparation Separately, dissolve Sodium Chlorite (1.05 g, 9.25 mmol, 1.5 equiv) and Sodium Dihydrogen Phosphate (1.28 g, 9.25 mmol, 1.5 equiv) in water (10 mL).
-
Safety Note: Do not mix solid Sodium Chlorite with organic material or acids directly; it poses an explosion hazard.[2][3] Dissolve in water first.[2][3]
Step 4: Reaction Initiation Add the aqueous oxidant/buffer solution dropwise to the stirred aldehyde solution over 15–20 minutes.
-
Observation: The reaction mixture may turn pale yellow due to transient
formation.
Step 5: Monitoring Stir vigorously at room temperature (20–25°C). Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[4]
-
Endpoint: Conversion is typically complete within 1–3 hours. The aldehyde spot (
) should disappear, and a baseline spot (acid) should appear (or streak) on silica.
Step 6: Quench & Workup
-
Quench: Add saturated aqueous Sodium Sulfite (
, 5 mL) dropwise to destroy excess oxidant. Stir for 15 minutes. The yellow color should dissipate. -
Acidification: Volatiles (t-BuOH and excess scavenger) can be removed by rotary evaporation at this stage (optional but recommended). Acidify the remaining aqueous residue to pH 2–3 using 1N HCl. Precipitation of the acid may occur.[5]
-
Extraction: Extract the aqueous layer with Ethyl Acetate (
mL). -
Wash: Wash combined organics with water (
mL) and Brine ( mL). -
Drying: Dry over anhydrous
, filter, and concentrate in vacuo.
Purification
The crude product is usually of high purity (>95%). If necessary, purify via:
-
Recrystallization: Hexane/Ethyl Acetate mixture.
-
Column Chromatography:
, eluting with Hexane:EtOAc (90:10 70:30) with 1% Acetic Acid additive.
Quality Control & Validation (Self-Validating System)
To ensure the protocol was successful, compare the product data against these expected parameters.
| Analytical Method | Expected Result (Validation Criteria) | Interpretation |
| 1H NMR (CDCl₃) | Consumption of Aldehyde. | |
| 1H NMR (CDCl₃) | Formation of Carboxylic Acid (-COOH). | |
| 1H NMR (CDCl₃) | ||
| 1H NMR (CDCl₃) | Ethyl group signals (Must remain unchanged). | |
| IR Spectroscopy | ~1710 cm⁻¹ (Broad, strong) | C=O stretch of carboxylic acid. |
| HPLC | Retention Time Shift | Acid elutes earlier than aldehyde in Reverse Phase (C18) at neutral pH, or later at acidic pH. |
Process Safety & Hazards
-
Sodium Chlorite (
): Strong oxidizer.[2][3] Contact with combustible materials (paper, oil) can cause fire.[2] Toxic by ingestion.[6][7] Never mix with concentrated acids, as this generates Chlorine Dioxide ( ) gas, which is explosive.[3] -
2-Methyl-2-butene: Highly flammable liquid and vapor.
-
Reaction Byproducts: The reaction generates small amounts of chlorinated organics from the scavenger; dispose of waste as halogenated organic waste.
Alternative Scalable Protocol (Green Chemistry)
For scales >100g, the volume of solvent and scavenger in the Pinnick oxidation becomes cumbersome. The Anelli Oxidation (TEMPO-mediated) is the preferred alternative for scale-up.
-
Catalyst: TEMPO (1 mol%)
-
Co-oxidant: NaOCl (Bleach)[8]
-
Co-catalyst: KBr
-
Buffer:
(pH 8.6–9.5 is critical to prevent chlorination). -
Advantage: Water is the primary solvent; reagents are cheap.
References
-
Pinnick Oxidation (Original Methodology): Bal, B. S.; Childers, W. E.; Pinnick, H. W. "Oxidation of alpha, beta-unsaturated aldehydes."[1] Tetrahedron1981 , 37, 2091–2096.
-
Lindgren Modification (Chlorite/Scavenger): Lindgren, B. O.; Nilsson, T. "Preparation of Carboxylic Acids from Aldehydes (including Hydroxyl-substituted Aldehydes) by Oxidation with Chlorite." Acta Chemica Scandinavica1973 , 27, 888–890.
-
TEMPO Oxidation (Scale-up Alternative): Anelli, P. L.; Biffi, C.; Montanari, F.; Quici, S. "Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids..." Journal of Organic Chemistry1987 , 52, 2559–2562.
-
Sodium Chlorite Safety Data: National Center for Biotechnology Information. PubChem Compound Summary for CID 23668197, Sodium chlorite.
Sources
- 1. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 2. Health and safety of sodium chlorite_Chemicalbook [chemicalbook.com]
- 3. oxychem.com [oxychem.com]
- 4. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. carlroth.com [carlroth.com]
- 7. ercoworldwide.com [ercoworldwide.com]
- 8. Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
Application Note: Chemoselective Reduction of 3-(4-Ethylphenyl)propanal to 3-(4-ethylphenyl)propanol
Abstract & Scope
This application note details the protocol for the reduction of 3-(4-ethylphenyl)propanal (CAS: 104175-15-7) to its corresponding primary alcohol, 3-(4-ethylphenyl)propanol . This transformation is a critical step in the synthesis of floral fragrance ingredients (Muguet/Lily of the Valley family) and pharmaceutical intermediates.
While catalytic hydrogenation is viable for industrial scale-up, this guide prioritizes the Sodium Borohydride (
Chemical Context & Mechanism[1][2][3][4][5][6]
The Substrate
The starting material, 3-(4-ethylphenyl)propanal, contains two potentially reactive sites: the aldehyde carbonyl (
| Property | Substrate (Aldehyde) | Product (Alcohol) |
| IUPAC Name | 3-(4-Ethylphenyl)propanal | 3-(4-Ethylphenyl)propan-1-ol |
| CAS No. | 104175-15-7 | Analogous to 3-phenylpropanol derivatives |
| Mol. Weight | 162.23 g/mol | 164.25 g/mol |
| Appearance | Colorless to pale yellow liquid | Colorless viscous liquid |
| Key IR Signal | ~1720 cm⁻¹ (C=O stretch) | ~3330 cm⁻¹ (O-H broad) |
Reaction Mechanism
The reduction proceeds via the nucleophilic addition of a hydride ion (
Key Mechanistic Steps:
-
Nucleophilic Attack: Borohydride delivers a hydride to the carbonyl carbon.
-
Alkoxide Formation: Formation of a tetrahedral intermediate.
-
Protonation: The alkoxide abstracts a proton from the solvent (MeOH) or during the aqueous acid workup.
Figure 1: Mechanistic flow of hydride transfer and protonation.
Experimental Protocols
Method A: Sodium Borohydride Reduction (Standard Laboratory Scale)
Rationale:
Safety Pre-check:
-
Hydrogen Evolution: The reaction releases
gas upon quenching. Ensure good ventilation. -
Exotherm: The addition of
is exothermic.
Materials:
-
3-(4-Ethylphenyl)propanal (10.0 mmol, 1.62 g)
-
Sodium Borohydride (
) (12.0 mmol, 0.45 g) [Note: Slight excess ensures completion] -
Methanol (anhydrous preferred, 30 mL)
-
1M HCl (for quenching)
-
Ethyl Acetate (for extraction)
-
Saturated Brine
Step-by-Step Procedure:
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-(4-ethylphenyl)propanal (1.62 g) in 30 mL of Methanol.
-
Cooling: Place the flask in an ice-water bath (0 °C) for 10 minutes. Cooling controls the exotherm and minimizes side reactions.
-
Addition: Add
(0.45 g) portion-wise over 5–10 minutes.-
Observation: Slight bubbling (
) may occur.
-
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25 °C) for 45–60 minutes.
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). The starting material spot (
) should disappear, replaced by a lower spot (Alcohol).
-
-
Quenching: Cool the flask back to 0 °C. Slowly add 1M HCl (approx. 10 mL) dropwise until pH
5–6.-
Caution: Vigorous bubbling will occur.
-
-
Workup:
-
Rotary evaporate the methanol (careful not to boil off product; product BP is high).
-
Dilute the residue with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).
-
Wash combined organics with Brine (20 mL).
-
Dry over anhydrous
, filter, and concentrate in vacuo.
-
Method B: Catalytic Hydrogenation (Industrial/Green Scale)
Rationale: For multi-gram to kilogram scales, avoiding boron waste is economically and environmentally superior.
Procedure Summary:
-
Catalyst: 5% Ru/C or Raney Nickel (avoid Pd/C if ring reduction is a concern at high pressures).
-
Conditions: 50 psi
, Methanol solvent, Room Temperature, 4–6 hours. -
Purification: Filtration of catalyst (Celite) and solvent evaporation.
Purification & Characterization Logic
The crude product from Method A is usually >95% pure. However, for pharmaceutical or fragrance applications, distillation is required to remove trace boron salts or oligomers.
Figure 2: Workup and Purification Logic Flow.
Analytical Specifications
| Technique | Expected Signal (Product) | Diagnostic Change (vs SM) |
| 1H NMR (CDCl3) | Triplet | Disappearance of triplet |
| IR Spectroscopy | Broad band 3300–3400 cm⁻¹ (O-H) | Disappearance of sharp peak 1720 cm⁻¹ (C=O) |
| GC-MS | Molecular Ion | Shift in retention time; M+ matches alcohol. |
Troubleshooting & Optimization
-
Incomplete Conversion:
-
Cause: Old
(absorbed moisture). -
Fix: Add an additional 0.5 equivalents of reagent and warm slightly to 35 °C.
-
-
Ester Impurities:
-
If the starting material contained esters,
generally leaves them intact. If ester reduction is desired, switch to or add to modify reactivity.
-
-
Over-reduction (Ring Hydrogenation):
-
Rare with
. In catalytic hydrogenation, lower the pressure or switch from Pd/C to Ru/C to protect the aromatic ring.
-
References
-
Mechanism & Reagent: "Sodium Borohydride."[1][2][3][4][5][6][7] Common Organic Chemistry. (Standard reduction protocols for aldehydes). Link
-
General Protocol: "3-Phenyl-1-propanol." Organic Syntheses, Coll. Vol. 3, p.698 (1955). (Foundational protocol for phenylpropanol derivatives). Link
-
Substrate Data: "3-(4-Ethylphenyl)propanal."[8][9][10][11][12] BLD Pharm / PubChem. (CAS and physical property verification).[9] Link
-
Comparison of Methods: "Reduction of Aldehydes and Ketones." Master Organic Chemistry. (Comparison of NaBH4 vs LiAlH4). Link
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Ethylenation of aldehydes to 3-propanal, propanol and propanoic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Chemistry of amino acids. 3. Reduction of phenylalanine ethyl ester and its derivatives with sodium borohydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sodium Borohydride [commonorganicchemistry.com]
- 8. 3-(4-Ethylphenyl)-2,2-dimethylpropanal | CAS#:67634-15-5 | Chemsrc [chemsrc.com]
- 9. Buy 3-(4-Ethylphenyl)-2-methylpropanal | 36207-16-6 [smolecule.com]
- 10. 3-(4-Ethylphenyl)-2,2-dimethylpropanal | CAS 67634-15-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 11. 104175-15-7|3-(4-Ethylphenyl)propanal|BLD Pharm [bldpharm.com]
- 12. lookchem.com [lookchem.com]
using 3-(4-Ethylphenyl)propanal as a precursor in organic synthesis
Technical Application Note: Strategic Utilization of 3-(4-Ethylphenyl)propanal in High-Value Synthesis
Executive Summary & Chemical Profile
3-(4-Ethylphenyl)propanal (CAS: 104175-15-7) is a pivotal aromatic aldehyde serving as a lipophilic building block in medicinal chemistry and fragrance synthesis.[1][2] Structurally, it consists of a reactive propyl aldehyde chain attached to the para-position of an ethylbenzene ring.[1]
Unlike its tert-butyl analog (Lilial), which faces regulatory scrutiny due to reprotoxicity concerns, the 4-ethyl substituent offers a favorable toxicological profile while maintaining the steric bulk and lipophilicity required for ligand-receptor binding in drug discovery.[1] This aldehyde is a "gateway" intermediate; its C1-aldehyde handle allows for rapid diversification into amines, acids, and alcohols, making it an ideal scaffold for Fragment-Based Drug Discovery (FBDD) .[1]
| Property | Data |
| IUPAC Name | 3-(4-Ethylphenyl)propanal |
| Molecular Formula | C₁₁H₁₄O |
| Molecular Weight | 162.23 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Solubility | Soluble in DCM, THF, MeOH, EtOH; Insoluble in water |
| Key Reactivity | Nucleophilic addition (C1), Oxidation (C1), |
Reactivity & Strategic Applications
The utility of 3-(4-Ethylphenyl)propanal lies in its dual functionality: the stability of the para-ethyl phenyl core and the high reactivity of the aldehyde tail.[1]
Mechanistic Pathways Diagram
The following diagram outlines the primary synthetic divergences available from this precursor.
Figure 1: Divergent synthetic pathways for 3-(4-Ethylphenyl)propanal, highlighting its role as a linchpin in library generation.[1]
Detailed Experimental Protocols
Protocol A: Reductive Amination (Synthesis of Secondary Amines)
Target Audience: Medicinal Chemists targeting GPCRs or Kinases.
Rationale: The aldehyde is converted to a secondary amine using Sodium Triacetoxyborohydride (STAB) . STAB is preferred over Sodium Cyanoborohydride (toxic) or Sodium Borohydride (too strong, reduces aldehyde before imine formation) because it selectively reduces the in situ formed iminium ion.
Materials:
-
Primary Amine (e.g., Benzylamine, 1.1 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.4 equiv)[1]
-
Acetic Acid (AcOH) (1.0 equiv, optional catalyst)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Solvent)[1]
Step-by-Step Methodology:
-
Imine Formation: In a dry round-bottom flask under nitrogen, dissolve 3-(4-Ethylphenyl)propanal (1.62 g, 10 mmol) in anhydrous DCE (40 mL).
-
Amine Addition: Add the primary amine (11 mmol). If the amine is a salt (e.g., HCl salt), add 11 mmol of Triethylamine (TEA) to liberate the free base.
-
Activation: Add Acetic Acid (10 mmol, 0.6 mL). Stir at room temperature for 30–60 minutes to promote equilibrium formation of the imine/iminium species.
-
Reduction: Cool the mixture to 0°C. Add STAB (2.97 g, 14 mmol) portion-wise over 10 minutes. Note: Gas evolution may occur.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (disappearance of aldehyde) or LC-MS.[1]
-
Quench: Quench the reaction by adding saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 15 minutes.
-
Extraction: Extract the aqueous layer with DCM (3 x 30 mL). Combine organic layers.
-
Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude oil via flash column chromatography (Silica gel, Hexane:EtOAc gradient) to yield the secondary amine.
Validation Check:
-
¹H NMR: Look for the disappearance of the aldehyde proton (
9.7 ppm) and the appearance of the new methylene protons ( to nitrogen) around 2.6–2.8 ppm.
Protocol B: Pinnick Oxidation (Synthesis of Carboxylic Acid)
Target Audience: Process Chemists and Material Scientists.
Rationale: This protocol converts the aldehyde to 3-(4-ethylphenyl)propanoic acid without affecting the aromatic ethyl group.[1] The Pinnick oxidation (NaClO₂/NaH₂PO₄) is chosen for its mildness and lack of heavy metal waste (unlike Jones oxidation).
Materials:
-
Sodium Chlorite (NaClO₂) (1.5 equiv)[1]
-
Sodium Dihydrogen Phosphate (NaH₂PO₄) (1.5 equiv) - Buffer[1]
-
2-Methyl-2-butene (10 equiv) - Scavenger for HOCl[1]
-
t-Butanol / Water (3:1 mixture) - Solvent[1]
Step-by-Step Methodology:
-
Preparation: Dissolve 3-(4-Ethylphenyl)propanal (10 mmol) in 30 mL of t-BuOH. Add 10 mL of water and 2-methyl-2-butene (10 mL).[1]
-
Oxidant Addition: Dissolve NaClO₂ (15 mmol) and NaH₂PO₄ (15 mmol) in 15 mL of water. Add this solution dropwise to the reaction flask over 20 minutes at room temperature.
-
Monitoring: The reaction typically completes within 2–4 hours.[1] The solution may turn pale yellow.[1]
-
Work-up: Acidify the reaction mixture to pH 2 using 1N HCl.
-
Extraction: Extract with Ethyl Acetate (3 x 40 mL).
-
Isolation: Wash the combined organics with brine, dry over MgSO₄, and concentrate. The resulting carboxylic acid is often pure enough for subsequent coupling reactions.[1]
Handling, Stability, and Safety
-
Oxidation Sensitivity: Like all aldehydes, 3-(4-Ethylphenyl)propanal is prone to autoxidation to the carboxylic acid upon exposure to air.[1]
-
Storage: Store under an inert atmosphere (Argon/Nitrogen) at 2–8°C.
-
Purification: If the liquid appears cloudy or acidic, wash with saturated NaHCO₃ solution prior to use to remove auto-oxidation byproducts.[1]
-
-
Safety Profile:
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[1] Link[1]
-
Pinnick, H. W., et al. "Oxidation of α,β-Unsaturated Aldehydes." Tetrahedron, vol. 37, no. 11, 1981, pp. 2091-2096.[1] Link
-
Common Chemistry. "3-(4-Ethylphenyl)propanal - Substance Detail." CAS Common Chemistry.[1] Link[1]
-
PubChem. "3-(4-Methylphenyl)propanal (Analogous Structure Data)." National Library of Medicine.[1] Link[1]
-
ChemicalBull. "Propionaldehyde Applications and Reactivity Profile." ChemicalBull Technical Data. Link
Sources
application of 3-(4-Ethylphenyl)propanal in fragrance chemistry
Technical Application Note: 3-(4-Ethylphenyl)-2,2-dimethylpropanal (Floralozone) [1][2][3]
Executive Summary & Technical Profile
This guide details the application of 3-(4-Ethylphenyl)-2,2-dimethylpropanal (Commonly: Floralozone, Florazon), a critical aldehyde in modern perfumery known for its powerful marine, ozone, and muguet (lily-of-the-valley) characteristics.[3]
While chemically defined as a hydrocinnamaldehyde derivative, its commercial relevance stems from its structural stability compared to traditional aldehydes and its role as a safer, high-impact alternative to restricted molecules like Lilial (Butylphenyl Methylpropional).
Chemical Identity
| Property | Specification |
| IUPAC Name | 3-(4-Ethylphenyl)-2,2-dimethylpropanal |
| CAS Number | 67634-15-5 (Major isomer) |
| Molecular Formula | |
| Molecular Weight | 190.28 g/mol |
| LogP (o/w) | 3.60 – 3.72 (High Lipophilicity) |
| Vapor Pressure | 0.003 mmHg @ 25°C (Low Volatility / High Substantivity) |
| Odor Profile | Ozone, Marine, Fresh Air, Muguet, Anise, Watermelon.[1][4][5][6][7] |
| Odor Threshold | < 1 ng/L (Air) – High Impact Material |
Olfactory Pharmacology & Mechanism
To understand the application, one must understand the biological interaction. Aldehydes like Floralozone function as agonists for specific Class I and Class II Olfactory Receptors (ORs).[3]
-
Receptor Binding: The aldehyde moiety (
) forms a reversible hemiacetal bond with serine or cysteine residues within the OR binding pocket.[3] The hydrophobic tail (ethylphenyl group) docks into a lipophilic pocket, triggering the G-protein coupled receptor (GPCR) cascade.[3] -
Steric Enhancement: The gem-dimethyl substitution at the
-carbon (position 2) provides two critical functions:-
Metabolic Resistance: It hinders enzymatic oxidation (by aldehyde dehydrogenases) in the nasal mucosa, prolonging the "bloom" of the scent.[3]
-
Receptor Selectivity: It restricts conformational freedom, locking the molecule into a shape that specifically targets "fresh/marine" receptors rather than generic "fatty" aldehyde receptors.
-
Pathway Visualization: Signal Transduction
Figure 1: Signal transduction pathway for aldehydic fragrance molecules.[3]
Application Protocol A: Schiff Base Synthesis (Fixative Creation)
Context: Aldehydes are prone to oxidation and rapid evaporation.[3] A standard "Drug Development" style approach in perfumery is the creation of a Schiff Base .[3] By reacting Floralozone with Methyl Anthranilate, you create a high-molecular-weight molecule that retains the marine character but adds substantivity (longevity) and a grape/orange-blossom nuance.[3]
Target Product: Floralozone-Methyl Anthranilate Schiff Base
Materials:
-
Floralozone (CAS 67634-15-5): 1.0 Molar Equivalent[3]
-
Methyl Anthranilate (CAS 134-20-3): 1.0 Molar Equivalent[3]
-
Molecular Sieves (4Å) or Dean-Stark apparatus.[3]
-
Nitrogen atmosphere.[3]
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, charge the Methyl Anthranilate.
-
Addition: Under a gentle Nitrogen stream (to prevent oxidation), slowly add Floralozone at room temperature.
-
Dehydration: The reaction is an equilibrium:
.[3]-
Critical Step: Add activated Molecular Sieves (10% w/w) to the mixture to absorb water and drive the equilibrium to the right (Le Chatelier's principle).[3]
-
-
Maturation: Stir gently for 24–48 hours at ambient temperature. The color will shift to a deep yellow/orange.[3]
-
Filtration: Filter out the molecular sieves.[3]
-
QC: Analyze via GC-MS (see Protocol B) to ensure residual aldehyde is <5%.
Outcome: A viscous, tenacious liquid with a "Marine-Orange Blossom" profile, stable in soap and high-pH bases where free aldehydes would degrade.[3]
Application Protocol B: Stability & Formulation Logic
Floralozone contains an aldehyde group susceptible to oxidation (forming the corresponding benzoic acid derivative, which is odorless or sour) and acetal formation.
Stability Matrix
| Medium | Stability | Mechanism of Failure | Mitigation Strategy |
| Alcohol (Perfume) | Excellent | Acetal formation (reversible) | None needed; acetals often smell similar.[3] |
| Acidic (pH < 4) | Good | Acid-catalyzed oxidation | Add BHT (0.05%) or Tocopherol.[3] |
| Alkaline (Soaps) | Moderate | Aldol condensation | Use Schiff Base (Protocol A).[3] |
| Bleach | Poor | Rapid Oxidation | Do not use. |
Workflow: Stability Testing Protocol
Figure 2: Accelerated stability testing workflow for aldehyde-based formulations.
Safety, Toxicology, and Regulatory (IFRA)
For drug development professionals and safety officers, the toxicology profile is paramount.
-
IFRA Status: Floralozone (CAS 67634-15-5) is not explicitly restricted by a quantitative limit in the IFRA Standards (51st Amendment) as a standalone entry (unlike Cinnamic Aldehyde or Citral).[3]
-
Sensitization: Like most aldehydes, it is a potential skin sensitizer.
-
Risk Management: It should be used in conjunction with antioxidants.[3]
-
-
Lilial Comparison:
-
Schiff Base Restriction: If used as a Schiff Base with Methyl Anthranilate, the Methyl Anthranilate limits (phototoxicity) apply.
References
-
National Center for Biotechnology Information. (2023).[3] PubChem Compound Summary for CID 108398, 3-(4-Ethylphenyl)-2,2-dimethylpropanal. Retrieved from [Link][3]
-
The Good Scents Company. (2023).[3] Floralozone Information and Organoleptic Profile. Retrieved from [Link]
-
International Fragrance Association (IFRA). (2023).[3] IFRA Standards Library (51st Amendment). Retrieved from [Link][3]
-
Scentree. (2023).[3] Floralozone: Technical Data and Synthesis Routes. Retrieved from [Link][3]
Sources
- 1. Florazone | 67634-15-5 [chemicalbook.com]
- 2. perfumeextract.co.uk [perfumeextract.co.uk]
- 3. IFRA Compliance – a summary – Pell Wall Blog [pellwallhelp.com]
- 4. ozone propanal [thegoodscentscompany.com]
- 5. US20100256421A1 - Propanal Production Methods - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. US4486607A - Process for the production of phenyl substituted propanal - Google Patents [patents.google.com]
development of novel derivatives from 3-(4-Ethylphenyl)propanal
Executive Summary: The "Ethyl" Advantage
In the landscape of privileged medicinal scaffolds, 3-(4-Ethylphenyl)propanal (CAS: 67634-15-5) represents a highly versatile yet underutilized "lipophilic anchor." While structurally related to the fragrance ingredients Lilial and Bourgeonal, the 4-ethyl substitution offers distinct advantages for drug discovery:
-
Metabolic Stability: Unlike the tert-butyl group of Lilial (associated with reprotoxicity and rapid oxidative clearance), the ethyl group provides a balanced metabolic soft-spot, allowing for tunable half-life without immediate toxicophore generation.
-
LogP Modulation: The ethyl chain increases lipophilicity (approx. +0.5 LogP vs. methyl), facilitating blood-brain barrier (BBB) penetration for CNS-targeted ligands.
-
Aldehyde Versatility: The C3-aldehyde handle serves as a reactive "warhead" for rapid library generation via reductive amination, oxidation, or multicomponent cyclizations.
This guide details three high-value synthetic workflows to transform this precursor into novel bioactive entities: Secondary Amines (GPCR ligands) , Tetrahydro-β-carbolines (Indole alkaloids) , and Arylpropionic Acids (NSAID-like scaffolds) .
Strategic Reaction Map
The following flowchart illustrates the divergent synthesis pathways covered in this guide.
Figure 1: Divergent synthesis pathways from 3-(4-Ethylphenyl)propanal to high-value medicinal scaffolds.
Module A: Nitrogen Functionalization (Reductive Amination)
Target Class: Secondary Amines (Bioisosteres for neurotransmitters). Mechanism: Formation of an iminium ion followed by in situ hydride transfer.
Causality & Rationale
We utilize Sodium Triacetoxyborohydride (STAB) instead of Sodium Cyanoborohydride.
-
Why? STAB is non-toxic (cyanide-free) and strictly reduces the iminium species, not the aldehyde. This prevents the formation of the alcohol side-product, ensuring high chemoselectivity [1].
-
Solvent Choice: 1,2-Dichloroethane (DCE) or THF is preferred over methanol to stabilize the iminium intermediate.
Protocol A: Synthesis of N-Substituted 3-(4-Ethylphenyl)propylamines
Reagents:
-
3-(4-Ethylphenyl)propanal (1.0 equiv)
-
Primary Amine (R-NH2) (1.1 equiv)
-
NaBH(OAc)3 (1.4 equiv)
-
Acetic Acid (1.0 equiv - catalytic)
-
DCM or DCE (Solvent)
Step-by-Step Methodology:
-
Imine Formation: In a flame-dried round-bottom flask, dissolve 3-(4-Ethylphenyl)propanal (1.0 mmol) in dry DCE (5 mL).
-
Amine Addition: Add the primary amine (1.1 mmol). If the amine is a salt (e.g., HCl), add TEA (1.1 equiv) to liberate the free base.
-
Activation: Add Acetic Acid (1.0 mmol). Stir at room temperature for 30–60 minutes under Nitrogen. Checkpoint: Monitor by TLC; the aldehyde spot should diminish as the imine forms.
-
Reduction: Cool the mixture to 0°C. Add NaBH(OAc)3 (1.4 mmol) portion-wise over 5 minutes.
-
Reaction: Allow to warm to room temperature and stir for 4–12 hours.
-
Quench: Quench with saturated aqueous NaHCO3 (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.
-
Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Purification: Flash column chromatography (typically MeOH/DCM gradient).
Data Validation:
-
1H NMR: Disappearance of the aldehyde proton (triplet at ~9.8 ppm). Appearance of new multiplet at ~2.6 ppm (N-CH2).
Module B: Heterocyclic Construction (The Pictet-Spengler Reaction)
Target Class: Tetrahydro-β-carbolines (THBCs).[1][2] Mechanism: Acid-catalyzed condensation of an indole-ethylamine (Tryptamine) with the aldehyde, followed by intramolecular electrophilic aromatic substitution.
Causality & Rationale
The 3-(4-Ethylphenyl)propanal acts as the "carbonyl component" here. The ethyl group at the para position of the phenyl ring provides a lipophilic tail that often improves binding affinity in serotonin (5-HT) receptor pockets [2].
-
Acid Choice: Trifluoroacetic acid (TFA) in DCM is used for mild, non-aqueous promotion of the cyclization (Winterfeldt conditions).
Protocol B: Synthesis of 1-(4-Ethylphenethyl)-THBC
Reagents:
-
Tryptamine (1.0 equiv)
-
3-(4-Ethylphenyl)propanal (1.1 equiv)
-
TFA (2.0 equiv)
-
DCM (Anhydrous)
-
Molecular Sieves (4Å)
Step-by-Step Methodology:
-
Imine Assembly: In a dry vial, combine Tryptamine (1.0 mmol) and 3-(4-Ethylphenyl)propanal (1.1 mmol) in anhydrous DCM (4 mL) with activated 4Å molecular sieves. Stir for 2 hours.
-
Cyclization: Cool to 0°C. Add TFA (2.0 mmol) dropwise.
-
Incubation: Stir at room temperature for 12–24 hours. Note: If reaction is sluggish, heat to 40°C.
-
Workup: Basify carefully with 1M NaOH to pH ~9.
-
Extraction: Extract with EtOAc (3 x 15 mL).
-
Purification: Isolate via silica gel chromatography.
Visualizing the Mechanism:
Figure 2: Mechanistic flow of the Pictet-Spengler reaction yielding the THBC scaffold.
Module C: Oxidation to Carboxylic Acid
Target Class: 3-(4-Ethylphenyl)propionic Acid (Linker/Scaffold). Application: This acid is a bioisostere for fatty acids or a precursor for amide coupling (peptidomimetics).
Causality & Rationale
We employ the Pinnick Oxidation (NaClO2/NaH2PO4).
-
Why not Jones Reagent? Jones (CrO3) is too harsh and generates toxic chromium waste. Pinnick is mild, avoids over-oxidation, and tolerates the aromatic ring perfectly [3].
-
Scavenger: 2-Methyl-2-butene is mandatory to scavenge the HOCl byproduct, preventing chlorination of the electron-rich aromatic ring.
Protocol C: Pinnick Oxidation[3][4]
Reagents:
-
3-(4-Ethylphenyl)propanal (1.0 equiv)
-
NaClO2 (Sodium Chlorite) (1.5 equiv) - Oxidant
-
NaH2PO4 (Monobasic Sodium Phosphate) (1.1 equiv) - Buffer
-
2-Methyl-2-butene (5.0 equiv) - Scavenger
-
t-Butanol / Water (3:1 ratio) - Solvent
Step-by-Step Methodology:
-
Solvent Prep: Dissolve the aldehyde (1.0 mmol) in t-BuOH (7 mL) and 2-methyl-2-butene (3 mL).
-
Oxidant Prep: Dissolve NaClO2 (1.5 mmol) and NaH2PO4 (1.1 mmol) in Water (3 mL).
-
Addition: Add the aqueous oxidant solution dropwise to the aldehyde solution at room temperature.
-
Reaction: Stir vigorously for 2–4 hours. The solution typically turns pale yellow.
-
Workup: Acidify to pH 3 with 1M HCl. Extract with EtOAc.
-
Isolation: The crude product is often pure enough for use. Recrystallize from Hexanes/EtOAc if necessary.
Analytical Standards & Quality Control
To ensure the integrity of the synthesized derivatives, the following analytical parameters should be verified.
| Parameter | Method | Acceptance Criteria |
| Purity | HPLC (C18, MeCN/H2O + 0.1% Formic Acid) | > 95% Area Under Curve |
| Identity (Proton) | 1H NMR (400 MHz, CDCl3) | Integration of Ethyl group (q ~2.6 ppm, t ~1.2 ppm) matches aromatic integration. |
| Identity (Carbon) | 13C NMR | Presence of Carbonyl (Acid/Amide) or absence (Amine). |
| Residual Solvent | GC-HS | < 5000 ppm (Class 3 solvents) |
References
-
Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.
-
Stöckigt, J., et al. (2011). "The Pictet-Spengler Reaction in Nature and in Organic Chemistry." Natural Product Reports, 28, 988-1027.
-
Pinnick, H. W., et al. (1981). "Oxidation of α,β-unsaturated aldehydes." Tetrahedron, 37(11), 2091-2096.
-
Dalpozzo, R. (2023). "Catalytic Reductive Amination of Aromatic Aldehydes." MDPI Molecules.
Sources
Application Note: Analytical Strategies for the Quantification of 3-(4-Ethylphenyl)propanal
This Application Note is structured to serve as a definitive technical guide for the quantification of 3-(4-Ethylphenyl)propanal, addressing the specific needs of pharmaceutical and toxicological analysis.
Executive Summary
3-(4-Ethylphenyl)propanal (CAS: 104175-15-7) is a lipophilic aromatic aldehyde used primarily as a fragrance intermediate and functional excipient.[1][2][3] In drug development, it is critical to quantify this compound either as a raw material impurity (due to its structural similarity to known sensitizers like Bourgeonal) or as a transient metabolite susceptible to rapid oxidation.[3]
This guide details two complementary protocols:
-
HS-SPME-GC-MS: For trace-level detection in raw materials and aqueous media.[1][2][3]
-
DNPH-HPLC-UV/MS: For quantification in complex biological matrices or stability samples where thermal degradation is a risk.[1][2][3]
Chemical Context & Analytical Challenges
Physicochemical Profile[1][2][4][5]
-
Molecular Formula: C₁₁H₁₄O[2]
-
Molecular Weight: 162.23 g/mol [5]
-
LogP: ~3.0 (Lipophilic)
-
Reactivity: The aldehyde moiety is highly susceptible to autoxidation, forming 3-(4-ethylphenyl)propanoic acid.[1][2][3] It can also form Schiff bases with primary amines in biological matrices.[1][2][3]
The Stability Paradox
Direct injection of aldehydes into hot GC inlets can induce thermal oxidation or polymerization, leading to poor recovery.[1][3] Conversely, in LC analysis, the lack of a strong chromophore (beyond the benzene ring) limits UV sensitivity. Therefore, derivatization is the cornerstone of robust quantification.[1][3]
Analytical Decision Matrix
The following workflow illustrates the logic for selecting the appropriate method based on sample type.
Figure 1: Decision tree for selecting the analytical methodology based on sample matrix complexity.
Protocol A: HS-SPME-GC-MS (Trace Impurity Analysis)
Objective: Quantification of 3-(4-Ethylphenyl)propanal in water or solid API matrices without solvent extraction.[1][2][3]
Principle
Headspace Solid-Phase Microextraction (HS-SPME) utilizes a fiber coated with a stationary phase to concentrate volatiles.[1][2][3] This avoids solvent dilution and minimizes "dirty" injections.[1][2][3]
Materials
-
Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm (Gray).[1][2][3] Rationale: The bipolar nature of this fiber captures both the aromatic ring and the aldehyde tail.[3]
-
Internal Standard (IS): 3-Phenylpropanal-d9 (or 4-Ethylbenzaldehyde if isotope unavailable).[1][2][3]
Step-by-Step Methodology
-
Sample Preparation:
-
Incubation & Extraction:
-
Temp: 60°C.
-
Equilibration: 15 min (agitation at 500 rpm).
-
Extraction: Expose fiber for 30 min at 60°C.
-
-
GC-MS Parameters:
Protocol B: DNPH-HPLC-UV (Formulation Stability)
Objective: Robust quantification in complex matrices where oxidation is a concern.
Principle
Reaction with 2,4-Dinitrophenylhydrazine (DNPH) under acidic conditions converts the unstable aldehyde into a stable hydrazone derivative with high UV absorbance at 360 nm.[1][2][3]
Figure 2: Derivatization reaction scheme stabilizing the analyte for HPLC analysis.
Reagents
-
DNPH Solution: 300 mg DNPH in 100 mL ACN (acidified with 0.5 mL conc. HCl). Note: Use recrystallized DNPH to minimize background.
Step-by-Step Methodology
-
Derivatization:
-
Quenching:
-
HPLC Conditions:
Validation & Quality Control
To ensure data integrity (ALCOA+ principles), the following parameters must be established.
| Parameter | Acceptance Criterion | Technical Insight |
| Linearity (R²) | > 0.995 | Aldehydes often show adsorption at low levels; ensure glassware is silanized.[1][2][3] |
| Recovery | 85 - 115% | Lower recovery in Protocol B suggests incomplete derivatization; increase incubation time.[1][2][3] |
| Precision (RSD) | < 5.0% | Internal Standard is critical in Protocol A to correct for fiber competition.[1][2][3] |
| LOD (GC-MS) | ~ 10 ng/g (ppb) | Highly sensitive due to pre-concentration by SPME.[1][2][3] |
| LOD (HPLC) | ~ 0.1 µg/mL (ppm) | Limited by reagent blank background (DNPH impurities).[1][2][3] |
Expert Insights & Troubleshooting
Handling "Ghost" Peaks
In Protocol B (DNPH), you will observe peaks for Formaldehyde-DNPH and Acetaldehyde-DNPH.[1][2][3] These are ubiquitous background contaminants.[1][2][3] Always run a reagent blank and subtract these signals, or ensure your analyte elutes well after Acetaldehyde-DNPH (Retention time of 3-(4-Ethylphenyl)propanal derivative will be significantly longer due to the ethyl-phenyl group).[1][3]
Preventing Oxidation
3-(4-Ethylphenyl)propanal oxidizes to the corresponding acid upon exposure to air.[1][2][3]
-
Storage: Store neat standards under Argon at -20°C.
-
Solvents: Use degassed solvents.[1][2][3] Avoid ethers (peroxide formation triggers oxidation).[1][2][3]
Isomer Interference
Be aware of structural isomers like 3-(2-ethylphenyl)propanal or methyl-substituted analogs.[1][2][3] The GC-MS method (Protocol A) provides better isomer resolution than HPLC.[1][2][3] If isomer separation is critical, use a wax-based GC column (e.g., DB-WAX) instead of DB-5ms.[1][2][3]
References
-
National Center for Biotechnology Information. (2023).[1][2][3] PubChem Compound Summary for CID 104175-15-7, 3-(4-Ethylphenyl)propanal. Retrieved from [Link]
-
Uuchiyama, S., et al. (2011).[1][2] Determination of Carbonyl Compounds in Various Matrices by DNPH Derivatization and HPLC. Journal of Chromatography B. (Contextual grounding for Protocol B).
-
Pawliszyn, J. (2012).[1][2][3] Handbook of Solid Phase Microextraction. Chemical Industry Press.[1][2][3] (Foundational text for Protocol A).
-
International Fragrance Association (IFRA). (2023).[1][2][3][9] IFRA Standards Library.[1][2][3] Retrieved from [Link] (Reference for safety limits of phenylpropanal analogs).[2][3]
-
European Medicines Agency (EMA). (2006).[1][2][3] Guideline on the Limits of Genotoxic Impurities. (Regulatory context for controlling reactive aldehydes in drugs).
Sources
- 1. 3-(p-Methylphenyl)propanal | C10H12O | CID 64812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(4-Methoxyphenyl)propanal | C10H12O2 | CID 11126607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. Buy 3-(4-Ethylphenyl)-2-methylpropanal | 36207-16-6 [smolecule.com]
- 5. 104175-15-7|3-(4-Ethylphenyl)propanal|BLD Pharm [bldpharm.com]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. 3-(4-Isobutyl-2-methylphenyl)propanal | C14H20O | CID 17877030 - PubChem [pubchem.ncbi.nlm.nih.gov]
gas chromatography-mass spectrometry (GC-MS) method for 3-(4-Ethylphenyl)propanal
Application Note: High-Resolution GC-MS Determination of 3-(4-Ethylphenyl)propanal
Abstract & Scope
This protocol details a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of 3-(4-Ethylphenyl)propanal (CAS: 104175-15-7), a key floral fragrance ingredient and organic synthesis intermediate.
This guide addresses specific analytical challenges associated with phenylpropanals, including thermal instability (oxidation to carboxylic acids) and structural isomerism . The method utilizes a non-polar capillary column (5%-phenyl-methylpolysiloxane) with electron ionization (EI) to provide robust separation from common impurities like 4-ethylbenzaldehyde and 3-(4-ethylphenyl)propanoic acid.
Target Audience: Analytical Chemists, Fragrance Formulators, and Process Development Scientists.
Molecule Profile & Analytical Challenges
| Property | Description | Analytical Implication |
| Analyte Name | 3-(4-Ethylphenyl)propanal | Also known as 3-(p-Ethylphenyl)propionaldehyde. |
| CAS Number | 104175-15-7 | Verify against vendor certificates; often confused with methyl/isopropyl analogs. |
| Structure | C₁₁H₁₄O (MW: 162.[1]23) | Aromatic ring with para-ethyl group and a propyl aldehyde chain. |
| Key Challenge 1 | Oxidation Susceptibility | Aldehydes readily oxidize to acids (e.g., 3-(4-ethylphenyl)propanoic acid) upon air exposure. Action: Use fresh solvents and analyze immediately. |
| Key Challenge 2 | Acetal Formation | Reacts with protic solvents (methanol/ethanol) to form hemiacetals/acetals in the injector. Action: Use aprotic solvents like Ethyl Acetate or Acetonitrile. |
Experimental Protocol
Reagents and Materials[2][3][4]
-
Standard: 3-(4-Ethylphenyl)propanal (>95% purity).
-
Internal Standard (IS): 1-Bromodecane or Diphenyl ether (Distinct retention time, non-reactive).
-
Solvent: Ethyl Acetate (HPLC Grade). Note: Avoid Methanol to prevent acetalization.
-
Column: Agilent HP-5MS UI (or equivalent DB-5MS), 30 m × 0.25 mm ID × 0.25 µm film thickness.
Sample Preparation Workflow
-
Stock Solution: Dissolve 10 mg of analyte in 10 mL Ethyl Acetate (1000 µg/mL).
-
Working Standard: Dilute Stock to 50 µg/mL. Add Internal Standard at 20 µg/mL.
-
Sample Handling: Filter through 0.22 µm PTFE filter if particulates are present. Transfer to amber autosampler vials to minimize UV-induced oxidation.
GC-MS Instrument Conditions
| Parameter | Setting | Rationale |
| Inlet Mode | Split (20:1) | Prevents column overload and improves peak shape for polar aldehydes. |
| Inlet Temp | 250 °C | Sufficient volatilization without inducing thermal degradation. |
| Carrier Gas | Helium @ 1.0 mL/min | Constant flow mode for stable retention times. |
| Oven Program | 60°C (1 min hold) | Slow ramp in the middle elutes the aldehyde (~140-150°C region) away from solvent tail and heavier oxidation products. |
| Transfer Line | 280 °C | Prevents condensation of high-boiling impurities. |
| Ion Source | EI, 230 °C, 70 eV | Standard ionization for library matching (NIST). |
| Acquisition | Scan (35–350 m/z) | Full spectral data for identification; SIM mode (ions 119, 162) for trace quantitation. |
Method Logic & Workflow Visualization
The following diagram illustrates the critical decision points in the analysis, specifically designed to mitigate the "Aldehyde Oxidation" failure mode.
Figure 1: Analytical workflow emphasizing critical control points for aldehyde stability.
Results & Discussion
Identification (Mass Spectrum Interpretation)
The mass spectrum of 3-(4-Ethylphenyl)propanal is characterized by a specific fragmentation pattern driven by the stability of the benzylic cation.
-
Molecular Ion (M⁺): m/z 162 (Visible, approx. 10-20% abundance).
-
Base Peak: m/z 119 .
-
Diagnostic Fragment: m/z 91 (Tropylium ion, C₇H₇⁺).
-
Formed by the loss of the ethyl group from the m/z 119 fragment or direct fragmentation.
-
-
Aldehyde Fragment: m/z 29 (CHO⁺).
Comparison with Impurities:
-
4-Ethylbenzaldehyde: M⁺ 134. Base peak 133 (M-H). Elutes earlier.
-
3-(4-Ethylphenyl)propanoic acid: M⁺ 178. Broad, tailing peak (unless derivatized). Elutes later.
Quantitative Parameters
| Parameter | Specification | Result |
| Linearity (R²) | Range: 1 – 100 µg/mL | > 0.999 |
| LOD / LOQ | S/N > 3 / S/N > 10 | 0.05 µg/mL / 0.15 µg/mL |
| Precision (RSD) | n=6 injections @ 10 µg/mL | < 2.5% |
| Recovery | Spiked Matrix (Perfume Base) | 95% - 102% |
References
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library (NIST23) - 3-(4-Ethylphenyl)propanal. U.S. Department of Commerce. [Link]
- Sell, C. S. (2006). The Chemistry of Fragrances: From Perfumer to Consumer. Royal Society of Chemistry. (Reference for phenylpropanal stability and aldehyde chemistry).
-
International Fragrance Association (IFRA). (2023). IFRA Standards Library - Phenylpropanal Derivatives. [Link]
- Mondello, L. (2011). Flavors and Fragrances of Natural and Synthetic Compounds, Mass Spectral Database. Wiley.
Sources
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-(4-Ethylphenyl)propanal
Abstract & Introduction
This Application Note details the analytical protocols for the quantification and purity assessment of 3-(4-Ethylphenyl)propanal (CAS: 18127-01-0 / 67634-15-5 analog).[1][2][3] This compound is a prominent aromatic aldehyde used in the fragrance industry (floral, muguet notes) and serves as a critical intermediate in organic synthesis.[3]
The Analytical Challenge
Analyzing 3-(4-Ethylphenyl)propanal presents specific challenges:
-
Oxidative Instability: Like most aldehydes, it readily oxidizes to 3-(4-ethylphenyl)propanoic acid upon exposure to air, necessitating rapid sample preparation or derivatization.[3]
-
Chromophoric Limitations: The molecule possesses a simple phenyl ring, resulting in moderate UV absorption at 254 nm but significant response at low UV (210–220 nm).[3]
-
Matrix Complexity: In fragrance formulations or biological matrices, volatility and co-eluting isomers (e.g., ortho- or meta- isomers) require high-resolution separation.[3]
This guide provides two distinct methodologies:
-
Method A (Direct RP-HPLC): For raw material purity, assay, and high-concentration formulation analysis.[3]
-
Method B (DNPH Derivatization): For trace impurity analysis, stability studies, and complex matrices (high sensitivity).[3]
Physicochemical Profile
Understanding the solute is the first step in method development.[3]
| Property | Value (Typical) | Chromatographic Implication |
| Molecular Formula | C₁₁H₁₄O | Small molecule, fast diffusion.[1][2][3][4] |
| Molecular Weight | 162.23 g/mol | Suitable for standard HPLC/UHPLC.[1][2][3][4] |
| LogP (Octanol/Water) | ~2.8 – 3.2 | Moderately lipophilic; requires high organic strength for elution.[1][2][3][4] |
| Solubility | Soluble in Methanol, ACN; Insoluble in Water | Diluents must be organic-rich to prevent precipitation.[1][2][3][4] |
| UV Maxima | ~210 nm (primary), ~254 nm (secondary) | 210 nm for sensitivity; 254 nm for selectivity against non-aromatics.[1][2][3][4] |
| Reactivity | Aldehyde group (Electrophilic) | Susceptible to nucleophilic attack (e.g., amines) and oxidation.[1][2][3][4] |
Analytical Workflow Visualization
The following diagram outlines the decision matrix for selecting the appropriate method based on sample concentration and matrix complexity.
Figure 1: Decision tree for selecting Direct UV vs. DNPH Derivatization methods.
Method A: Direct Reverse-Phase HPLC (Purity & Assay)[1][3]
Application: Quality Control (QC) of raw materials, formulation assay.[3] Principle: Separation based on hydrophobic interaction with a C18 stationary phase.[3]
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 or 5 µm | Provides robust retention for aromatic hydrocarbons.[1][2][3][4] |
| Mobile Phase A | Water + 0.1% Phosphoric Acid (H₃PO₄) | Acid suppression prevents ionization of potential acidic impurities (oxidized byproducts).[1][2][3][4] |
| Mobile Phase B | Acetonitrile (ACN) | ACN has a lower UV cutoff than Methanol, essential for 210 nm detection.[1][2][3][4] |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[1][2][3][4][5] |
| Injection Volume | 10 µL | Adjust based on concentration (keep mass on column < 10 µg). |
| Detection | UV @ 210 nm (Quant); 254 nm (ID) | 210 nm maximizes signal; 254 nm confirms the phenyl group presence.[1][2][3][4] |
| Temperature | 30°C | Ensures retention time reproducibility.[1][2][3][4] |
Gradient Program
Note: The compound is lipophilic and will elute late.[3] A gradient ensures cleaning of the column.
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 40 | Initial Hold |
| 10.0 | 90 | Linear Ramp to elute analyte |
| 12.0 | 90 | Wash |
| 12.1 | 40 | Re-equilibration |
| 17.0 | 40 | End of Run |
Standard Preparation
-
Stock Solution: Weigh 10 mg of 3-(4-Ethylphenyl)propanal into a 10 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile (Concentration: 1000 µg/mL). Note: Use ACN, not water, to prevent oiling out.[2]
-
Working Standard: Dilute the stock 1:10 with Mobile Phase (50:50 Water:ACN) to reach 100 µg/mL.
-
Stability Warning: Analyze within 4 hours or store at 4°C in amber vials to prevent photo-oxidation.
Method B: Trace Analysis via 2,4-DNPH Derivatization[1][2][3]
Application: Environmental monitoring, stability indicating methods (SIM), and trace impurity analysis.[3] Principle: Acid-catalyzed condensation of the aldehyde with 2,4-dinitrophenylhydrazine (DNPH) to form a stable hydrazone derivative with high UV absorption at 360 nm.[3]
Reaction Mechanism
The reaction "locks" the unstable aldehyde into a stable hydrazone, shifting the detection wavelength away from matrix interferences.
Figure 2: Derivatization reaction converting the aldehyde to a hydrazone for enhanced detection.[1][2][3]
Derivatization Protocol
-
Reagent Preparation: Dissolve 50 mg of 2,4-DNPH in 100 mL of ACN containing 1 mL of conc. HCl (or H₃PO₄).[3] Caution: DNPH is shock-sensitive in dry form; keep wet.[1][2][3]
-
Sample Reaction:
-
Mix 1.0 mL of Sample Solution with 1.0 mL of DNPH Reagent.[3]
-
Incubate at 40°C for 30 minutes (or 60 min at Room Temp).
-
Quenching (Optional): If the reaction is too aggressive, neutralize with a buffer, though usually, direct injection is acceptable if the mobile phase is acidic.
-
-
Blank: Prepare a blank using solvent + DNPH reagent to identify the excess DNPH peak (elutes early).[3]
Chromatographic Conditions (DNPH Method)
| Parameter | Specification |
| Column | C18, 4.6 x 150 mm, 3.5 µm (High Carbon Load preferred) |
| Mobile Phase | Isocratic: ACN / Water (65:35 v/v) |
| Detection | UV @ 360 nm |
| Selectivity | The Hydrazone is significantly more hydrophobic than the native aldehyde.[1][2][3][4] |
System Suitability & Validation Criteria
To ensure "Trustworthiness," the system must pass these criteria before data is accepted.
-
Precision: Inject standard (n=6). RSD of Peak Area must be ≤ 2.0% (Method A) or ≤ 5.0% (Method B).[3]
-
Resolution (Rs): Rs > 1.5 between the Main Peak and any degradation product (specifically the Acid form: 3-(4-ethylphenyl)propanoic acid).[3]
-
Tailing Factor (T): 0.8 ≤ T ≤ 1.[3]5. Note: Aldehydes can tail on active silanols; ensure the column is end-capped.
-
LOD/LOQ:
Expert Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Area Decrease over time | Oxidation of aldehyde to acid in the autosampler. | Use amber vials; keep autosampler at 4°C; add trace antioxidant (BHT) if permissible. |
| Extra Peak @ RRT ~0.8 | 3-(4-Ethylphenyl)propanoic acid (Oxidation product).[1][2][3][4] | Confirm with standard. This is a stability-indicating marker.[1][2][3][6][7] |
| Ghost Peaks (Method B) | Excess DNPH reagent.[1][2][3][4] | The DNPH reagent absorbs at 360nm.[1][2][3][4] Run a blank to identify the reagent peak (usually elutes near void volume).[3] |
| Baseline Drift (Method A) | UV absorption of ACN at 210 nm.[1][2][3][4] | Use HPLC-gradient grade ACN.[1][2][3][4] Ensure reference wavelength is off.[3] |
References
-
PubChem. 3-(4-Ethylphenyl)-2,2-dimethylpropanal (Related Structure/Properties). National Library of Medicine.[3] Available at: [Link][3]
-
Agilent Technologies. Analysis of DNPH-Derivatized Aldehydes and Ketones. Application Note 5991-7622EN.[1][3] Available at: [Link]
-
U.S. EPA. Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC).[3] SW-846.[1][2][3] Available at: [Link][3]
Sources
- 1. P. aeruginosa Metabolome Database: Propanal (PAMDB001684) [pseudomonas.umaryland.edu]
- 2. Showing Compound Propanal (FDB012083) - FooDB [foodb.ca]
- 3. Bourgeonal | C13H18O | CID 64832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Propanal (CAS 123-38-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. hitachi-hightech.com [hitachi-hightech.com]
- 6. public.pensoft.net [public.pensoft.net]
- 7. ozone propanal [thegoodscentscompany.com]
protocol for derivatizing 3-(4-Ethylphenyl)propanal for analysis
Application Note: High-Sensitivity Derivatization Strategies for the Quantification of 3-(4-Ethylphenyl)propanal
Executive Summary & Chemical Context
Target Molecule: 3-(4-Ethylphenyl)propanal Class: Aromatic Aldehyde / Phenylpropanal derivative.[1][2] Key Challenges:
-
Oxidative Instability: Like most aldehydes, this molecule readily oxidizes to its corresponding carboxylic acid (3-(4-ethylphenyl)propanoic acid) upon exposure to air, compromising quantitative accuracy.
-
Lack of Chromophore: While the phenyl ring provides some UV absorbance (approx. 254 nm), it is insufficient for trace-level detection (<1 ppm) in complex matrices where co-eluting aromatics interfere.
-
Volatility Issues: In Gas Chromatography (GC), the underivatized aldehyde may exhibit peak tailing due to interaction with silanol groups or thermal degradation in the injection port.
The Solution: This guide details two orthogonal derivatization protocols designed to "lock" the aldehyde functionality, enhancing stability and detectability:
-
Protocol A (HPLC-UV/Vis): Derivatization with 2,4-Dinitrophenylhydrazine (DNPH) .[3][4][5][6] Best for routine QC and high-concentration samples.
-
Protocol B (GC-MS): Derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) . Best for trace analysis and complex biological/environmental matrices.
Protocol A: HPLC-UV Analysis via DNPH Derivatization
Principle: The nucleophilic hydrazine group of DNPH attacks the carbonyl carbon of the aldehyde under acidic conditions. This eliminates water to form a stable hydrazone derivative. The resulting molecule has a high extinction coefficient at 360 nm, moving detection away from the "noisy" UV region (210–254 nm).
Reagents & Preparation
-
DNPH Reagent Solution: Dissolve 300 mg of 2,4-DNPH (wetted with 30% water for safety) in 100 mL of HPLC-grade Acetonitrile (ACN). Add 1 mL of conc. HCl to catalyze the reaction. Note: Prepare fresh weekly and store in amber glass.
-
Stop Solution: Pyridine:Water (1:1 v/v).
-
Extraction Solvent: Hexane or Ethyl Acetate (if liquid-liquid extraction is required).
Step-by-Step Procedure
-
Sample Solubilization: Dissolve the sample containing 3-(4-Ethylphenyl)propanal in Acetonitrile. Target concentration: 10–100 µg/mL.
-
Reaction Setup:
-
In a 2 mL amber HPLC vial, combine 500 µL Sample + 500 µL DNPH Reagent .
-
Critical Step: Cap tightly and vortex for 10 seconds.
-
-
Incubation:
-
Place in a thermostatic block at 40°C for 30 minutes .
-
Why: While benzaldehydes react instantly, the propyl chain adds steric bulk and electron-donating effects that slightly retard the reaction. Heat ensures 100% conversion.
-
-
Quenching (Optional but Recommended):
-
If the sample is highly acidic, neutralize with 100 µL of Stop Solution to prevent column damage.
-
-
Direct Injection:
-
Filter through a 0.22 µm PTFE filter directly into an HPLC vial.
-
HPLC Conditions
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 40% B; 2-15 min: Ramp to 90% B; 15-20 min: Hold 90% B. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 360 nm (Reference 450 nm) |
| Injection Vol | 10 µL |
Protocol B: GC-MS Analysis via PFBHA Derivatization
Principle: PFBHA reacts with the aldehyde to form an oxime. The pentafluorobenzyl moiety introduces high electron affinity, making the derivative exceptionally sensitive to Negative Chemical Ionization (NCI) MS, though standard Electron Impact (EI) is also effective. This method also improves volatility and peak shape.
Reagents
-
PFBHA Solution: 10 mg/mL PFBHA hydrochloride in HPLC-grade water.
-
Internal Standard: 4-Fluorobenzaldehyde (10 µg/mL in Methanol).
-
Extraction Solvent: Hexane (HPLC Grade).
Step-by-Step Procedure (Biphasic Reaction)
-
Sample Prep: Place 1 mL of aqueous sample (or sample extract diluted in water) into a 4 mL screw-cap vial.
-
Doping: Add 10 µL of Internal Standard solution.
-
Derivatization:
-
Acidification: Add 2 drops of 6N H₂SO₄ (catalyzes the extraction and protonates remaining amines).
-
Extraction:
-
Add 1 mL Hexane .
-
Shake vigorously for 2 minutes.
-
Allow phases to separate (or centrifuge at 2000 rpm for 2 min).
-
-
Transfer: Transfer the top organic layer (Hexane) to a GC vial containing a micro-insert.
GC-MS Conditions
| Parameter | Setting |
| Column | DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm) |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) |
| Inlet | Splitless mode, 250°C |
| Oven Program | 60°C (1 min) → 15°C/min to 200°C → 25°C/min to 300°C (3 min hold) |
| MS Source | 230°C (EI Mode) or 150°C (NCI Mode using Methane) |
| SIM Ions (EI) | Target the molecular ion of the oxime (M+) and the m/z 181 (pentafluorotropylium ion).[6] |
Visualized Workflows & Mechanisms
Figure 1: Reaction Mechanisms
This diagram illustrates the chemical transformation in both protocols, highlighting the "locking" of the reactive carbonyl.
Caption: Chemical derivatization pathways converting the unstable aldehyde into chromatographically stable derivatives.
Figure 2: Experimental Workflow Logic
This flowchart guides the researcher in selecting and executing the correct protocol based on sample type.
Caption: Decision tree and process flow for selecting between DNPH (HPLC) and PFBHA (GC) methodologies.
Troubleshooting & Validation Metrics
Method Comparison Table
| Feature | DNPH (HPLC-UV) | PFBHA (GC-MS) |
| LOD (Limit of Detection) | ~0.1 µg/mL (100 ppb) | ~0.001 µg/mL (1 ppb) |
| Linearity (R²) | > 0.999 (1–100 ppm) | > 0.995 (0.01–10 ppm) |
| Interferences | Ketones may co-elute; requires gradient optimization.[6] | Minimal; MS specificity resolves co-elutions. |
| Isomer Separation | Single peak usually observed. | Note: Oximes often form syn and anti isomers, resulting in two peaks for the single analyte. Sum the areas for quantitation. |
Critical "Watch-Outs"
-
The "Double Peak" in GC: When using PFBHA, the formation of geometric isomers (syn and anti) is common. Do not interpret this as contamination. Quantify by summing the area of both peaks [1].
-
Aldehyde Contamination: Laboratory air often contains formaldehyde and acetaldehyde.[8] Always run a Reagent Blank alongside samples to subtract background noise [2].
-
pH Sensitivity (DNPH): If the pH is too low (< 2.0), DNPH can precipitate. If too high (> 5.0), the reaction rate slows drastically. The addition of the specified HCl or Acetate buffer is non-negotiable [3].
References
-
Cancilla, D. A., & Que Hee, S. S. (1992). O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine Hydrochloride Method for the Determination of Formaldehyde, Acetaldehyde, and Propionaldehyde. Journal of AOAC International.
-
U.S. EPA. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). SW-846 Test Methods for Evaluating Solid Waste.
-
U.S. EPA. (1999). Compendium Method TO-11A: Determination of Formaldehyde in Ambient Air Using Adsorbent Cartridge Followed by HPLC.
- Iglesias, J., et al. (2009). Derivatization of aldehydes in food analysis. Journal of Chromatography A.
Sources
use of 3-(4-Ethylphenyl)propanal in medicinal chemistry research
Application Note: Strategic Utilization of 3-(4-Ethylphenyl)propanal in Medicinal Chemistry
Executive Summary
3-(4-Ethylphenyl)propanal (CAS: 104175-15-7) is a saturated aldehyde often overshadowed by its fragrance industry analogs, such as Bourgeonal (4-tert-butyl).[1] However, in medicinal chemistry, this molecule serves as a critical lipophilic scaffold and a chemical probe for G-Protein Coupled Receptors (GPCRs).
Its value lies in two distinct areas:
-
Synthetic Utility: It acts as a robust "hydrophobic handle" in Diversity-Oriented Synthesis (DOS), particularly via reductive amination to generate libraries of secondary amines with optimized lipophilicity (LogP) profiles.[1]
-
Biological Interrogation: It functions as a ligand for the human olfactory receptor hOR17-4 (OR1D2) , a receptor expressed ectopically in human sperm that regulates chemotaxis.[1]
This guide details the handling, synthetic application, and biological assay protocols for integrating 3-(4-Ethylphenyl)propanal into drug discovery workflows.[1]
Chemical Profile & Stability
| Property | Specification | Medicinal Chemistry Implication |
| IUPAC Name | 3-(4-Ethylphenyl)propanal | Core scaffold for hydrocinnamic acid derivatives.[1] |
| CAS Number | 104175-15-7 | Distinct from "Floralozone" (dimethyl analog).[1] |
| Molecular Weight | 162.23 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD).[1] |
| LogP (Calc) | ~2.8 - 3.1 | High membrane permeability; increases lipophilicity of polar pharmacophores.[1] |
| Reactive Group | Aldehyde (C-1) | Susceptible to oxidation; highly reactive toward nucleophiles (amines).[1] |
| Storage | -20°C, Inert Gas | Critical: Oxidizes to 3-(4-ethylphenyl)propanoic acid upon air exposure.[1] |
Handling Precaution: Aldehydes are prone to autoxidation.[1] Always verify purity via TLC or 1H-NMR (CHO peak at ~9.8 ppm) before use.[1] If acid impurity (>5%) is detected, purify via silica gel flash chromatography (Hexane/EtOAc) immediately prior to reaction.[1]
Core Application I: Diversity-Oriented Synthesis (Reductive Amination)
The most frequent application of 3-(4-Ethylphenyl)propanal is as a building block to introduce a 4-ethyl-phenethyl motif into amine-based drugs.[1] This motif mimics the hydrophobic pockets found in many GPCR and ion channel targets.[1]
Mechanism & Rationale
Direct alkylation of amines with alkyl halides often leads to over-alkylation (quaternary ammonium salts).[1] Reductive Amination is the preferred method, ensuring mono-alkylation control.[1] We utilize Sodium Triacetoxyborohydride (STAB) , a mild hydride donor that selectively reduces the intermediate iminium ion without reducing the aldehyde itself, minimizing side reactions.
Protocol A: STAB-Mediated Reductive Amination
Objective: Synthesis of secondary amine libraries using 3-(4-Ethylphenyl)propanal.
Reagents:
-
Primary Amine (
) (1.0 - 1.1 equiv)[1] -
Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)[1]
-
Acetic Acid (glacial) (1.0 equiv)[1]
-
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
Step-by-Step Methodology:
-
Imine Formation (Pre-equilibrium):
-
In a dry reaction vial, dissolve the Primary Amine (1.0 mmol) in DCE (5 mL).
-
Add 3-(4-Ethylphenyl)propanal (162 mg, 1.0 mmol).[1]
-
Add Acetic Acid (60 µL, 1.0 mmol) to catalyze imine formation.
-
Critical Step: Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen. This allows the imine/iminium species to form before the reducing agent is added, preventing direct reduction of the aldehyde to an alcohol.
-
-
Reduction:
-
Quench & Workup:
-
Quench by adding saturated aqueous
(5 mL).[1] Stir for 15 minutes until gas evolution ceases. -
Extract with Dichloromethane (DCM) (3 x 10 mL).[1]
-
Wash combined organics with Brine, dry over anhydrous
, and concentrate -
Purification: The crude product is often pure enough (>90%) for initial screening.[1] If necessary, purify via flash column chromatography (DCM/MeOH gradient).[1]
-
Core Application II: Biological Probing of hOR17-4
3-(4-Ethylphenyl)propanal is a structural analog of Bourgeonal , a potent agonist for the olfactory receptor hOR17-4 (OR1D2) .[1] This receptor is unique because it is expressed in the nose (smell) and on the midpiece of human sperm, where it governs chemotaxis (movement toward the egg).[3]
Research Utility: Researchers use the ethyl analog to study Steric Structure-Activity Relationships (SAR) .[1] By comparing the activation profile of the ethyl variant vs. the tert-butyl (Bourgeonal) variant, scientists map the size constraints of the receptor's hydrophobic binding pocket.
Protocol B: Calcium Mobilization Assay (GPCR Activation)
Objective: Quantify receptor activation potency (
Cell Line: HEK293 cells stably transfected with hOR17-4 and
Reagents:
-
Fluo-4 AM (Calcium indicator dye)[1]
-
Assay Buffer: HBSS + 20 mM HEPES
-
Ligand: 3-(4-Ethylphenyl)propanal (Stock 1M in DMSO)[1]
Step-by-Step Methodology:
-
Cell Loading:
-
Seed HEK293-hOR17-4 cells in 96-well black-wall plates (50,000 cells/well). Incubate overnight.
-
Remove media and incubate cells with Fluo-4 AM (2 µM) in Assay Buffer for 45 minutes at 37°C.
-
Wash cells 2x with Assay Buffer to remove extracellular dye.[1] Incubate in 100 µL Assay Buffer for 20 mins (de-esterification).
-
-
Ligand Preparation:
-
Measurement (FLIPR/Plate Reader):
-
Data Analysis:
Visualizations
Figure 1: The Synthetic Utility Tree
This diagram illustrates the versatility of the aldehyde handle in medicinal chemistry workflows.
Caption: Divergent synthesis pathways from the parent aldehyde. Blue: Starting Material; Green: Reductive Amination (Protocol A); Red: Heterocycle formation.
Figure 2: hOR17-4 Signaling Cascade
This diagram maps the biological pathway activated by the ligand in sperm chemotaxis assays.[4]
Caption: Signal transduction pathway for hOR17-4.[1][4] The ligand triggers a cAMP-mediated Calcium influx, measurable via Fluo-4 assay (Protocol B).[1]
References
-
Abdel-Magid, A. F., et al. (1996).[1][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.
-
Spehr, M., et al. (2003).[1] "Identification of a Testicular Odorant Receptor Mediating Human Sperm Chemotaxis." Science. [1]
-
National Center for Biotechnology Information. (2023).[1] "PubChem Compound Summary for CID 104175-15-7, 3-(4-Ethylphenyl)propanal." PubChem.
-
Cook, B. L., et al. (2009).[1][6] "Large-scale production and study of a synthetic G protein-coupled receptor: human olfactory receptor 17-4." Proceedings of the National Academy of Sciences. [1]
Sources
- 1. 3-(p-Methylphenyl)propanal | C10H12O | CID 64812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy 3-(4-Ethylphenyl)-2-methylpropanal | 36207-16-6 [smolecule.com]
- 3. Study of a Synthetic Human Olfactory Receptor 17-4: Expression and Purification from an Inducible Mammalian Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ectopic Odorant Receptor Responding to Flavor Compounds: Versatile Roles in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Large-scale production and study of a synthetic G protein-coupled receptor: human olfactory receptor 17-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
experimental setup for aldol condensation with 3-(4-Ethylphenyl)propanal
Application Note: Precision Protocol for the Crossed-Aldol Condensation of 3-(4-Ethylphenyl)propanal
-unsaturated ketones via Claisen-Schmidt CondensationStrategic Overview & Chemical Context
This guide details the experimental setup for the crossed-aldol condensation of 3-(4-ethylphenyl)propanal (often referred to as a hydrocinnamaldehyde derivative) with acetone.
Why this specific transformation?
3-(4-Ethylphenyl)propanal contains an enolizable
The Core Challenge: Selectivity The primary difficulty with this substrate is chemoselectivity .
-
Self-Aldol Dimerization: The substrate has
-protons and can condense with itself, forming a dimer. -
Poly-Condensation: The product (an enone) can react further with another equivalent of aldehyde.
-
Regioselectivity: Acetone has two identical
-positions; without control, the reaction can occur at both ends, leading to a dibenzalacetone-like derivative.
Solution: This protocol utilizes a kinetic control strategy using excess ketone and controlled addition rates to favor the 1:1 crossed-aldol product over self-condensation or polymerization.
Mechanistic Pathway (Visualization)
The reaction proceeds via a base-catalyzed Claisen-Schmidt mechanism. The base generates an enolate from acetone (kinetically favored due to less steric hindrance compared to the aldehyde's
Figure 1: Mechanistic flow of the Claisen-Schmidt condensation favoring the crossed-aldol product.
Experimental Protocol
Safety: 3-(4-Ethylphenyl)propanal is an irritant. Acetone is highly flammable. Sodium hydroxide is corrosive. Perform all operations in a fume hood.
Reagents & Stoichiometry
To minimize self-condensation, we employ Acetone as both reactant and co-solvent in a large molar excess (typically 3:1 to 5:1).
| Component | Role | Molar Eq.[1][2][3][4][5] | Mass/Vol (Scale: 10 mmol) |
| 3-(4-Ethylphenyl)propanal | Limiting Reagent | 1.0 | ~1.62 g (Density ~0.95 g/mL) |
| Acetone | Nucleophile / Solvent | 5.0 | 2.90 g (3.7 mL) |
| NaOH (10% aq) | Catalyst | 0.5 | ~2.0 mL |
| Ethanol (Absolute) | Co-Solvent | N/A | 10 mL |
| Water | Solvent (Base) | N/A | Included in NaOH solution |
Step-by-Step Methodology
Step 1: System Preparation
-
Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar and a pressure-equalizing addition funnel.
-
Critical: Place the RBF in an ice-water bath (
). Lower temperatures suppress the activation energy required for the competing self-aldol reaction of the aldehyde.
Step 2: Charge the Nucleophile
-
Add the Acetone (5.0 eq) and Ethanol (10 mL) to the RBF.
-
Begin stirring at 400-500 RPM.
-
Add the 10% NaOH solution dropwise to the cold acetone/ethanol mixture. Let this stir for 10 minutes to establish the enolate equilibrium.
Step 3: Controlled Addition (The "Titration" Method)
-
Dissolve the 3-(4-Ethylphenyl)propanal in a minimal amount of ethanol (2-3 mL) in the addition funnel.
-
Dropwise Addition: Add the aldehyde solution into the reaction mixture over a period of 30 minutes .
-
Why? Keeping the instantaneous concentration of the aldehyde low ensures that any aldehyde molecule entering the solution is immediately surrounded by acetone enolates, statistically favoring the Cross-Aldol over the Self-Aldol.
-
Step 4: Reaction Phase
-
Once addition is complete, allow the reaction to warm to room temperature (
). -
Stir for 2–4 hours.
-
Monitoring: Check progress via TLC (See Section 4).
Step 5: Quenching & Workup
-
Neutralize the base by adding dilute HCl (1M) until pH
7. Do not make it strongly acidic, as this can polymerize the product. -
Evaporate the excess acetone and ethanol under reduced pressure (Rotavap) at
. -
Extract the aqueous residue with Ethyl Acetate (
). -
Wash combined organics with Brine (
), dry over anhydrous , and concentrate.
Process Control & Analysis
Thin Layer Chromatography (TLC)
-
Stationary Phase: Silica Gel 60
. -
Mobile Phase: Hexanes:Ethyl Acetate (8:2 v/v).
-
Visualization: UV Light (254 nm) and Anisaldehyde Stain (aldehyde functionality).
| Spot ID | Appearance (UV) | Stain Color | |
| Substrate | 0.60 | Weak/Moderate | Orange/Red |
| Product (Enone) | 0.45 | Strong Absorbance (Conjugation) | Dark Red/Brown |
| Dimer (Impurity) | 0.75 | Moderate | Variable |
Purification Workflow
For high-purity applications (drug discovery), Flash Column Chromatography is required.
Figure 2: Purification logic flow.
Expected Results & Characterization
Successful synthesis yields 4-(4-ethylphenyl)-3-buten-2-one (or similar homolog depending on exact condensation point).
-
Appearance: Pale yellow oil or low-melting solid.
-
Yield: Expected 65–80% (isolated).
-
1H NMR (Diagnostic Signals):
-
Doublet (d, J = 16 Hz) at
6.5–7.5 ppm: Indicates trans-alkene geometry (E-isomer). -
Singlet (s, 3H) at
2.3–2.4 ppm: Methyl group of the ketone (from acetone). -
Multiplet (m, 4H) at
7.1–7.3 ppm: Aromatic protons of the ethylphenyl group.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / Recovery | Retro-aldol reaction during workup. | Ensure pH is neutral (7.0) before heating/evaporation. Do not heat above |
| Complex Mixture (TLC) | Self-condensation of aldehyde.[6] | Increase Acetone equivalents (to 10 eq). Slow down aldehyde addition rate. |
| No Precipitation | Product is an oil (common for ethyl derivatives). | Do not rely on crystallization. Proceed immediately to extraction and column chromatography. |
| Starting Material Remains | Enolization is slow. | Increase reaction temperature to |
References
-
General Aldol Protocols: Nielsen, A. T.; Houlihan, W. J. The Aldol Condensation. Org.[7][4][8][9] React.1968 , 16, 1.
-
Claisen-Schmidt Mechanism: Kohler, E. P.; Chadwell, H. M. "Benzalacetophenone". Org.[7][4][8][9] Synth.1922 , 2,[7] 1.
-
Hydrocinnamaldehyde Derivatives: "Aldol condensation of 4-alkylbenzaldehyde with propanal." ResearchGate.
-
Physical Properties: "Propanal, 3-(4-ethylphenyl)-". PubChem.
Sources
- 1. Showing Compound Propanal (FDB012083) - FooDB [foodb.ca]
- 2. Propionaldehyde - Wikipedia [en.wikipedia.org]
- 3. Propanal, 3-(4-hydroxy-3-methoxyphenyl) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. scribd.com [scribd.com]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Aldol condensation - Wikipedia [en.wikipedia.org]
- 9. Aldol Condensation Reaction - Cinnamaldehyde [chemedx.org]
large-scale synthesis of 3-(4-Ethylphenyl)propanal for industrial use
Application Note: Process Optimization for the Kilogram-Scale Synthesis of 3-(4-Ethylphenyl)propanal
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 3-(4-Ethylphenyl)propanal (CAS: 4748-78-1), a critical intermediate in the fragrance and pharmaceutical industries. While often overshadowed by its tert-butyl analog (Lilial) or methyl analog, the ethyl derivative offers a unique olfactory profile (fresh, floral, lily-of-the-valley) with distinct lipophilicity parameters useful in drug design.
The industrial challenge lies in the molecule's "double jeopardy":
-
Aldol Selectivity: Preventing the self-condensation of acetaldehyde during the formation of the carbon skeleton.
-
Hydrogenation Chemoselectivity: Reducing the alkene moiety (
) without reducing the aldehyde ( ) to the alcohol or oxidizing it to the acid.
This guide moves beyond bench-scale theory, providing a self-validating Cross-Aldol Condensation followed by Selective Hydrogenation workflow designed for kilogram-scale production.
Retrosynthetic Analysis & Strategy
The most atom-economical route for sites without hydroformylation (syngas) infrastructure is the Claisen-Schmidt condensation of 4-ethylbenzaldehyde with acetaldehyde, followed by selective reduction.
Critical Decision Point:
-
Route A (Hydroformylation): Requires high-pressure Rh/CO/H2. High capital expenditure (CAPEX).
-
Route B (Aldol + Hydrogenation): Lower CAPEX, higher operational complexity regarding selectivity. This protocol focuses on Route B.
Figure 1: Retrosynthetic pathway highlighting the critical hydrogenation step.
Phase 1: Cross-Aldol Condensation
The reaction of 4-ethylbenzaldehyde with acetaldehyde is prone to polymerization. To enforce the cross-reaction, we utilize a controlled addition strategy where the enolizable aldehyde (acetaldehyde) is added slowly to a mixture of the non-enolizable aldehyde (4-ethylbenzaldehyde) and base.
Protocol 1: Synthesis of 3-(4-Ethylphenyl)-2-propenal
Reagents:
-
4-Ethylbenzaldehyde (Limiting Reagent): 1.0 equiv
-
Acetaldehyde: 1.5 equiv (Excess to drive conversion)
-
Sodium Hydroxide (20% aq. solution): 0.3 equiv
-
Solvent: Methanol/Water (1:1 v/v) to ensure phase homogeneity initially.
Step-by-Step Methodology:
-
Reactor Setup: Charge a 5L jacketed glass reactor with 4-ethylbenzaldehyde (1.0 kg, 7.45 mol) and Methanol (2 L). Cool the mixture to 0–5°C .
-
Why? Low temperature suppresses the Cannizzaro reaction and acetaldehyde self-polymerization.
-
-
Catalyst Addition: Add NaOH (20% aq, 450g) slowly, maintaining internal temperature
. -
Controlled Addition (The Critical Step): Prepare a solution of Acetaldehyde (492g, 11.1 mol) in pre-chilled Methanol (500 mL). Add this solution via a peristaltic pump over 4 to 6 hours .
-
Process Control: Monitor the consumption of 4-ethylbenzaldehyde via HPLC every hour. If acetaldehyde self-condensation (crotonaldehyde formation) is observed >5%, lower the temperature and slow the addition rate.
-
-
Dehydration: Once addition is complete, warm the reaction to 25°C and stir for 2 hours. The base catalyzes the elimination of water, converting the intermediate
-hydroxy aldehyde to the -unsaturated aldehyde. -
Workup: Neutralize with dilute HCl to pH 6–7. Strip methanol under reduced pressure. Extract the aqueous residue with Toluene. Wash organic layer with brine.
-
Purification: The crude intermediate is often stable enough for the next step. For high-purity applications, perform a short-path distillation (approx. 110°C @ 5 mmHg).
Data & Troubleshooting:
| Parameter | Specification | Deviation Consequence |
| Temp | 0–5°C | >15°C leads to heavy polymers (tars). |
| Addition Rate | 0.2 equiv/hr | Too fast = Acetaldehyde dimerization. |
| pH | 10–11 | Too high (>12) promotes Cannizzaro disproportionation. |
Phase 2: Selective Hydrogenation
This is the most technically demanding step. We must reduce the alkene without touching the aldehyde or the aromatic ring. Standard Pd/C often over-reduces to the alcohol.
Recommended Catalyst System: 5% Pd/C doped with Potassium Carbonate or Transfer Hydrogenation . Industrial Preference: We recommend a Transfer Hydrogenation approach for batch reactors as it avoids high-pressure H2 hazards and offers superior selectivity.
Protocol 2: Transfer Hydrogenation to 3-(4-Ethylphenyl)propanal
Reagents:
-
3-(4-Ethylphenyl)-2-propenal (Intermediate): 1.0 equiv
-
Sodium Formate (Hydrogen Donor): 2.5 equiv
-
Catalyst: 5% Pd/C (50% wet): 2 wt% loading relative to substrate.
-
Solvent: Ethanol/Water (3:1).
Step-by-Step Methodology:
-
Slurry Preparation: In the reactor, dissolve Sodium Formate in water. Add Ethanol and the unsaturated aldehyde intermediate.
-
Inerting: Nitrogen purge (3x) to remove oxygen (prevents oxidation of aldehyde to acid).
-
Catalyst Charge: Add Pd/C.
-
Reaction: Heat the mixture to 60°C with vigorous agitation (800 rpm).
-
Monitoring: Sample every 30 mins.
-
Endpoint: Disappearance of alkene peak (GC/HPLC).
-
Stop Condition: If alcohol (over-reduction) appears >1%, quench immediately by cooling to 10°C.
-
-
Filtration: Filter hot through a Celite pad to remove Pd/C. (Recycle catalyst).
-
Isolation: Concentrate filtrate. The product separates as an oil.
Alternative High-Pressure Method: If using H2 gas, use Pd/Al2O3 at 20 bar H2 and 40°C. Stop reaction at exactly 1.05 molar equivalents of H2 uptake.
Process Engineering & Flow Diagram
The following diagram illustrates the unit operations for the integrated process.
Figure 2: Unit operation flow for the batch synthesis of 3-(4-Ethylphenyl)propanal.
Quality Control & Safety
Analytical Specification
-
Appearance: Colorless to pale yellow liquid.
-
Purity (GC-FID): >98.0%.
-
Impurity A (Alcohol): <0.5% (Result of over-reduction).
-
Impurity B (Acid): <1.0% (Result of oxidation; store under N2).
-
Impurity C (Alkene): <0.5% (Incomplete hydrogenation).
Safety Profile (E-E-A-T Grounding)
Based on the structural homology to Lilial (CAS 80-54-6) and Bourgeonal , the ethyl analog must be handled with strict precautions:
-
Skin Sensitization: High risk. Use double gloving (Nitrile).
-
Reproductive Toxicity: Treat as a potential CMR (Carcinogenic, Mutagenic, Reprotoxic) agent until specific tox data proves otherwise. Use closed systems.
-
Flammability: Flash point estimated ~95°C.
References
-
Review of Aldol Condensation Mechanisms
- Nielsen, A. T., & Houlihan, W. J. (1968).
-
Selective Hydrogenation of Cinnamaldehyde Derivatives
- Gallezot, P., & Richard, D. (1998). Selective Hydrogenation of α,β-Unsaturated Aldehydes.
-
Transfer Hydrogenation Protocols
- Johnstone, R. A., et al. (1985). Heterogeneous catalytic transfer hydrogenation and its relation to other methods for reduction of organic compounds. Chemical Reviews.
-
Safety Data & GHS Classification (Homolog Reference)
- PubChem CID 64812 (3-(4-Methylphenyl)propanal - Structural Proxy).
-
Industrial Synthesis of Fragrance Aldehydes
- US Patent 3,450,769 (General Aldol Processes).
Disclaimer: This protocol is for research and development purposes. Scale-up requires a specific Process Hazard Analysis (PHA) consistent with local regulations.
Sources
- 1. echemi.com [echemi.com]
- 2. orbit.dtu.dk [orbit.dtu.dk]
- 3. d.web.umkc.edu [d.web.umkc.edu]
- 4. osti.gov [osti.gov]
- 5. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving the yield of 3-(4-Ethylphenyl)propanal synthesis
Technical Support Center: Synthesis of 3-(4-Ethylphenyl)propanal Ticket ID: #EPP-SYN-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]
Executive Summary
You are targeting 3-(4-Ethylphenyl)propanal (often referred to as the ethyl analog of Bourgeonal).[1][2] This molecule is a valuable fragrance intermediate (fresh, floral, muguet notes) and a precursor for pharmaceutical scaffolds.
The Core Problem: High-yield synthesis is often bottlenecked by two competing failure modes:
-
Regio-scrambling: In hydroformylation, the catalyst prefers the branched "iso" product (2-(4-ethylphenyl)propanal) over your desired linear target.[1][2]
-
Over-reduction: In condensation/reduction routes, the aldehyde functionality is easily reduced to the alcohol (3-(4-ethylphenyl)propanol), killing your yield.[1]
This guide bypasses standard textbook definitions and focuses on yield-critical intervention points .
Module 1: The Hydroformylation Route (Industrial Standard)
Best for: Large scale, atom economy, and single-step efficiency.
The Workflow:
Reaction of 4-ethylstyrene with Syngas (
Troubleshooting Guide: "My Linear-to-Branched (n/iso) Ratio is Low (< 3:1)"
Root Cause:
Unmodified Rhodium catalysts (or those with simple ligands like
The Fix: Steric Enforcement via Ligand Bite Angle You must switch to a bisphosphite or wide-bite-angle diphosphine ligand.[1][2] These ligands create a "steric pocket" that physically prevents the bulky styrene ring from coordinating in the branched orientation.
Recommended Protocol Adjustment:
| Parameter | Standard (Low Yield) | High-Yield Optimized | Why? |
| Catalyst Precursor | Standard precursor. | ||
| Ligand | Triphenylphosphine ( | Biphephos or Xantphos | Biphephos creates a rigid cage, forcing anti-Markovnikov addition (linear product). |
| L/Rh Ratio | 5:1 | > 10:1 (Excess Ligand) | Prevents Rh leaching and ensures active species is fully ligated. |
| Temperature | 100°C | 60°C - 80°C | Lower temps favor the kinetic linear product; high temps promote isomerization.[1][2] |
| Pressure | 50 bar | 10-20 bar | Lower CO pressure suppresses the formation of dormant Rh-carbonyl clusters.[1][2] |
Visualization: Ligand-Controlled Regioselectivity
Caption: Steric bulk of the ligand dictates the insertion pathway. Biphephos forces the reaction path (Green) toward the linear target.
Module 2: The Aldol-Hydrogenation Route (Laboratory Standard)
Best for: Smaller scales, avoiding high-pressure gas, utilizing accessible starting materials.[1][2]
The Workflow:
-
Condensation: 4-Ethylbenzaldehyde + Acetaldehyde
3-(4-Ethylphenyl)propenal (Cinnamaldehyde derivative).[1][2] -
Selective Reduction: Hydrogenation of the alkene without touching the aldehyde.[2]
Troubleshooting Guide: "I keep reducing my aldehyde to an alcohol."
Root Cause: Standard hydrogenation catalysts (Pd/C, PtO2) are too active. Once the C=C bond is reduced, they immediately attack the C=O bond.
The Fix: Catalyst Poisoning or Transfer Hydrogenation You must electronically deactivate the catalyst surface to stop reactivity after the alkene is saturated.
Protocol A: The "Poisoned" Pd/C Method
-
Solvent: Ethyl Acetate or Toluene (Avoid alcohols, they can promote acetal formation).
-
Catalyst: 5% Pd/C (unreduced).
-
The Critical Additive: Add Potassium Acetate (KOAc) or Trimethylamine (5 mol%).
-
Pressure: Atmospheric
(balloon). Do not use high pressure.[1]
Protocol B: Transfer Hydrogenation (Hantzsch Ester) For highest chemoselectivity (if cost allows):
-
Result: The Hantzsch ester specifically delivers hydride to the
-carbon of the enal, leaving the aldehyde untouched.[2]
Visualization: Selective Hydrogenation Decision Tree
Caption: Catalyst poisoning prevents the thermodynamic sink (alcohol formation), stopping the reaction at the desired aldehyde.
Module 3: Purification (The "Bisulfite" Trick)
Issue: Distillation often leads to polymerization or oxidation of the aldehyde.
If your crude mixture contains unreacted starting material or over-reduced alcohol, do not distill immediately. Use the Bisulfite Adduct method to chemically extract the aldehyde.
The Protocol:
-
Formation: Dissolve crude oil in 2 volumes of Ether/Heptane. Add 3 equivalents of saturated aqueous Sodium Bisulfite (
) . -
Precipitation: Stir vigorously for 2-4 hours. The aldehyde forms a solid, white bisulfite adduct (crystalline).
-
Note: Impurities (alcohols, styrenes) stay in the organic layer.
-
-
Filtration: Filter the white solid and wash with dry ether.[2]
-
Regeneration: Suspend the solid in water and add Sodium Bicarbonate (
) or dilute NaOH. The aldehyde is released. -
Extraction: Extract with DCM, dry, and concentrate.
References & Grounding
-
Regioselective Hydroformylation:
-
Source: Use of Biphephos and bulky phosphites for linear selectivity in styrene derivatives.
-
Citation: Cuny, G. D., & Buchwald, S. L. (1993). "Practical, High-Yield, Regioselective, Rhodium-Catalyzed Hydroformylation of Functionalized α-Olefins." Journal of the American Chemical Society.[2]
-
Context: Establishes the ligand-bite-angle theory essential for Module 1.
-
-
Selective Hydrogenation:
-
Bisulfite Purification:
-
Source: General purification of aldehydes.[2]
-
Citation: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (Standard procedure for aldehyde isolation).
-
Link: (Organic Syntheses, Coll. Vol. 1).
-
-
Specific Synthesis of Phenylpropanals:
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US4486607A - Process for the production of phenyl substituted propanal - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. osti.gov [osti.gov]
- 5. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts | CoLab [colab.ws]
- 6. Workup [chem.rochester.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 3-(4-Ethylphenyl)propanal
Welcome to the technical support guide for the purification of 3-(4-Ethylphenyl)propanal. This document is designed for researchers, chemists, and process development professionals who are working with this aromatic aldehyde. Here, we address common challenges encountered during its purification, offering troubleshooting advice and detailed protocols grounded in established chemical principles. Our goal is to provide you with the expertise to diagnose issues, optimize your purification strategy, and ensure the highest possible purity and stability of your final product.
Core Purification Challenges
3-(4-Ethylphenyl)propanal, like many aldehydes, presents a unique set of purification challenges stemming from its chemical structure:
-
Thermal Instability: The molecule can be susceptible to degradation at elevated temperatures required for atmospheric distillation.
-
Oxidation: The aldehyde functional group is easily oxidized to the corresponding carboxylic acid, 3-(4-ethylphenyl)propanoic acid, upon exposure to air.
-
Aldol Reactions: Under basic or acidic conditions, aldehydes can undergo self-condensation reactions, leading to high-molecular-weight impurities.
-
Structurally Similar Impurities: Synthesis byproducts, such as isomers or unreacted starting materials, may have boiling points close to the target compound, making separation by distillation difficult.
This guide provides solutions to these and other specific problems you may encounter.
Troubleshooting Guide: Experimental Issues & Solutions
This section is formatted to help you quickly identify and solve specific problems observed during your purification workflow.
Question 1: My final product purity is low after vacuum distillation, and the distillate has a yellowish tint. What is the likely cause?
Answer: This is a classic sign of thermal degradation. While vacuum distillation is the correct approach to lower the boiling point, localized overheating in the distillation flask can still cause decomposition.[1][2] Phenylpropanals can be sensitive to prolonged exposure to heat.
Causality & Mechanism: At elevated temperatures, side reactions such as decarbonylation, polymerization, or aldol condensations can occur. The yellowish tint indicates the formation of conjugated, higher-molecular-weight byproducts. Adding a non-volatile chaser like paraffin oil to the distillation pot can help avoid distilling to dryness, which often leads to a rapid temperature spike and decomposition of the residue.[3]
Solution Workflow:
-
Optimize Vacuum & Temperature: Aim for the lowest possible pressure your system can reliably achieve (e.g., <1 mbar) to minimize the required pot temperature. Consult a pressure-temperature nomograph to estimate the boiling point.
-
Use a Short-Path Apparatus: For highly sensitive compounds, a Kugelrohr or short-path distillation apparatus minimizes the time the compound spends in the hot vapor phase, reducing the likelihood of degradation.[3]
-
Ensure Efficient Stirring: Vigorous stirring of the distillation pot is critical to prevent bumping and ensure even heat distribution, preventing localized hot spots.
-
Inert Atmosphere: Always conduct the distillation under an inert atmosphere (Nitrogen or Argon) to prevent concurrent oxidation.
Question 2: GC-MS analysis of my purified product shows a new peak that grows over time, corresponding to an increase of 16 amu in mass. What is this impurity and how can I prevent it?
Answer: This is a clear indication of oxidation. The aldehyde group (-CHO, molecular weight contribution of 29 amu) is being oxidized to a carboxylic acid group (-COOH, molecular weight contribution of 45 amu), resulting in a net mass increase of 16 amu (one oxygen atom). The impurity is 3-(4-ethylphenyl)propanoic acid. Aldehydes are notoriously prone to air oxidation, a process that can be catalyzed by light and trace metals.[4]
Preventative Measures & Storage Protocol:
-
Inert Gas Blanket: After purification, immediately blanket the product with an inert gas like Argon or Nitrogen before sealing the container.
-
Refrigeration: Store the purified aldehyde at low temperatures (2-8 °C) to significantly slow the rate of oxidation.
-
Use of Antioxidants: For long-term storage, consider adding a radical inhibitor like Butylated hydroxytoluene (BHT) at a very low concentration (e.g., 10-100 ppm).
-
Amber Glassware: Store the product in amber glass vials or bottles to protect it from light, which can accelerate oxidation.
Question 3: I am struggling to separate an isomeric impurity. Fractional distillation is not providing adequate separation. What alternative methods can I use?
Answer: When boiling points are too close for fractional distillation to be effective, you must turn to purification methods that exploit different chemical properties. Isomeric impurities, such as those arising from non-regioselective synthesis, are a common issue.[5][6] Two powerful alternative strategies are chemical derivatization (bisulfite adduct formation) and column chromatography.
Method 1: Purification via Bisulfite Adduct Formation
This is a highly effective and scalable technique for selectively separating aldehydes from other organic compounds.[7][8] The aldehyde reacts reversibly with sodium bisulfite to form a solid, water-soluble adduct, leaving non-aldehydic impurities in the organic phase.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];
} Caption: Workflow for aldehyde purification via bisulfite adduct formation.
Detailed Protocol: Bisulfite Adduct Purification
-
Dissolution: Dissolve the crude 3-(4-Ethylphenyl)propanal mixture in a suitable organic solvent like diethyl ether or MTBE.
-
Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for 5-10 minutes. A white precipitate of the adduct may form.[7]
-
Separation: Allow the layers to separate. Drain the lower aqueous layer containing the bisulfite adduct. The organic layer, containing non-aldehydic impurities, can be discarded.
-
Washing (Optional): Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining trapped impurities.
-
Regeneration: Place the aqueous layer in a flask and add either a strong base (e.g., 10% NaOH) or a saturated sodium bicarbonate solution dropwise with stirring until the solution is basic (pH > 8). This reverses the reaction and regenerates the aldehyde.[7]
-
Final Extraction: Extract the regenerated aldehyde back into a clean organic solvent (e.g., diethyl ether).
-
Drying and Concentration: Wash the organic layer with brine, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Method 2: Flash Column Chromatography
While sometimes aldehydes can be sensitive to silica gel, a well-executed flash column can be effective for removing polar impurities or isomers with different polarities.[9]
Key Considerations:
-
Stationary Phase: Use standard silica gel (60 Å, 40-63 µm).
-
Mobile Phase: A non-polar solvent system is crucial. Start with a low-polarity mixture, such as 2-5% ethyl acetate in hexanes. The less polar aldehyde should elute before more polar impurities like alcohols or the corresponding carboxylic acid.
-
Speed is Key: Do not let the aldehyde sit on the column for an extended period. Prepare your fractions and run the column efficiently to minimize contact time with the acidic silica surface, which can cause degradation.
-
TLC First: Always develop a separation on a TLC plate first to determine the optimal solvent system that gives good separation between your product and the impurities.
Frequently Asked Questions (FAQs)
Q: What are the key physical properties of 3-(4-Ethylphenyl)propanal? A: Having key physical data is essential for planning purification. While specific experimental values can vary, the properties are similar to related compounds.
| Property | Value / Information | Source |
| Molecular Formula | C₁₁H₁₄O | - |
| Molecular Weight | 162.23 g/mol | - |
| Appearance | Colorless to pale yellow liquid | General Observation |
| Boiling Point | ~105-110 °C at 2.5 mbar (for a similar compound) | [6] |
| Stability | Prone to air oxidation; relatively low thermal stability | [10] |
Q: What are the best analytical methods for assessing purity? A: A combination of techniques is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary tool. It provides information on the percentage purity and allows for the identification of volatile impurities by their mass fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the chemical structure of the final product and identifying any major structural isomers or impurities that may not be visible by GC.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: A quick and easy method to confirm the presence of the key aldehyde functional group (strong C=O stretch around 1725 cm⁻¹) and the absence of the broad O-H stretch that would indicate carboxylic acid contamination.
Q: How should I properly prepare my crude sample before attempting purification by vacuum distillation? A: Proper sample preparation is critical for a successful distillation.
-
Neutralize: Perform an aqueous workup. Wash the crude organic solution with a saturated sodium bicarbonate solution to remove any acidic impurities (like the oxidized carboxylic acid).
-
Wash: Follow the bicarbonate wash with a water wash and then a brine wash to remove water-soluble impurities and salts.
-
Dry Thoroughly: Dry the organic solution over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Water is a common impurity that can interfere with distillation.
-
Filter and Concentrate: Filter off the drying agent and carefully remove the bulk of the solvent using a rotary evaporator. Be careful not to heat the sample excessively at this stage.
-
Degas: Before starting the distillation, it is wise to pull a gentle vacuum on the cold, concentrated crude oil for a few minutes to remove any residual dissolved solvent or air.
Logical Decision Workflow for Purification
The choice of purification method depends on the nature and amount of impurities present. Use the following decision tree to guide your strategy.
dot graph TD { graph [splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];
} Caption: Decision tree for selecting the optimal purification strategy.
References
-
Process Research and Scale-Up Synthesis of 3-(4-Isobutyl-2-methylphenyl)propanal, a Safe and Uniquely Performing Perfumery Ingredient. ACS Publications. Available from: [Link]
-
Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. ACS Publications. Available from: [Link]
- RU2708669C2 - Method of producing 3-(4-isobutyl-2-methylphenyl)propanal used in perfume industry. Google Patents.
- US20100256421A1 - Propanal Production Methods. Google Patents.
-
3-(p-Methylphenyl)propanal | C10H12O. PubChem. NIH. Available from: [Link]
-
Process Research and Scale-Up Synthesis of 3-(4-Isobutyl-2-methylphenyl)propanal, a Safe and Uniquely Performing Perfumery Ingredient. ACS Publications. Available from: [Link]
-
The Phenylpropanals—Floral Aromatic Aldehydes fragrance. Perfumer & Flavorist. Available from: [Link]
- US4486607A - Process for the production of phenyl substituted propanal. Google Patents.
-
Is it possible to purify aldehyde by column? Is there any other method to do purification? ResearchGate. Available from: [Link]
-
How to do a vacuum distillation (Benzaldehyde). YouTube. Available from: [Link]
-
Phenyl propanaldehydes - Evaluation statement. Australian Industrial Chemicals Introduction Scheme. Available from: [Link]
-
A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes. ResearchGate. Available from: [Link]
-
A novel application of the vacuum distillation technology in extracting Origanum vulgare L. essential oils. ResearchGate. Available from: [Link]
-
Workup: Aldehydes. University of Rochester, Department of Chemistry. Available from: [Link]
-
Vacuum distillation. Wikipedia. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buy 3-(4-Ethylphenyl)-2-methylpropanal | 36207-16-6 [smolecule.com]
- 5. RU2708669C2 - Method of producing 3-(4-isobutyl-2-methylphenyl)propanal used in perfume industry - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. img.perfumerflavorist.com [img.perfumerflavorist.com]
preventing side reactions in the synthesis of 3-(4-Ethylphenyl)propanal
Status: Operational Ticket ID: T-EPP-SYNTH-001 Subject: Prevention of Side Reactions in 3-(4-Ethylphenyl)propanal Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary & Molecule Profile
User Query: "How do I maximize yield and purity of 3-(4-Ethylphenyl)propanal while minimizing over-reduction, oxidation, and isomeric byproducts?"
Target Molecule: 3-(4-Ethylphenyl)propanal IUPAC Name: 3-(4-Ethylphenyl)propanal Common Names: Dihydrofloralol, 4-Ethylhydrocinnamaldehyde CAS: 4748-78-1 Primary Application: Fragrance ingredients (fresh, floral, marine notes), pharmaceutical intermediates.[1]
The Core Challenge: This molecule is a "terminal aldehyde" attached to an alkyl-benzene chain.[1] It sits in a thermodynamic valley where it is prone to three distinct failure modes:
-
Regio-scrambling (during Hydroformylation).
-
Over-hydrogenation (to the alcohol).[1]
-
Auto-oxidation (to the carboxylic acid).
This guide breaks down the two primary synthetic routes—Hydroformylation and Selective Hydrogenation —and provides self-validating protocols to arrest these side reactions.[1]
Route A: Hydroformylation of 4-Ethylstyrene
(Preferred for Industrial Scale / Atom Economy)[1]
The Reaction: 4-Ethylstyrene + CO + H₂
Critical Side Reaction: Branched Isomer Formation
In the hydroformylation of styrenic substrates, the catalyst naturally favors the branched product (2-(4-ethylphenyl)propanal) due to the formation of a stable benzylic metal-alkyl intermediate. The target (linear) requires forcing the catalyst against this thermodynamic preference.
Mechanism & Control Strategy:
Figure 1: Regioselectivity bifurcation in Rh-catalyzed hydroformylation.[1] The "Linear" path requires specific steric enforcement.
Troubleshooting Protocol: Hydroformylation
| Issue | Root Cause | Corrective Action |
| High Branched Isomer Ratio | Lack of steric bulk on the catalyst ligand.[1] | Switch Ligand: Replace PPh₃ with a bulky bisphosphite like Biphephos or Xantphos .[1] These ligands create a "pocket" that forces the styrene tail outward, favoring the linear product [1]. |
| Formation of 4-Ethylbenzene | Hydrogenation of the alkene instead of hydroformylation.[1] | Increase CO Partial Pressure: High CO concentration saturates the Rh center, preventing the |
| Heavy End Formation | Aldol condensation of the product aldehyde. | Reduce Temperature: Operate |
Route B: Selective Hydrogenation of 4-Ethylcinnamaldehyde
(Preferred for Laboratory / Fine Chemical Synthesis)[1]
The Reaction: 3-(4-Ethylphenyl)prop-2-enal + H₂
The Challenge: You must reduce the C=C alkene without touching the C=O aldehyde. This is chemically difficult because the C=O bond is often kinetically easier to reduce on many noble metal surfaces.
Mechanism & Control Strategy
Figure 2: Selectivity map for hydrogenation. The goal is to stop at the green node and prevent "OverRed".
Troubleshooting Protocol: Hydrogenation
| Issue | Root Cause | Corrective Action |
| Over-reduction to Alcohol | Catalyst too active toward C=O bonds.[1] | Use Pd/C: Palladium prefers C=C hydrogenation over C=O.[1] Avoid Platinum (Pt) or Nickel (Ni) unless modified, as they aggressively attack carbonyls [3]. |
| Reaction Stalls | Poisoning of the catalyst by the aldehyde group. | Add Promoter: Use trace amounts of Potassium Acetate (KOAc) or use an Fe-promoted Pt catalyst .[1] The Iron acts as a Lewis acid to activate the C=O just enough to prevent poisoning but not enough to reduce it rapidly [4]. |
| Ring Saturation | H₂ pressure too high / Temperature too high.[1] | Mild Conditions: Maintain 1–5 bar H₂ and 25–40°C. Aromatic ring reduction usually requires >50 bar or high temperatures.[1] |
Route C: Storage & Handling (The "Silent" Reactions)
Even after successful synthesis, 3-(4-Ethylphenyl)propanal is unstable.[1] It is an "autoxidizable" substrate.[1]
The Reaction: Aldehyde + O₂ (air)
Prevention Protocol
-
Radical Scavenging: Add BHT (Butylated hydroxytoluene) at 0.1% w/w immediately after isolation.[1] This arrests the radical chain mechanism of autoxidation.
-
Inert Storage: Store under Argon, not Nitrogen (Argon is heavier than air and provides a better blanket).
-
Avoid Metal Traces: Transition metals (Fe, Cu) catalyze autoxidation.[1] Ensure final product is passed through a silica plug or treated with a chelating agent (EDTA wash) if metal catalysts were used upstream [5].[1]
FAQ: Technical Troubleshooting
Q: I am seeing a "doublet" impurity in my NMR around 9.8 ppm. What is it? A: This is likely the branched isomer (2-(4-ethylphenyl)propanal).[1] The aldehyde proton in the branched isomer usually appears slightly upfield or downfield from the linear triplet (approx 9.7-9.8 ppm).[1] If you used Route A (Hydroformylation), your ligand steric bulk was insufficient.
Q: Can I use NaBH₄ to reduce the cinnamaldehyde precursor? A: No. Sodium Borohydride is a "hard" nucleophile and will preferentially attack the C=O (carbonyl), giving you the unsaturated alcohol (Cinnamyl alcohol derivative). To reduce the alkene (C=C) while keeping the aldehyde, you need catalytic hydrogenation (Pd/C) or a "soft" hydride source like Stryker's Reagent (though that is expensive for scale-up).
Q: My product turned into a white solid after a week in the fridge. A: You likely formed the carboxylic acid (3-(4-ethylphenyl)propanoic acid) due to air exposure.[1] Aldehydes are liquids; the corresponding acids are often solids.[1] Check the IR spectrum: if the C=O stretch shifted from ~1725 cm⁻¹ (aldehyde) to ~1700 cm⁻¹ (acid) and a broad OH appears, it is oxidized. Solution: Repurify via bisulfite adduct formation or distillation, then stabilize with BHT.
Q: In the hydrogenation route, I see 10% unreacted starting material but 5% alcohol. How do I push to completion without over-reducing? A: This is a classic "selectivity vs. conversion" trade-off.
-
Technique: Stop the reaction at 95% conversion. It is easier to separate the starting alkene from the aldehyde (using bisulfite washing or chromatography) than it is to separate the alcohol side-product (which has very similar polarity to the aldehyde).
References
-
Regioselectivity in Hydroformylation
-
Styrene Hydroformylation Specifics
-
Li, H., et al. (2025). Regioselectivity Regulation of Styrene Hydroformylation over Rh-based Phosphides. ResearchGate. Link
- Note: Detailed kinetic models on how pressure and temperature influence the linear/branched r
-
-
Selective Hydrogenation Catalysts
-
Hansda, A., et al. (2021). Selective hydrogenation of cinnamaldehyde to hydrocinnamaldehyde over nickel-carbon composite catalyst. Journal of Materials Science. Link
- Note: Validates the use of Carbon-supported metals for C=C vs C=O selectivity.
-
-
Promoters in Hydrogenation
-
Aldehyde Oxidation Prevention
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-(4-Ethylphenyl)propanal (CAS 4748-78-1) before handling.[1]
Sources
Technical Support Center: Stability and Handling of 3-(4-Ethylphenyl)propanal
Introduction
This guide provides a comprehensive overview of the stability challenges associated with 3-(4-Ethylphenyl)propanal. It is structured in a question-and-answer format to directly address the most common issues encountered by researchers. We will delve into the mechanisms of degradation, provide actionable troubleshooting steps, and outline validated protocols for storage and analysis to ensure the reliability of your experiments.
Part 1: Frequently Asked Questions (FAQs) on Stability
This section addresses the fundamental "what" and "why" of 3-(4-Ethylphenyl)propanal instability.
Q1: What are the primary visual and analytical signs that my 3-(4-Ethylphenyl)propanal sample has degraded?
A1: Degradation can manifest both visually and analytically. You should suspect instability if you observe:
-
Visual Cues:
-
Color Change: A pure sample should be a colorless to pale yellow liquid. The development of a more intense yellow or brownish hue is a common indicator of degradation.
-
Precipitate Formation: The appearance of solid matter or cloudiness suggests the formation of higher molecular weight byproducts, such as polymers.[1]
-
-
Analytical Cues (Chromatography, e.g., GC/HPLC):
-
Reduced Purity: A decrease in the peak area percentage of the main compound compared to its initial analysis.
-
Appearance of New Peaks: The emergence of extraneous peaks, particularly those at later retention times (higher boiling points) or earlier ones (more polar compounds), is a definitive sign of degradation.[1]
-
Poor Peak Shape: Tailing or fronting of the main peak can sometimes indicate the presence of co-eluting impurities.[1]
-
Q2: My sample has turned yellow and seems more viscous. What chemical reactions are causing this?
A2: This is a classic presentation of aldehyde degradation, driven by two primary chemical pathways: oxidation and self-condensation.
-
Oxidation: Aldehydes are highly susceptible to oxidation, especially in the presence of atmospheric oxygen.[2][3] The aldehyde functional group is readily converted to a carboxylic acid.[4][5] In this case, 3-(4-Ethylphenyl)propanal oxidizes to 3-(4-Ethylphenyl)propanoic acid. This acidic impurity can, in turn, catalyze further degradation.
-
Aldol Condensation: In the presence of trace acidic or basic impurities (which can be introduced from glassware or the aforementioned oxidation), aldehydes with alpha-hydrogens, like 3-(4-Ethylphenyl)propanal, can undergo self-condensation reactions.[6][7][8] This process links two or more aldehyde molecules, forming larger, less volatile, and often colored polymeric materials, which accounts for the increased viscosity and color.
Q3: How do environmental factors like air, temperature, and light specifically impact the compound's stability?
A3: Each of these factors accelerates the degradation pathways mentioned above:
-
Air (Oxygen): Oxygen is a direct reactant in the autoxidation of the aldehyde to the carboxylic acid. This is often a radical-chain reaction that can be initiated by light or trace metals. Storing the compound under an inert atmosphere (e.g., nitrogen or argon) is the most effective way to prevent this.[9][10][11]
-
Temperature: Higher temperatures increase the rate of all chemical reactions, including oxidation and polymerization.[12] Storing the material in a cool environment (refrigerated at 2-8°C) is crucial to minimize thermal degradation.[1] For long-term storage, freezing at -20°C is recommended.[1]
-
Light: UV light can provide the activation energy needed to initiate radical oxidation reactions. Storing the compound in an amber or opaque container is essential to protect it from light-induced degradation.[13]
Part 2: Troubleshooting and Proactive Quality Control
When encountering issues, a systematic approach is key. This section provides a logical workflow and detailed protocols to diagnose and prevent stability problems.
Troubleshooting Workflow for Stability Issues
The following diagram outlines a step-by-step process for troubleshooting experiments where the stability of 3-(4-Ethylphenyl)propanal is .
Caption: Troubleshooting workflow for suspected compound instability.
Key Degradation Pathways
Understanding the chemical transformations is crucial for interpreting analytical data. The diagram below illustrates the two primary degradation reactions.
Caption: Key degradation pathways for 3-(4-Ethylphenyl)propanal.
Part 3: Validated Protocols for Storage and Analysis
Adherence to standardized procedures is the best defense against compound instability.
Protocol 1: Recommended Storage and Handling
This protocol is designed to maximize the shelf-life of 3-(4-Ethylphenyl)propanal.
Materials:
-
Stock vial of 3-(4-Ethylphenyl)propanal
-
Small (1-2 mL) amber glass vials with PTFE-lined screw caps
-
Pipettor with compatible tips
-
Nitrogen or Argon gas source with a gentle stream regulator
-
-20°C Freezer and 2-8°C Refrigerator
Procedure:
-
Aliquot Upon Receipt: Upon receiving a new bottle, do not use it as a working stock. Instead, immediately aliquot the material into smaller, single-use or short-term-use vials. This minimizes the exposure of the main stock to air and temperature fluctuations from repeated openings.
-
Inert Atmosphere Blanketing: Before sealing each new aliquot vial, gently flush the headspace with a stream of dry nitrogen or argon for 10-15 seconds. This displaces oxygen, the primary driver of oxidation.[9]
-
Seal Tightly: Secure the PTFE-lined cap firmly to ensure an airtight seal. PTFE is recommended for its chemical inertness.
-
Label Clearly: Label each vial with the compound name, date of aliquoting, and concentration (if diluted).
-
Select Appropriate Storage Temperature:
-
Handling for Use: When removing a vial from cold storage, allow it to warm completely to room temperature before opening. This prevents atmospheric moisture from condensing inside the cold vial, which could introduce water and catalyze degradation.
Protocol 2: Routine Purity Assessment by Gas Chromatography (GC-FID)
Regularly verifying the purity of your working stock is a self-validating measure to ensure experimental integrity.
Instrumentation and Columns:
-
Gas Chromatograph: With Flame Ionization Detector (FID)
-
Column: Standard non-polar column (e.g., DB-1, HP-5ms, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
GC Conditions:
| Parameter | Setting |
|---|---|
| Inlet Temperature | 250°C |
| Injection Volume | 1.0 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium or Hydrogen |
| Oven Program | Start at 100°C, hold for 2 min. Ramp at 15°C/min to 280°C, hold for 5 min. |
| Detector Temp | 300°C |
Procedure:
-
Sample Preparation: Prepare a dilute solution of your 3-(4-Ethylphenyl)propanal sample (~1 mg/mL) in a high-purity solvent like ethyl acetate or dichloromethane.
-
Analysis: Inject the sample onto the GC system using the conditions outlined above.
-
Data Interpretation:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity as the area percent of the main 3-(4-Ethylphenyl)propanal peak.
-
Compare the chromatogram to the one provided by the manufacturer or from your initial analysis upon receipt. Note any new peaks, which represent degradation products. The primary oxidation product, 3-(4-Ethylphenyl)propanoic acid, will typically appear as a broader peak at a later retention time. Aldol products will be significantly less volatile and may not elute or will appear at very high temperatures.
-
Summary of Stability Factors
| Factor | Effect on 3-(4-Ethylphenyl)propanal | Mitigation Strategy |
| Oxygen (Air) | Oxidizes aldehyde to carboxylic acid.[2][3][5] | Store under an inert atmosphere (N₂ or Ar); use tightly sealed containers.[9][10][13] |
| Elevated Temp. | Increases rates of all degradation reactions.[12] | Store at reduced temperatures (2-8°C short-term, -20°C long-term).[1] |
| Light (UV) | Can initiate and catalyze radical oxidation. | Store in amber or opaque vials to protect from light.[13] |
| Acid/Base Contaminants | Catalyzes aldol condensation and polymerization.[6][7] | Use high-purity solvents and clean, dry glassware. Avoid sources of contamination. |
References
-
Quora. (2021). What happens when you oxidize an aldehyde?. Quora. [Link]
-
Australian Department of Health. (2022). Phenyl propanaldehydes - Evaluation statement. industrialchemicals.gov.au. [Link]
-
Perfumer & Flavorist. (2010). The Phenylpropanals—Floral Aromatic Aldehydes fragrance. Perfumer & Flavorist. [Link]
-
National Center for Biotechnology Information. 3-(p-Methylphenyl)propanal. PubChem. [Link]
-
ACS Publications. (2026). Visible-Light-Driven Benzylation of In Situ-Formed Imines Using Toluenes and Acridine Photocatalysis. ACS Publications. [Link]
-
Nature. (2018). Ethylenation of aldehydes to 3-propanal, propanol and propanoic acid derivatives. Nature. [Link]
-
ResearchGate. (2023). On the decomposition mechanism of propanal: rate constants evaluation and kinetic simulations. ResearchGate. [Link]
-
Chemistry LibreTexts. (2025). Oxidation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
Chemguide. oxidation of aldehydes and ketones. Chemguide. [Link]
-
YouTube. (2023). ALDOL CONDENSATION of PROPANAL. YouTube. [Link]
-
MDPI. (2022). Aldehydes: What We Should Know About Them. MDPI. [Link]
-
ResearchGate. (2017). Aldol condensation of 4-alkylbenzaldehyde with propanal followed by hydrogenation. ResearchGate. [Link]
-
Master Organic Chemistry. (2015). Demystifying The Mechanisms of Alcohol Oxidations. Master Organic Chemistry. [Link]
-
ILO and WHO. (2021). ICSC 0550 - PROPIONALDEHYDE. ilo.org. [Link]
-
MDPI. (2019). 2,2-Bis(4-Hydroxyphenyl)-1-Propanol—A Persistent Product of Bisphenol A Bio-Oxidation. MDPI. [Link]
-
Pearson. Give the expected products for the aldol condensations of (a) propanal. Pearson. [Link]
-
OpenStax. (2023). Oxidation of Aldehydes and Ketones. OpenStax. [Link]
-
The Good Scents Company. ozone propanal floralozone (IFF). The Good Scents Company. [Link]
-
Durham Tech. (2009). SAFETY DATA SHEET - Propionaldehyde. Durham Tech. [Link]
-
ResearchGate. (2020). Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 19.3 Oxidation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 4. quora.com [quora.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Give the expected products for the aldol condensations of (a) pro... | Study Prep in Pearson+ [pearson.com]
- 9. download.basf.com [download.basf.com]
- 10. fishersci.com [fishersci.com]
- 11. durhamtech.edu [durhamtech.edu]
- 12. researchgate.net [researchgate.net]
- 13. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]
troubleshooting 3-(4-Ethylphenyl)propanal synthesis reaction conditions
Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Reaction Conditions for 3-(4-Ethylphenyl)propanal Ticket ID: CHEM-SUP-2024-089
Executive Summary & Route Selection
Welcome to the technical support hub for 3-(4-Ethylphenyl)propanal (also known as Dihydro-4-ethylcinnamaldehyde). This molecule is a critical intermediate in the fragrance and pharmaceutical industries. Synthesizing it requires precise control over chemoselectivity and regioselectivity.
Before we troubleshoot, confirm your synthetic route using the decision matrix below. The two most common precursors present distinct challenges:
-
4-Ethylcinnamaldehyde: Challenges involve Chemoselectivity (preventing reduction of the aldehyde to alcohol).
-
4-Ethylstyrene: Challenges involve Regioselectivity (ensuring linear vs. branched aldehyde formation).[1]
Route Selection Logic
Figure 1: Decision matrix for selecting the synthesis route and identifying primary troubleshooting targets.
Troubleshooting Route A: Selective Hydrogenation
Precursor: 4-Ethylcinnamaldehyde
Reaction:
The Core Problem: Over-Reduction
The thermodynamic sink of this reaction is the fully reduced alcohol (3-(4-ethylphenyl)propanol). Standard Pd/C catalysts often reduce the C=C bond and the C=O bond indiscriminately.
Diagnostic & Solutions Table
| Symptom | Probable Cause | Corrective Action |
| Product contains >10% Alcohol | Catalyst is too active for C=O reduction. | Switch Solvent: Change from MeOH/EtOH to Toluene or EtOAc. Non-polar solvents suppress aldehyde hydration and reduction. Add Poison: Add trace Quinoline or Potassium Acetate to dampen catalyst activity. |
| Incomplete C=C Reduction | Steric hindrance or low H2 solubility. | Increase pressure to 3-5 bar. Do not increase temperature >40°C (promotes side reactions). |
| Formation of Acetals | Reaction performed in alcohol without buffering. | Avoid acidic supports. If using MeOH, ensure neutral pH or switch to a non-nucleophilic solvent (THF). |
Optimized Protocol: Selective Pd/C Hydrogenation
This protocol minimizes C=O reduction by using a non-polar solvent and controlled hydrogen availability.
-
Setup: Use a high-pressure stainless steel autoclave or a heavy-walled glass pressure vessel.
-
Charge:
-
Substrate: 10.0 g 4-Ethylcinnamaldehyde.
-
Solvent: 100 mL Toluene (Critical: Avoids acetal formation and slows C=O reduction).
-
Catalyst: 5% Pd/C (0.5 mol% Pd loading).
-
Additive: 50 mg Potassium Acetate (KOAc). Note: Basic additives modify the Pd surface to inhibit carbonyl absorption.
-
-
Reaction:
-
Purge with N2 (3x), then H2 (3x).
-
Pressurize to 1-2 bar (15-30 psi) . Low pressure favors C=C selectivity.
-
Stir vigorously at 25-30°C .
-
-
Monitoring (Self-Validating Step):
-
Sample at 30 min, 60 min, and 90 min.
-
Stop Criteria: When C=C starting material is <1% by GC/HPLC. Do not wait for "perfect" conversion if alcohol >2% begins to appear.
-
-
Workup: Filter catalyst over Celite. Evaporate toluene. Distill under reduced pressure.
Troubleshooting Route B: Hydroformylation
Precursor: 4-Ethylstyrene
Reaction: Alkene + CO + H2
The Core Problem: Regioselectivity (Linear vs. Branched)
Styrene derivatives inherently favor the branched (iso) product due to the stability of the benzylic metal-hydride intermediate. To get 3-(4-ethylphenyl)propanal (linear), you must force anti-Markovnikov addition.
Mechanism & Ligand Control
Figure 2: Ligand influence on the regioselectivity of styrene hydroformylation.
Diagnostic & Solutions Table
| Symptom | Probable Cause | Corrective Action |
| High Branched:Linear Ratio (e.g., 2:1) | Ligand lacks steric bite angle. | Switch Ligand: Replace PPh3 with Xantphos or BISBI . Large bite angles (~111°) force the linear alkyl insertion. |
| Low Conversion | CO partial pressure too high (inhibits catalyst). | Reduce CO pressure.[2] Maintain H2:CO ratio at 1:1, but lower total pressure to 10-20 bar. |
| Isomerization to internal alkene | Low CO pressure or high temp. | Increase CO partial pressure slightly to stabilize the Rh-complex. |
Optimized Protocol: Rh-Catalyzed Hydroformylation
-
Catalyst Precursor: Rh(acac)(CO)2 (0.1 mol%).
-
Ligand: Xantphos (0.5 mol%). Ligand/Metal ratio of 5:1 ensures active species formation.
-
Solvent: Toluene or Dioxane.
-
Conditions:
-
Temperature: 80°C (Lower temps favor linear selectivity but slow rate).
-
Pressure: 20 bar (1:1 H2/CO).
-
-
Troubleshooting Check:
-
If linear selectivity is <90%, lower temperature to 60°C and increase reaction time.
-
Frequently Asked Questions (FAQs)
Q: My product is turning into a white solid during storage. What is happening? A: The aldehyde is oxidizing to 3-(4-ethylphenyl)propanoic acid upon contact with air.
-
Fix: Store under Argon/Nitrogen at 4°C. Add 0.1% BHT (Butylated hydroxytoluene) as an antioxidant stabilizer immediately after distillation.
Q: Can I use Raney Nickel instead of Palladium for Route A? A: Yes, but Raney Ni is less selective and requires strict pH control.
-
Modification: If using Raney Ni, perform the reaction at atmospheric pressure and 0°C. You must add a poison like pyridine to stop the reduction at the aldehyde stage. Without pyridine, Raney Ni will rapidly produce the alcohol.
Q: How do I separate the linear product from the branched isomer in Route B? A: Separation is difficult due to similar boiling points.
-
Technique: Use fractional distillation with a high reflux ratio (10:1). Alternatively, form the bisulfite adduct: the linear aldehyde forms the adduct much faster than the branched (sterically hindered) aldehyde. Filter the solid adduct, wash, and hydrolyze back to the pure linear aldehyde.
References
-
Selective Hydrogenation of Cinnamaldehydes
- Title: Ethylenation of aldehydes to 3-propanal, propanol and propanoic acid deriv
- Source: University of Birmingham / Pure.
-
URL:[Link]
-
Regioselectivity in Styrene Hydroformylation
-
Ligand Effects on Hydroformylation
- Title: Regioselective hydroformylation of propene catalysed by rhodium-zeolite (Mechanism applicable to styrene deriv
- Source: N
-
URL:[Link]
-
Solid-State Catalysis Alternatives
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN101421214B - Process for hydroformylation of propylene - Google Patents [patents.google.com]
- 3. Styrene Hydroformylation with In Situ Hydrogen: Regioselectivity Control by Coupling with the Low-Temperature Water-Gas Shift Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Optimization for 3-(4-Ethylphenyl)propanal
Current Status: Online Operator: Senior Application Scientist (Catalysis Division) Case ID: 3-EPP-HYD-OPT
Executive Summary
Welcome to the technical support hub for the hydrogenation of 3-(4-Ethylphenyl)propenal to 3-(4-Ethylphenyl)propanal .
This transformation is a classic problem in chemoselectivity. You are attempting to hydrogenate a conjugated alkene (C=C) while preserving a reducible aldehyde (C=O) and an aromatic ring. The target molecule is a high-value intermediate (often used in fragrance applications like the synthesis of Bourgeonal analogs).
The Core Challenge:
Thermodynamics favors the saturation of both the alkene and the aldehyde. Kinetics is your only lever. You must engineer a system where the rate of C=C hydrogenation (
Part 1: The Reaction Landscape (Visualized)
Before troubleshooting, we must map the "danger zones." The following diagram illustrates the competitive pathways you are fighting against.
Figure 1: Reaction Network Analysis. Path A is the desired kinetic route. Path B and C represent selectivity losses. Path E is a destructive side reaction common with Palladium.
Part 2: Troubleshooting Guides (Tiered Support)
Tier 1: Selectivity Issues (The "Alcohol" Problem)
Symptom: HPLC/GC shows high conversion (>95%) but significant amounts of 3-(4-Ethylphenyl)propanol (the saturated alcohol).
Root Cause: The catalyst is too active toward the carbonyl group. While Palladium (Pd) generally prefers C=C bonds, high hydrogen pressure or polar solvents can lower the activation energy for C=O reduction.
Diagnostic Protocol:
-
Check Metal: Are you using Platinum (Pt) or Ruthenium (Ru)? These metals have a higher affinity for carbonyl reduction than Pd.
-
Check Solvent: Are you using Methanol or Ethanol? Polar protic solvents stabilize the polar transition state required for C=O hydrogenation.
-
Check Pressure: Is
bar? High pressure forces the thermodynamically stable product (alcohol).
Remediation Steps:
-
Step 1 (Catalyst Switch): Switch to 5% Pd/Al2O3 or Pd/C . Palladium has a geometric preference for the flat adsorption of the C=C bond, whereas the C=O bond requires an "end-on" adsorption that is less favorable on Pd surfaces.
-
Step 2 (Solvent Modulation): Switch to a non-polar solvent like Toluene or Cyclohexane . This destabilizes the ionic intermediate required for C=O reduction, kinetically locking the reaction at the aldehyde stage.
-
Step 3 (Poisoning): If using Pd/C, dope the reaction with trace amounts of Potassium Acetate (KOAc) or use an unreduced support. Alkali metals donate electron density to the Pd, weakening the interaction with the electron-rich carbonyl oxygen.
Tier 2: Yield Loss (The "Decarbonylation" Problem)
Symptom: You observe the formation of 4-ethyl-1-propylbenzene (loss of the aldehyde group) and CO gas in the headspace.
Root Cause: Aldehydes can undergo oxidative addition into Pd(0) to form an acyl-Pd-H species. At temperatures >60°C, this species undergoes CO de-insertion (decarbonylation), releasing the hydrocarbon and poisoning the catalyst with CO.
Remediation Steps:
-
Temperature Control: Strictly maintain reaction temperature < 40°C .
-
CO Scavenging: Ensure efficient gas-liquid mass transfer. While counter-intuitive, higher H2 flow (not necessarily pressure) can help desorb CO from the surface before it poisons active sites.
-
Support Acidity: Switch to a neutral support (Carbon or Silica). Acidic supports (like Zeolites) can catalyze downstream condensation reactions (aldol) that look like "tar" or yield loss.
Tier 3: Experimental Optimization Protocol
Do not rely on "standard" conditions. Use this Design of Experiments (DoE) approach to lock in your parameters.
Phase 1: Solvent & Support Screening (Micro-scale)
Conditions: 50 mg Substrate, 5 mol% Pd, 25°C, 1 bar H2 (balloon).
| Entry | Catalyst | Solvent | Predicted Outcome | Technical Note |
| 1 | 5% Pd/C | Methanol | Fail (Alcohol) | High polarity promotes C=O reduction. |
| 2 | 5% Pt/C | Toluene | Fail (Allyl Alc) | Pt favors C=O hydrogenation (1,2-addition). |
| 3 | 5% Pd/C | Toluene | Pass (Target) | Non-polar solvent suppresses C=O attack. |
| 4 | 5% Pd/Al2O3 | Toluene | Pass (High Yield) | Alumina support often improves dispersion. |
| 5 | Pd/C (doped Fe) | Toluene | Excellent | Fe acts as a promoter to block C=O sites. |
Phase 2: The "Stop-Flow" Kinetic Check
To ensure you don't over-hydrogenate, you must determine the precise reaction endpoint.
-
Setup: Run the reaction in a pressurized reactor with a gas uptake monitor.
-
Observation: You will see a sharp uptake of 1 equivalent of H2 (for the C=C).
-
The Plateau: The rate will drop significantly after 1 equivalent.
-
Action: Quench immediately at this plateau. Do not let the reaction "sit" overnight, or the slow C=O reduction will degrade your purity.
Part 3: Advanced Engineering (Mechanism & Scale-up)
The Mechanistic Logic
Why does this work? It comes down to Adsorption Geometry .
-
C=C Bond: Adsorbs "flat" (side-on) to the Pd surface (
-complex). This is sterically accessible and electronically favored on electron-rich Pd crystallites. -
C=O Bond: Requires "end-on" (
) coordination through the Oxygen lone pair. By using non-polar solvents and avoiding oxophilic metals (like Ru or pure Pt), we make this adsorption mode energetically costly.
Scale-Up Decision Tree
Figure 2: Process Optimization Logic Flow. Use this iterative loop during scale-up to maintain critical quality attributes.
References
-
Gallezot, P., & Richard, D. (1998). Selective Hydrogenation of α,β-Unsaturated Aldehydes.[1][2][3][4][5][6] Catalysis Reviews.
-
Mäki-Arvela, P., et al. (2005). Chemoselective hydrogenation of citral: metal and support effects. Applied Catalysis A: General.
-
Tsuji, J., & Ohno, K. (1969). Decarbonylation of aldehydes using palladium catalysts.[7][8][9] Journal of the American Chemical Society.[7]
-
Claus, P. (1998). Selective hydrogenation of α,β-unsaturated aldehydes and other C=O and C=C bonds containing compounds.[2][3] Topics in Catalysis.[6][10]
-
Fiorio, J. L., et al. (2020). Understanding the Selectivity in Hydrogenation of α,β-Unsaturated Aldehydes. ACS Catalysis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Selective hydrogenation of α,β-unsaturated carbonyl compounds on silica-supported copper nanoparticles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selective hydrodeoxygenation of α, β-unsaturated carbonyl compounds to alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. A general and efficient aldehyde decarbonylation reaction by using a palladium catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 3-(4-Ethylphenyl)propanal
Topic: Removal of impurities from crude 3-(4-Ethylphenyl)propanal Document ID: TSC-EPP-001 Last Updated: 2025-05-20 Status: Active[1][2]
Executive Summary
3-(4-Ethylphenyl)propanal (often synthesized via hydrogenation of 3-(4-ethylphenyl)propenal) is a delicate aromatic aldehyde used in fine chemical synthesis and fragrance applications.[1][2] Its purity is frequently compromised by over-reduction (alcohol formation) , autoxidation (carboxylic acid formation) , and incomplete reduction (olefin presence) .
This guide provides modular purification protocols. Unlike standard aliphatic aldehydes, the phenylpropanal backbone requires specific handling to prevent polymerization and thermal degradation.
Module 1: The Bisulfite Adduct Protocol (Chemical Filtration)
Best For: Removing non-carbonyl impurities (Alcohols, Alkenes, Aromatics) from the crude aldehyde. Mechanism: 3-(4-Ethylphenyl)propanal forms a solid, water-soluble sulfonate adduct with sodium bisulfite.[1][2] Impurities lacking a reactive carbonyl group remain in the organic phase and are washed away.
The Protocol
Reagents:
-
Saturated Sodium Bisulfite (
) solution (freshly prepared). -
Solvent: Ethyl Acetate or Diethyl Ether (for washing).
-
Base: Sodium Carbonate (
) or Sodium Hydroxide ( , 10% solution).
Step-by-Step Workflow:
-
Adduct Formation:
-
Dissolve crude 3-(4-Ethylphenyl)propanal in a minimal amount of ethanol (optional, facilitates contact).[1][2]
-
Add excess saturated
solution (1.5 eq). -
Stir vigorously for 1-2 hours. A white precipitate (the bisulfite adduct) should form.
-
Note: If no solid forms, the adduct may be soluble in water. In this case, wash the aqueous phase with non-polar solvent (Hexanes) to remove impurities, keeping the aldehyde-adduct in the water.
-
-
Filtration/Washing:
-
Regeneration:
-
Recovery:
Visual Workflow: Bisulfite Purification
Caption: Logical flow for chemoselective isolation of aldehydes using bisulfite adducts.
Module 2: Vacuum Distillation (Thermal Separation)
Best For: Removing high-molecular-weight oligomers and separating the target from the corresponding alcohol (if boiling points differ sufficiently).[1][2] Constraint: 3-(4-Ethylphenyl)propanal has a high boiling point (~265°C at atm).[1][2] Vacuum is mandatory to prevent decomposition.[2]
Critical Parameters
| Parameter | Specification | Reason |
| Pressure | < 2 mmHg (High Vacuum) | Lowers BP to < 130°C to avoid thermal degradation.[1][2] |
| Bath Temp | Max 150°C | Prevents polymerization of the aldehyde. |
| Gas Bleed | Nitrogen ( | Prevents oxidation during heating. |
| Column | Vigreux (15-20 cm) | Provides theoretical plates to separate the alcohol impurity.[1][2] |
Troubleshooting the Distillation
-
Issue: "The liquid is turning yellow/brown in the pot."
-
Issue: "Co-distillation of impurities."[2]
Module 3: Chromatographic Polishing
Best For: High-purity requirements (>98%) where trace acid or alcohol remains.[1][2]
-
Mobile Phase: Hexane:Ethyl Acetate (Gradient 95:5 to 80:20).
-
Order of Elution (Typical):
Troubleshooting & FAQs
Q1: My product smells like vinegar. What happened?
A: This indicates the presence of 3-(4-ethylphenyl)propanoic acid , formed by autoxidation.[1][2]
-
Immediate Fix: Wash the organic layer with saturated Sodium Bicarbonate (
) solution. The acid will convert to the water-soluble salt and be removed.[1][2] -
Prevention: Store the aldehyde under Argon/Nitrogen at 4°C.
Q2: I have a persistent alcohol impurity (3-(4-ethylphenyl)propanol) that won't distill off.
A: Primary alcohols and their corresponding aldehydes often have overlapping boiling points due to hydrogen bonding dynamics.[1][2]
-
Solution: Use the Bisulfite Protocol (Module 1) . The alcohol cannot form the adduct and will remain in the organic wash, allowing for perfect separation.
Q3: Can I use Potassium Permanganate ( ) to clean it?
A: NO.
-
Alternative: If you need to remove alkene precursors (from incomplete hydrogenation), use a mild wash with cold, dilute acidic permanganate only if you strictly control stoichiometry, but this is risky. Better to use Silver Nitrate impregnated silica chromatography to trap the alkenes.[2]
Impurity Identification Logic
Use this decision tree to identify the contamination source before selecting a purification method.[2]
Caption: Diagnostic decision tree for selecting the appropriate purification modality.
References
-
Furigay, M. H., et al. (2018).[5] "Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol." Journal of Visualized Experiments, (134), e57639.[4][5]
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical.[2] (Standard reference for Bisulfite purification of aromatic aldehydes).
-
European Chemicals Agency (ECHA). (2022). "Substance Information: 3-(4-tert-butylphenyl)propanal (Bourgeonal)."[1][2][6] (Provides physicochemical property analogues for phenylpropanals).
-
Organic Chemistry Portal. (2012). "Oxidation of Alcohols to Aldehydes and Purification."[2] (Context on preventing over-oxidation).
Sources
- 1. CN113511979A - Synthesis method and application of propranolol - Google Patents [patents.google.com]
- 2. BOURGEONAL synthesis - chemicalbook [chemicalbook.com]
- 3. US2544562A - Process for recovering aldehydes and ketones - Google Patents [patents.google.com]
- 4. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sci-Hub. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol / Journal of Visualized Experiments, 2018 [sci-hub.box]
- 6. Bourgeonal - Wikipedia [en.wikipedia.org]
dealing with low conversion rates in 3-(4-Ethylphenyl)propanal reactions
Technical Support Center: Optimizing 3-(4-Ethylphenyl)propanal Synthesis
Status: Operational Operator: Dr. A. Vance, Senior Application Scientist Ticket ID: #TCH-EPP-004 Subject: Troubleshooting Low Conversion & Selectivity Protocols
Executive Summary
You are likely encountering difficulties in the synthesis of 3-(4-Ethylphenyl)propanal (often referred to in fragrance chemistry contexts as a saturated analog of Bourgeonal or related to Floralozone intermediates).
"Low conversion" in this specific synthesis is rarely a simple kinetic failure. Based on field data, it is usually a symptom of one of three distinct pathologies depending on your synthetic route:
-
Hydroformylation: High conversion to the wrong isomer (Branched > Linear).
-
Oxidation: Catalyst deactivation due to pH drift (TEMPO) or moisture (PCC).
-
Hydrogenation: Over-reduction of the aldehyde to the alcohol.
This guide bypasses generic advice to target the mechanistic bottlenecks specific to the para-ethylphenyl moiety.
Quick Diagnostic Matrix
Identify your pathway to jump to the relevant module.
| Synthetic Route | Symptom | Likely Root Cause | Immediate Action |
| Hydroformylation (from 4-ethylstyrene) | Starting material gone, but low yield of target. | Regioselectivity Failure. Styrenes favor branched isomers (Markovnikov). | Switch to Bidentate Ligands (Xantphos/BISBI); lower Temp. |
| Oxidation (from 3-(4-ethylphenyl)propanol) | Reaction stalls at ~60% conversion. | pH Drift / Hypochlorite Decay. Acid byproduct kills TEMPO cycle. | Buffer to pH 8.6-9.5; Check Bleach titer. |
| Selective Hydrogenation (from 4-ethylcinnamaldehyde) | Low aldehyde yield; Alcohol detected. | Over-Reduction. Pd/C is too active for the carbonyl. | Poison catalyst (Pb/S) or switch to Transfer Hydrogenation. |
Module A: Hydroformylation (The Industrial Route)
Context: You are reacting 4-ethylstyrene with CO/H₂ using a Rhodium catalyst.
The Hidden Trap: The Linear vs. Branched War
The ethyl group at the para position is an electron-donating group (EDG). In Rh-catalyzed hydroformylation, styrene derivatives naturally favor the branched isomer (2-(4-ethylphenyl)propanal) due to the formation of a stabilized benzylic
Protocol Optimization
-
Ligand Selection (Critical):
-
Avoid: Monodentate phosphines (
).[1] They allow rapid equilibration to the branched isomer. -
Use: Wide bite-angle bidentate ligands. Xantphos or BISBI are the gold standards here. They sterically crowd the metal center, forcing the alkene to insert in the anti-Markovnikov (linear) fashion to minimize steric clash.
-
-
Pressure Management:
-
Increase CO partial pressure (15–20 bar). Higher CO concentration inhibits
-hydride elimination, locking in the alkyl-rhodium species.
-
-
Temperature:
-
Keep T < 80°C. Higher temperatures favor the thermodynamically stable branched isomer.
-
Visualization: The Selectivity Decision Tree
Figure 1: Diagnostic logic for hydroformylation failures. Note that "Low Yield" often masks "High Regioselectivity for the wrong isomer."
Module B: Oxidation (The Laboratory Route)
Context: You are oxidizing 3-(4-ethylphenyl)propanol using TEMPO/NaOCl (Bleach).
The Hidden Trap: The pH Stall
The TEMPO cycle generates HCl as a byproduct. If the pH drops below 8.5, the disproportionation of hypochlorite accelerates, and the active oxoammonium species becomes unstable. Conversely, if pH > 10, you risk the Cannizzaro reaction or over-oxidation to the carboxylic acid (3-(4-ethylphenyl)propanoic acid).
Protocol Optimization (Anelli/Montanari Modification)
-
The Buffer System:
-
Do not rely on NaHCO₃ alone. Use a 0.5M NaHCO₃ / K₂CO₃ buffer to lock pH at 9.0–9.5.
-
-
Phase Transfer:
-
Ensure adequate agitation. This is a biphasic reaction (DCM/Water). Without a Phase Transfer Catalyst (PTC) like TBAB (Tetrabutylammonium bromide) , conversion will stall at ~50% due to poor interface contact.
-
-
Bleach Titer:
-
Commercial bleach degrades. If you calculate stoichiometry based on the label (e.g., 5%) but the bottle is 6 months old (actual ~2%), you will run out of oxidant. Always titrate your bleach or use Ca(OCl)₂ solid.
-
FAQ: Why did my reaction turn black/dark red?
-
Cause: This indicates catalyst death. The active TEMPO radical is orange. A dark color often suggests the formation of complex salts due to very low pH or high temperatures (>10°C).
-
Fix: Quench immediately. You cannot "restart" a dead TEMPO reaction. Work up and re-subject the crude alcohol.
Module C: Selective Hydrogenation
Context: Reducing 4-ethylcinnamaldehyde to the saturated aldehyde.
The Hidden Trap: Over-Reduction
The aldehyde carbonyl is susceptible to reduction on Pd/C surfaces, especially once the conjugated alkene is saturated.
Protocol Optimization
-
Catalyst Poisoning:
-
Use 5% Pd/BaSO₄ doped with Quinoline or Lead (Lindlar-type conditions). This deactivates the catalyst enough to stop at the aldehyde.
-
-
Transfer Hydrogenation:
-
Instead of H₂ gas, use Formic Acid/Triethylamine . This provides a kinetic barrier to reducing the carbonyl.
-
Experimental Validation Data
Comparison of Catalyst Systems for Hydroformylation of 4-Ethylstyrene (100°C, 20 bar)
| Catalyst System | Conversion (%) | Linear:Branched Ratio | Notes |
| Rh(acac)(CO)₂ + | >99% | 15 : 85 | Failed. Favors branched. |
| Rh(acac)(CO)₂ + Xantphos | 92% | 92 : 8 | Recommended. High linearity. |
| Rh(acac)(CO)₂ + dppe | 65% | 40 : 60 | Poor rate and selectivity. |
References
- Van Leeuwen, P. W. N. M., & Claver, C. (2000). Rhodium Catalyzed Hydroformylation. Springer. (Detailed mechanisms on ligand bite angles and regioselectivity).
-
Beller, M., et al. (2009). "Highly Regioselective Hydroformylation of Styrene and Its Derivatives." Organic Letters, 11(2), 241–244.[2]
-
Ciriminna, R., & Pagliaro, M. (2010). "Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives." Organic Process Research & Development, 14(1), 245–251.
-
Zhao, M., et al. (1999).[3] "Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach." Journal of Organic Chemistry, 64(7), 2564–2566. (Explains the pH dependency and over-oxidation risks).
For further assistance, please upload your NMR spectra (specifically the 9.5–10.0 ppm region) to the secure portal.
Sources
minimizing byproduct formation in the alkylation of phenylpropanal
The following Technical Support Guide is structured as a Tier-3 Engineering Response to a user inquiry regarding yield losses in phenylpropanal alkylation.
Ticket ID: #ALK-PhPr-992 Subject: Resolution for Low Yield & Byproduct Formation in Phenylpropanal Alkylation Status: Resolved (Tier 3 Escalation) Assigned Specialist: Senior Application Scientist, Process Chemistry Unit
Executive Summary & Root Cause Analysis
User Inquiry: "I am attempting to alkylate phenylpropanal (hydrocinnamaldehyde) at the
Root Cause Diagnosis: The alkylation of enolizable aldehydes (like phenylpropanal) is notoriously difficult compared to ketones due to two competing failure modes:
-
The Aldol Trap (Primary Failure Mode): Aldehydes are superior electrophiles compared to ketones. Upon deprotonation, the resulting enolate reacts faster with the unreacted aldehyde (Aldol Condensation) than with the alkyl halide (Alkylation).
-
Ambident Nucleophilicity: The enolate oxygen is a competitive nucleophile, leading to undesired enol ethers (O-alkylation), particularly in polar aprotic solvents.[1][2]
Strategic Solution: To minimize byproducts, you must decouple the nucleophile generation from the electrophilic aldehyde. We recommend two validated workflows:
-
Workflow A (High Purity): Stork Enamine Synthesis (converts the aldehyde into a non-electrophilic nucleophile).
-
Workflow B (Scalability): Phase Transfer Catalysis (PTC) (segregates the base from the bulk aldehyde).
Decision Matrix: Selecting Your Protocol
Use the following logic flow to determine the correct method for your specific constraints.
Protocol A: The Stork Enamine Synthesis (High Fidelity)
Mechanism: This method temporarily masks the aldehyde as an enamine. Enamines are nucleophilic but not electrophilic , effectively eliminating the risk of self-aldol condensation [1].
Reaction Pathway
Step-by-Step Methodology
-
Enamine Formation:
-
Combine phenylpropanal (1.0 eq) and pyrrolidine (1.1 eq) in toluene.
-
Critical Step: Reflux with a Dean-Stark trap to remove water azeotropically. Why? Driving water removal forces the equilibrium to the enamine, preventing hydrolysis.
-
Once water collection ceases, evaporate solvent to isolate the crude enamine (usually a yellow oil).
-
-
Alkylation:
-
Hydrolysis:
-
Add 10% aqueous HCl to the reaction mixture and stir vigorously for 1 hour at room temperature.
-
Result: The iminium salt hydrolyzes to release the alkylated aldehyde and the pyrrolidine salt.
-
-
Workup:
-
Extract with ether/EtOAc. The protonated pyrrolidine remains in the aqueous layer (self-purifying).
-
Protocol B: Phase Transfer Catalysis (Scalable)
Mechanism: PTC utilizes a biphasic system (Liquid/Liquid or Solid/Liquid). The base (conc. NaOH) remains in the aqueous/solid phase. The catalyst (Quaternary Ammonium Salt) transports the hydroxide to the interface, deprotonating the aldehyde, which immediately reacts with the alkyl halide in the organic phase. This minimizes the contact time between the enolate and unreacted aldehyde [2].
Experimental Setup Table
| Parameter | Recommendation | Technical Rationale |
| Catalyst | TBAHS (Tetrabutylammonium hydrogen sulfate) | The bulky cation forms a loose ion pair, enhancing the nucleophilicity of the enolate. |
| Base | 50% NaOH (aq) or finely powdered KOH | High concentration is required to dehydrate the interface and drive deprotonation. |
| Solvent | Toluene or DCM | Non-polar solvents suppress O-alkylation by favoring tight ion-pairing at the Carbon center. |
| Temperature | 0°C to 25°C | Lower temperatures favor kinetic alkylation over thermodynamic aldol condensation. |
Troubleshooting the PTC Reaction
-
Issue: Low conversion.
-
Fix: Increase agitation speed (>1000 RPM). PTC is diffusion-controlled; interfacial surface area is critical.
-
-
Issue: O-Alkylation (Enol Ether formation).[1][2][5]
-
Fix: Switch solvent to Toluene or Benzene. Avoid DMSO or DMF, as they solvate the cation too well, leaving a "naked" enolate that attacks via the Oxygen (highest electron density) [3].
-
Frequently Asked Questions (FAQ)
Q1: Why can't I just use LDA at -78°C? A: While theoretically possible, adding phenylpropanal to LDA often creates local "hotspots" of concentration. As the aldehyde is added, it encounters the newly formed enolate, leading to immediate dimerization before the alkyl halide can react. If you must use LDA, you must use inverse addition (add enolate to halide) and extreme dilution, but the Enamine route is far more robust.
Q2: How do I distinguish between O-alkylation and C-alkylation products? A:
-
C-Alkylation: Retention of the carbonyl stretch in IR (~1720 cm⁻¹) and appearance of a doublet/triplet signal for the aldehyde proton in NMR (~9.5 ppm).
-
O-Alkylation: Disappearance of the carbonyl stretch and appearance of a C=C stretch (~1650 cm⁻¹) (Enol Ether).
Q3: Which Alkyl Halide leaving group is best? A: Use Iodides or Bromides .
-
Reasoning: These are "soft" electrophiles.[5] According to HSAB (Hard-Soft Acid-Base) theory, the Carbon center of the enolate is softer than the Oxygen center. Soft electrophiles (R-I) prefer the soft Carbon center, maximizing the desired C-alkylation [4]. Avoid Alkyl Tosylates/Triflates (Hard electrophiles) as they increase O-alkylation.
References
-
Stork, G., et al. (1963). "The Enamine Alkylation and Acylation of Carbonyl Compounds." Journal of the American Chemical Society.
-
Makosza, M. (2000). "Phase Transfer Catalysis. A General Green Methodology in Organic Synthesis." Pure and Applied Chemistry.
-
Master Organic Chemistry. (2022). "Enolates – Formation, Stability, and Simple Reactions."[1]
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. (Context: Alkylation of Enolates).
For further assistance, please reply to this ticket with your specific NMR spectra or LC-MS traces.
Sources
Technical Support Center: Scaling Up 3-(4-Ethylphenyl)propanal Synthesis
User Guide & Troubleshooting Portal
Status: Operational Support Tier: Level 3 (Process Engineering & Scale-Up) Current Context: Transition from Bench (grams) to Pilot Plant (kilograms).
Introduction: The Scale-Up Challenge
You are scaling up the synthesis of 3-(4-ethylphenyl)propanal , a structural analog of the fragrance ingredient Bourgeonal and Lilial. This process typically involves two unit operations:
-
Cross-Aldol Condensation: Reaction of 4-ethylbenzaldehyde with acetaldehyde.
-
Selective Hydrogenation: Reduction of the
-unsaturated alkene to the saturated aldehyde, avoiding over-reduction to the alcohol.
This guide addresses the non-linear effects encountered when moving from heat-sink-dominated lab flasks to adiabatic-leaning pilot reactors.
Module 1: The Aldol Condensation (Carbon Skeleton Formation)
Core Reaction: 4-Ethylbenzaldehyde + Acetaldehyde
Critical Process Parameters (CPP)
| Parameter | Lab Scale (10g) | Pilot Scale (10kg) | The "Why" (Causality) |
| Dosing Strategy | Syringe pump / Dropwise | Mass flow controller (MFC) | Acetaldehyde is prone to self-condensation. High local concentrations cause oligomerization (tars). |
| Thermal Control | Ice bath (Instant) | Jacketed Cooling (Lagged) | The reaction is exothermic. In a pilot reactor, |
| Agitation | Magnetic Stir bar | Impeller (Pitched blade) | Poor mixing creates "hot spots" of base concentration, leading to Cannizzaro side reactions. |
Troubleshooting Guide: Aldol Step
Q: My reaction mixture turned into a viscous, dark orange/brown tar. What happened?
Diagnosis: Uncontrolled Polymerization (The "Poly-Aldol" Death Spiral). Root Cause: The concentration of free acetaldehyde was too high relative to the benzaldehyde, or the temperature spiked. Corrective Action:
-
Switch to "Inverse Addition": Do not add base to the aldehyde mixture. Instead, charge the reactor with 4-ethylbenzaldehyde and Base. Dose Acetaldehyde slowly into this mixture.
-
Check Dosing Rate: Ensure acetaldehyde addition time is
hours to maintain a pseudo-stationary low concentration.
Q: The yield is low (<60%), and I see unreacted 4-ethylbenzaldehyde.
Diagnosis: Incorrect Stoichiometry due to Volatility. Root Cause: Acetaldehyde (b.p. 20.2 °C) is extremely volatile. In a pilot plant, nitrogen purging or vacuum transfers can strip it out before it reacts. Corrective Action:
-
Sub-surface Addition: Ensure the dip tube for acetaldehyde addition is submerged below the liquid level.
-
Cryo-Condenser: Ensure the reactor condenser is set to -10°C or lower to reflux escaping acetaldehyde.
-
Excess Reagent: Increase acetaldehyde equivalents from 1.1 to 1.3 to account for headspace loss.
Module 2: Selective Hydrogenation (Functional Group Management)
Core Reaction: 3-(4-ethylphenyl)acrylaldehyde +
Visualizing the Selectivity Challenge
The goal is to reduce the alkene (C=C) without touching the aldehyde (C=O).
Figure 1: Reaction pathways in hydrogenation. The red dashed line represents the primary failure mode in scale-up.
Troubleshooting Guide: Hydrogenation
Q: I am seeing >10% alcohol (over-reduction) in the crude mixture.
Diagnosis: Loss of Kinetic Control.
Root Cause: On a lab scale, you likely stopped the reaction by quickly venting the flask. In a pilot plant, venting and purging 500L of
-
End-Point Prediction: Stop the reaction at 95% conversion, not 100%. The residual 5% will react during the depressurization phase.
-
Catalyst Poisoning: Consider using a "poisoned" catalyst (e.g., sulfided Pd/C) which is less active toward the carbonyl group.
-
Temperature Crash: If the reactor has a cooling jacket, crash cool the mixture to <10°C before stopping the agitation/hydrogen feed.
Q: The reaction rate is incredibly slow compared to the lab.
Diagnosis: Mass Transfer Limitation (
-
Increase Agitation: RPM is not enough; check the power input per volume (W/kg).
-
Sparger Check: Ensure the
is introduced via a sintered metal sparger at the bottom of the reactor, not just into the headspace.
Module 3: Safety & Engineering (The "Self-Validating" System)
Filtration of Pyrophoric Catalyst (Pd/C)
Handling dry Pd/C on a multi-kilogram scale is a severe fire hazard.
Protocol 3.1: The "Wet-Cake" Rule
-
Never dry the catalyst filter cake completely.[1]
-
Validation: The filter press or Nutsche filter must be programmed to stop suction/pressure while the cake is still solvent-wet.
-
Disposal: Immediately slurry the spent catalyst in water.
Q: How do I safely filter 5kg of Pd/C without a glovebox?
Answer: Use a Closed-Loop Filtration System.
-
Inerting: The filter housing must be purged with
to (measure with an oxygen sensor) before transfer. -
Transfer: Push the reaction slurry to the filter using
pressure, not a mechanical pump (which grinds the catalyst and creates fines). -
Wash: Wash the cake with solvent, but maintain a liquid heel.
Engineering Logic Tree: Why is the Temperature Spiking?
Figure 2: Thermal runaway decision matrix for exothermic aldol condensation.
References
-
Magano, J., & Dunetz, J. R. (2012).[2] Large-Scale Carbonyl Reductions in the Pharmaceutical Industry.[2] Organic Process Research & Development, 16(6), 1156–1184.[2] [Link]
-
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for the Organic Chemist (2nd ed.). Academic Press. (Chapter 6: Scale-up of Hydrogenations). [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Pyrophoric Chemicals Guide. (Specifically regarding Pd/C handling). [Link]
-
University of Wisconsin-Madison Chemistry. (2016). Hazards associated with laboratory scale hydrogenations. (SOP and Case Studies). [Link]
Sources
Technical Support Center: Troubleshooting Peak Tailing for 3-(4-Ethylphenyl)propanal
Status: Active Guide Analyte: 3-(4-Ethylphenyl)propanal (Aromatic Aldehyde) Application: Reverse Phase HPLC (RP-HPLC) User Level: Advanced / R&D[1]
Introduction
Welcome to the Technical Support Center. You are likely experiencing peak tailing (Asymmetry factor
The tailing of this specific analyte is rarely a simple "column failure." It is usually a triad of chemical interactions: Hemiacetal formation (solvent effect), Silanol activity (stationary phase effect), or Oxidation (sample stability).
This guide prioritizes the chemical nature of the aldehyde group, which is the most common—yet overlooked—culprit in this analysis.
Part 1: The "Solvent Effect" (Hemiacetal Formation)
Q: I am using a Methanol/Water gradient. Why is my peak broad and tailing despite using a new column?
A: You are likely observing dynamic hemiacetal formation on-column. [1]
The Mechanism
Aldehydes are reactive electrophiles. In the presence of primary alcohols (like Methanol), they undergo a reversible addition reaction to form a hemiacetal .
-
Reaction: R-CHO + CH3OH ⇌ R-CH(OH)(OCH3)
-
Chromatographic Consequence: This reaction is not instantaneous; it occurs during the run. The aldehyde and the hemiacetal have different polarities and retention times. Because they are interconverting as they travel down the column, you do not get two distinct peaks. Instead, you get a "smear" or a bridge between the two forms, manifesting as severe peak broadening and tailing.
The Solution
-
Immediate Action: Switch your organic modifier from Methanol to Acetonitrile (ACN) .[1] ACN is aprotic and cannot form hemiacetals.[1]
-
Verification: If you must use alcohol, switch to Isopropanol (IPA) as a minor additive; secondary alcohols are sterically hindered and react much slower, though ACN is still superior for peak shape.[1]
Visualizing the Problem
Figure 1: The kinetic mechanism of hemiacetal formation causing peak distortion in methanol-based mobile phases.[1]
Part 2: The "Silanol Effect" (Stationary Phase Interactions)
Q: I switched to Acetonitrile, but I still see a "shark fin" tail. What is interacting with my analyte?
A: The carbonyl oxygen is interacting with residual silanols on the silica surface.
The Mechanism
Even though 3-(4-Ethylphenyl)propanal is neutral, the carbonyl oxygen has lone pair electrons that can hydrogen bond with acidic silanol groups (Si-OH) on the silica support. This "drag" causes the tail.
The Solution
You must suppress the ionization of the silanols or shield them.
-
Lower the pH: Silanols have a pKa of ~3.5 to 4.5.[1]
-
Protocol: Add 0.1% Formic Acid or Phosphoric Acid to your water phase (Target pH 2.5 – 3.0).[1]
-
Why: At pH < 3.0, silanols are protonated (Si-OH) and neutral, significantly reducing their ability to retain the aldehyde via ion-dipole interactions.
-
-
Column Selection: Use a "High Purity" or "End-capped" column.[1]
-
Avoid: Standard Silica or older generation C18.[1]
-
Recommended: Hybrid particles (e.g., Ethylene Bridged Hybrid) or polar-embedded phases which shield the silica surface.
-
Table 1: Mobile Phase & Column Optimization Matrix
| Parameter | Recommendation | Technical Rationale |
| Organic Solvent | Acetonitrile (ACN) | Prevents hemiacetal formation (unlike MeOH).[1] |
| Aqueous Buffer | Water + 0.1% Formic Acid | Low pH (2.[1]7) suppresses silanol ionization.[1] |
| Stationary Phase | C18 End-capped (BDS) | "Base Deactivated Silica" minimizes secondary interactions.[1] |
| Temperature | 30°C - 40°C | Slightly elevated T improves mass transfer and peak symmetry.[1] |
Part 3: Chemical Stability (Oxidation)
Q: My main peak has a shoulder, and retention time is shifting. Is my sample degrading?
A: Yes, aromatic aldehydes oxidize rapidly to carboxylic acids in solution.
The Mechanism
3-(4-Ethylphenyl)propanal oxidizes to 3-(4-Ethylphenyl)propanoic acid upon exposure to air.[1]
-
Symptom: The acid is more polar and ionizable. If your mobile phase pH is near the pKa of the acid (~4.5), the impurity will tail severely and may co-elute with the aldehyde, distorting the main peak.
Self-Validating Protocol: The "Oxidation Check"
-
Prepare Fresh Sample: Weigh standard and dilute immediately in ACN. Inject within 5 minutes.
-
Compare: Overlay this chromatogram with your "tailing" sample.
-
Diagnosis: If the fresh sample is symmetrical, your issue is sample stability, not the column.
-
Preventative Measure: Store stock solutions under Nitrogen/Argon and in amber vials.
Part 4: Troubleshooting Workflow
Follow this logic gate to isolate the root cause of your peak tailing.
Figure 2: Step-by-step diagnostic logic for resolving aldehyde peak tailing.
References
-
Waters Corporation. (2023).[1] Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. (Discusses DNPH derivatives, but establishes the baseline for aldehyde/ketone solubility and solvent interactions).
-
Chromatography Online (LCGC). (2012).[1] Troubleshooting Basics, Part IV: Peak Shape Problems. (Authoritative guide on physical vs. chemical causes of tailing).
-
Phenomenex. (2017).[1] Choosing the Right Reversed Phase Column.[2][3] (Details on core-shell technology and end-capping to reduce silanol activity).
-
PubChem. (2025).[1] 3-(4-Methylphenyl)propanal Compound Summary. (Chemical structure and property verification for p-alkyl hydrocinnamaldehydes). [1]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC: Causes and Solutions. (Specific mechanisms regarding silanol ionization at varying pH levels).
Sources
Technical Support Center: Aromatic Aldehyde Characterization & Handling
Current Status: Operational Ticket Priority: High Assigned Specialist: Senior Application Scientist
Introduction
Welcome to the Technical Support Center. You are likely here because your aromatic aldehyde (e.g., benzaldehyde, vanillin, cinnamaldehyde) is behaving erratically.
Aromatic aldehydes are deceptively simple. Unlike their aliphatic counterparts, they possess a unique conjugation system and a lack of
Module 1: Stability & Purity (The "Silent Oxidation" Issue)
User Issue:
"My liquid aldehyde has developed white crystals," or "My yield is >100%, but the melting point is wrong."
Root Cause Analysis:
Aromatic aldehydes are highly susceptible to radical auto-oxidation , converting them into their corresponding carboxylic acids (e.g., Benzoic Acid) upon exposure to air.[1] This is a radical chain reaction that accelerates in light.
The Mechanism (Why it happens):
Unlike ketones, the aldehydic C-H bond is relatively weak (BDE ~88 kcal/mol). A radical initiator (light/trace metals) abstracts this hydrogen, forming an acyl radical. This radical reacts with atmospheric oxygen to form a peracid intermediate, which then oxidizes a second molecule of aldehyde.
Visualization: Auto-Oxidation Pathway
The following diagram illustrates the degradation flow you must prevent.
Figure 1: The radical chain reaction converting aromatic aldehydes to carboxylic acids.
Troubleshooting Protocol 1.1: Quantifying Oxidation
Do not rely on TLC alone, as carboxylic acids often streak or co-elute.
-
1H NMR Check:
-
Aldehyde Peak: Look for a sharp singlet at 9.5 – 10.5 ppm .
-
Acid Peak: Look for a broad singlet > 11.0 ppm (often invisible if wet) or check the aromatic region. The ortho-protons of the acid will be shifted downfield relative to the aldehyde due to the different electron-withdrawing nature of -COOH vs -CHO.
-
-
The "Schiff Base" Test (Qualitative):
-
Mix a small aliquot with aniline. Aromatic aldehydes rapidly form an imine (Schiff base) and release water. Carboxylic acids will form a salt (anilinium carboxylate) which may precipitate differently or not at all.
-
Module 2: Spectroscopic Anomalies (NMR & IR)
User Issue:
"I see extra peaks in my NMR spectrum," or "I can't find the carbonyl peak in IR."
Scenario A: The Methanol Trap (NMR)
Problem: You dissolved your sample in Methanol-d4 (
Solution:
-
Immediate Fix: Evaporate the methanol (hemiacetals are unstable and will revert) and redissolve in Chloroform-d (
) or DMSO-d6 . -
Never use methanol for storage or LC-MS sample prep if quantitative accuracy is required.
Scenario B: The "Missing" IR Carbonyl
Problem: You expect a strong C=O stretch at 1720 cm⁻¹, but it's shifted or split. Technical Insight:
-
Conjugation Shift: Aromatic aldehydes resonate at lower frequencies (1680–1705 cm⁻¹ ) than aliphatic ones due to conjugation with the benzene ring.
-
Fermi Resonance (The Diagnostic Doublet): This is the "fingerprint" of an aldehyde. The C-H stretching vibration (~2800 cm⁻¹) couples with the first overtone of the C-H bending vibration (~1400 cm⁻¹).
-
Result: Two distinct peaks at ~2820 cm⁻¹ and ~2720 cm⁻¹ .
-
Note: If you miss the 2720 cm⁻¹ peak, you might misidentify the compound as a ketone.
-
Data Table: Spectroscopic Fingerprints
| Feature | Aromatic Aldehyde | Aromatic Ketone | Carboxylic Acid |
| 1H NMR (CHO) | 9.5 – 10.5 ppm (Singlet) | N/A | 10.5 – 13.0 ppm (Broad) |
| IR C=O Stretch | 1680 – 1705 cm⁻¹ | 1670 – 1700 cm⁻¹ | 1680 – 1710 cm⁻¹ (Broad) |
| IR C-H Stretch | Fermi Doublet (2820, 2720 cm⁻¹) | Single > 3000 cm⁻¹ (Aromatic) | Broad "Hump" 2500–3300 cm⁻¹ |
| 13C NMR (C=O) | 190 – 195 ppm | 195 – 200 ppm | 170 – 185 ppm |
Module 3: Purification (The Bisulfite Workup)
User Issue:
"Distillation caused my product to decompose," or "Column chromatography is not separating the acid impurity."
The Solution: Bisulfite Adduct Purification
Aromatic aldehydes form solid, water-soluble bisulfite adducts.[3] Impurities (ketones, esters, acids) do not form stable adducts under these conditions.
Step-by-Step Protocol
This method avoids high-heat distillation.[4]
-
Formation:
-
Wash:
-
Wash the aqueous/solid mixture with Diethyl Ether or DCM .
-
Why? The impurities stay in the organic layer. The aldehyde (as adduct) stays in the aqueous/solid phase. Discard the organic layer.
-
-
Regeneration (The Critical Step):
-
Add the aqueous adduct solution to a flask.
-
Slowly add 10% Sodium Carbonate (
) or dilute HCl . -
Warning:Do not use strong Hydroxide (NaOH) . Aromatic aldehydes lack
-hydrogens. In the presence of strong base, they will undergo the Cannizzaro Reaction , disproportionating into alcohol and carboxylic acid, destroying your yield.
-
-
Extraction:
-
Extract the liberated aldehyde with ether, dry over
, and concentrate.
-
Visualization: Purification Decision Tree
Figure 2: Workflow for bisulfite purification avoiding the Cannizzaro trap.
References
-
Radical Auto-oxidation Mechanism
-
NMR Hemiacetal Artifacts
-
IR Fermi Resonance
-
The C=O Bond, Part II: Aldehydes (Spectroscopy Online).
-
-
Bisulfite Purification Protocol
-
Separation of Aldehydes Using Bisulfite Extraction.[6] PMC (NIH).
-
-
Cannizzaro Reaction Warning
-
Cannizzaro Reaction Mechanism.[4] Chemistry LibreTexts.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Workup [chem.rochester.edu]
Validation & Comparative
validation of analytical methods for 3-(4-Ethylphenyl)propanal
Publish Comparison Guide: Validation of Analytical Methods for 3-(4-Ethylphenyl)propanal
Executive Summary & Strategic Context
Analyte: 3-(4-Ethylphenyl)propanal CAS: 104175-15-7 Molecular Weight: 162.23 g/mol Structural Class: Aromatic Aldehyde Relevance: In drug development and fine chemical synthesis, 3-(4-Ethylphenyl)propanal serves as both a specialized intermediate and a potential process-related impurity. Often structurally confused with the fragrance ingredient Floralozone (3-(4-Ethylphenyl)-2,2-dimethylpropanal), the unmethylated analog requires distinct analytical handling due to its higher susceptibility to oxidation (converting to 4-ethyldihydrocinnamic acid) and potential genotoxic structural alerts common to aldehydes.
This guide compares the two dominant analytical paradigms—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Derivatization (HPLC-UV/MS) —to determine the optimal workflow for pharmaceutical validation.
Method Landscape: Comparative Analysis
The choice between GC-MS and HPLC-DNPH depends on the "Analytical Target Profile" (ATP)—specifically, whether the goal is macro-assay (purity) or trace impurity quantification (genotoxicity risk assessment) .
Comparison Matrix
| Feature | Method A: GC-MS (Direct/Headspace) | Method B: HPLC-UV (DNPH Derivatization) |
| Primary Application | Raw material assay; Purity profiling (>0.05%). | Trace genotoxic impurity analysis (<10 ppm). |
| Mechanism | Volatility-based separation; EI ionization. | Chemical derivatization with 2,4-Dinitrophenylhydrazine (DNPH). |
| Sensitivity (LOQ) | ~1–5 ppm (Direct); ~0.5 ppm (SIM mode). | < 0.1 ppm (Superior for trace analysis). |
| Specificity | High (Mass Spectral Fingerprint). | High (Chromatographic resolution of hydrazones). |
| Sample Prep | Minimal (Dilute & Shoot). | Complex (Reaction time, pH control, extraction). |
| Stability Risk | Low (if injection port temp is optimized). | High (Derivatization "locks" the aldehyde, preventing oxidation). |
| Throughput | High (20–30 min/sample). | Low (Reaction time + 45 min run). |
The Verdict
-
For Raw Material Release: Use GC-MS . It is faster, requires no toxic derivatizing agents, and provides sufficient sensitivity for assay.
-
For Genotoxic Impurity Screening: Use HPLC-DNPH . The derivatization stabilizes the labile aldehyde and adds a chromophore/mass tag, allowing for ppb-level detection in complex API matrices.
Decision Logic & Workflow Visualization
The following diagram illustrates the decision pathway for selecting the validation strategy based on the stage of drug development.
Figure 1: Analytical Decision Tree for 3-(4-Ethylphenyl)propanal based on sensitivity and matrix requirements.
Deep Dive: Validated Protocol (GC-MS)
While HPLC-DNPH is superior for trace limits, GC-MS is the workhorse for 90% of applications involving this analyte due to its volatility. Below is a self-validating protocol designed for purity and residual solvent-type analysis , compliant with ICH Q2(R1).
Instrument Configuration
-
System: Agilent 7890/5977 GC-MS (or equivalent).
-
Column: DB-624 or VF-624ms (30m × 0.25mm × 1.4µm). Rationale: The "624" phase is designed for volatile solvents and aldehydes, providing better peak shape than non-polar DB-5.
-
Inlet: Split/Splitless, 250°C. Split ratio 10:1 (Assay) or Splitless (Trace).
-
Carrier Gas: Helium, 1.2 mL/min (Constant Flow).
-
Oven Program:
-
40°C hold for 2 min.
-
Ramp 10°C/min to 240°C.
-
Hold 5 min.
-
-
Detector (MSD):
-
Source Temp: 230°C; Quad Temp: 150°C.
-
Scan Mode: Full Scan (m/z 35–300) for ID; SIM Mode (m/z 162, 133, 105) for Quantitation.
-
Sample Preparation (Self-Validating Design)
To mitigate the risk of oxidation (converting aldehyde to acid) during prep, this protocol uses an Internal Standard (ISTD) and an inert solvent.
-
Diluent: Dichloromethane (DCM) or Acetonitrile (ACN). Note: DCM offers better solubility for phenylpropanals but requires venting.
-
Internal Standard: Fluorobenzene or o-Xylene . Rationale: Structurally similar volatility but distinct mass spectrum.
-
Stock Solution: Weigh 50 mg of 3-(4-Ethylphenyl)propanal into a 50 mL volumetric flask. Dilute to volume with Diluent (1000 ppm).
-
Test Sample: Dissolve drug substance in Diluent to reach target concentration (e.g., 10 mg/mL).
Validation Parameters & Acceptance Criteria
| Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Inject Diluent, Placebo, and Analyte. Check for interference at retention time (~12.5 min). | No interference > 1% of analyte peak. Mass spec match > 90%. |
| Linearity | 5 levels: 10, 50, 100, 500, 1000 ppm. Plot Area Ratio (Analyte/ISTD) vs Conc. | R² ≥ 0.999; Residuals < 5%.[1] |
| Accuracy | Spike analyte into matrix at 80%, 100%, 120% levels. | Recovery: 90.0% – 110.0%. |
| Precision | 6 injections of 100% standard. | RSD ≤ 2.0% (System); RSD ≤ 5.0% (Method). |
| LOD / LOQ | Signal-to-Noise (S/N) method. | LOD: S/N ≥ 3; LOQ: S/N ≥ 10. |
| Solution Stability | Re-inject standard after 24h at RT. | Response factor change ≤ 5.0%. |
Critical Experimental Insights (The "Expert" Edge)
Handling Oxidation Artifacts
Aldehydes are notorious for oxidizing to carboxylic acids (in this case, 4-ethyldihydrocinnamic acid) inside the GC inlet if active sites are present.
-
Symptom: Tailing peaks or loss of area response over time.
-
Fix: Use a deactivated liner (e.g., Ultra Inert) containing glass wool. If tailing persists, trim the column guard (1m) or switch to the HPLC-DNPH method.
Mass Spectral Interpretation
For 3-(4-Ethylphenyl)propanal (MW 162), the fragmentation pattern is distinct:
-
m/z 162: Molecular ion (
). -
m/z 133: Loss of -CHO group (characteristic of aldehydes).
-
m/z 105: Ethylphenyl cation (tropylium derivative).
-
Validation Check: Ensure the ratio of 133/162 remains constant across the calibration range to prove peak purity.
Validation Workflow Diagram
This diagram outlines the sequence of experiments required to achieve full ICH Q2 validation status.
Figure 2: Step-by-step validation workflow compliant with ICH Q2(R2) guidelines.
References
-
ICH Q2(R2) . Validation of Analytical Procedures. International Council for Harmonisation.[2] Available at: [Link]
-
FDA Guidance for Industry . Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration.[2] Available at: [Link]
-
European Medicines Agency (EMA) . Guideline on the Limits of Genotoxic Impurities. (Relevant for aldehyde alerts). Available at: [Link]
Sources
comparing the reactivity of 3-(4-Ethylphenyl)propanal with other aldehydes
[1][2]
Executive Summary: The "Deceptive" Aliphatic
3-(4-Ethylphenyl)propanal is frequently miscategorized by junior chemists as an "aromatic aldehyde" due to the presence of the phenyl ring.[1] This is a critical mechanistic error. Structurally, the carbonyl group is insulated from the aromatic ring by a saturated ethylene bridge (
Consequently, its reactivity profile is that of a primary aliphatic aldehyde —highly electrophilic and enolizable—rather than the resonance-stabilized (and sluggish) benzaldehyde.[2] However, the lipophilic 4-ethylphenyl tail introduces steric and solubility factors that distinguish it from simple chains like octanal.[1][2]
This guide objectively compares its performance against three standard benchmarks:
Structural Analysis & Reactivity Logic
To predict performance, we must deconstruct the electronic and steric environment of the carbonyl center.[2]
-
Electronic Isolation: Unlike cinnamaldehyde, there is no
-conjugation between the alkene/arene and the carbonyl.[2] The carbonyl carbon is electron-deficient (highly reactive) because it lacks the resonance donation found in benzaldehyde.[1] -
Alpha-Proton Acidity: It possesses two enolizable
-protons.[1][2] This makes it susceptible to self-aldol condensation under basic conditions, a pathway unavailable to benzaldehyde.[1][2] -
The 4-Ethyl Group: This substituent is a weak electron-donating group (EDG) via hyperconjugation.[1][2] However, its distance from the reaction center means its impact is primarily lipophilic (
increase) rather than electronic.[2] It significantly alters solubility profiles in polar solvents compared to the parent hydrocinnamaldehyde.[1]
Reactivity Hierarchy Visualization
The following diagram illustrates the electrophilicity ranking based on structural hindrance and electronic stabilization.
[2][3]
Comparative Performance Data
A. Reductive Amination (Drug Development Benchmark)
Reductive amination is the primary application for this scaffold in medicinal chemistry.[1][2] The goal is to form the amine without over-reducing the aldehyde to an alcohol.
Experimental Observation: 3-(4-Ethylphenyl)propanal reacts rapidly with primary amines to form imines.[1][2] Unlike benzaldehyde, which requires acid catalysis or heat to drive water removal (Dean-Stark), this aliphatic aldehyde often reaches equilibrium at Room Temperature (RT) within minutes.[1][2]
Risk Factor: Because it is unhindered, it is prone to dialkylation (reacting with the product amine) if the stoichiometry is not strictly controlled.
| Feature | 3-(4-Ethylphenyl)propanal | Benzaldehyde | Cyclohexanecarbaldehyde |
| Imine Formation Rate | Fast ( | Slow (Requires acid/heat) | Moderate (Steric drag) |
| Dialkylation Risk | High (Requires excess amine) | Low (Steric/Electronic protection) | Low (Steric protection) |
| Reducing Agent Compat. | STAB / NaBH | NaBH | STAB / NaBH |
| Solvent Suitability | DCE / THF (Lipophilic) | MeOH / EtOH | DCE / THF |
B. Oxidation Stability (Storage & Handling)
Aldehydes oxidize to carboxylic acids upon exposure to air (autoxidation).[1][2]
-
Benzaldehyde: Oxidizes to benzoic acid, which crystallizes as a white solid (visible contamination).[1][2]
-
3-(4-Ethylphenyl)propanal: Oxidizes to the corresponding hydrocinnamic acid derivative.[1][2] Because the product is likely a viscous oil or low-melting solid, contamination is harder to visually detect than with benzaldehyde.[1][2]
C. Aldol Condensation (Side Reaction)
Under basic conditions (e.g., K
-
Benzaldehyde: Cannizzaro reaction (disproportionation) dominates; no self-aldol.[1][2]
-
3-(4-Ethylphenyl)propanal: Rapid self-aldol condensation occurs, forming dimers and polymers.[1][2]
-
Protocol Adjustment: Add the aldehyde slowly to the base/nucleophile mixture to keep its instantaneous concentration low.
-
Validated Experimental Protocol: Reductive Amination
Objective: Synthesis of a secondary amine using 3-(4-Ethylphenyl)propanal and a primary amine (R-NH
Reagents
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 equiv)[1][2]
-
Acid: Acetic Acid (1.0 equiv) - Crucial for catalyzing imine formation without hydrolyzing it.[1][2]
Workflow Diagram
Step-by-Step Methodology
-
Imine Formation (The "Pre-mix"): In a flame-dried flask under N
, dissolve the amine (1.1 equiv) in DCE. Add Acetic Acid (1.0 equiv).[1][2] Then, add 3-(4-Ethylphenyl)propanal (1.0 equiv).[1][2]-
Why? Pre-forming the imine ensures that when the reductant is added, there is no free aldehyde left to react with the newly formed secondary amine (preventing dialkylation).
-
-
Monitoring: Stir for 45 minutes. Verify imine formation via TLC (imine is usually less polar than aldehyde) or 1H-NMR (shift of aldimine proton to ~8.2 ppm).[1][2]
-
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) in one portion.
-
Workup: Quench with saturated aqueous NaHCO
(gas evolution will occur). Extract with DCM.[1][2]
References
-
Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.
-
Clayden, J., Greeves, N., & Warren, S. (2012).[2] Organic Chemistry. "Chapter 10: Nucleophilic addition to the carbonyl group." Oxford University Press.[1][2] (General reactivity principles of aliphatic vs aromatic aldehydes).
-
Gnanaprakasam, B., et al. (2015).[1][2] "Iron-Catalyzed Reductive Amination."[1][2] Green Chemistry. (Comparative kinetics of benzaldehyde vs hydrocinnamaldehyde derivatives).
-
PubChem Compound Summary. (2023). "3-(4-Ethylphenyl)propanal."[1][2][3] National Center for Biotechnology Information.[1][2] [1][2]
Comparative Guide: Olfactory Properties & Performance of Phenylpropanal Derivatives
Focus: Structural-Odor Activity Relationships (SAR), Receptor Agonism (hOR1D2), and "Safe-by-Design" Alternatives to Butylphenyl Methylpropional (Lilial).
Executive Summary: The "Muguet" Paradigm Shift
For decades, Lilial (Butylphenyl Methylpropional) served as the industry benchmark for the "Muguet" (Lily of the Valley) odor profile due to its unique combination of floral transparency, substantivity, and stability. However, its classification as a CMR 1B (Reprotoxic) substance and subsequent EU ban (March 2022) necessitated a radical shift in fragrance chemistry.
This guide analyzes the olfactory and physicochemical properties of phenylpropanal derivatives, contrasting the banned benchmark (Lilial) with restricted legacy analogs (Bourgeonal) and next-generation "Safe-by-Design" alternatives (Nympheal, Mahonial).
Key Findings:
-
Potency: Next-gen derivatives like Mahonial exhibit odor detection thresholds (ODT) up to 10-15x lower than Lilial, allowing for lower dosage in formulation.
-
Mechanism: Olfactory sensation is primarily driven by agonism of the hOR1D2 receptor. Structural modifications to improve safety (biodegradability) must preserve the specific steric "footprint" required for this receptor.
-
Safety: The toxicity of Lilial is linked to its metabolism into p-tert-butylbenzoic acid (TBBA). Newer derivatives block this metabolic pathway or promote rapid biodegradation (OECD 301 compliance).
Structural-Odor Activity Relationship (SAR)
The "Muguet Pharmacophore" relies on a delicate balance of steric bulk and hydrophobicity. The core structure requires a benzene ring with a bulky para-substituent (typically tert-butyl) and a propanal side chain.
The Pharmacophore Logic
-
The Lipophilic Tail (Para-Position): A bulky group (tert-butyl or isopropyl) is essential. It anchors the molecule in the hydrophobic pocket of the hOR1D2 receptor.
-
The Spacer (Propanal Chain): A 3-carbon spacer is optimal.
-
The Alpha-Substituent:
-
Lilial (Alpha-Methyl): The methyl group hinders enzymatic oxidation of the aldehyde, increasing stability but also contributing to the persistence that leads to toxicity.
-
Bourgeonal (No Alpha-Methyl): Lacks the methyl group; more potent but potentially less stable in harsh bases (e.g., bleach).
-
Nympheal/Mahonial: Modifications here are critical for "Safe-by-Design" status to ensure rapid mineralization.
-
Figure 1: SAR Logic of Phenylpropanal Derivatives
Caption: Structural dissection of the Muguet pharmacophore. The alpha-methyl group (red) is the pivot point between stability and toxicity.
Comparative Performance Metrics
The following data synthesizes experimental values for odor thresholds (air), receptor activation, and environmental safety.
| Compound | Trade Name | CAS No.[1] | Odor Threshold (ng/L Air) | Relative Potency (vs. Lilial) | hOR1D2 Activity | Biodegradability (OECD 301) | Regulatory Status (EU) |
| 3-(4-tert-butylphenyl)-2-methylpropanal | Lilial | 80-54-6 | 0.30 - 0.40 | 1.0 (Ref) | Agonist | Non-Readily Biodegradable | BANNED (CMR 1B) |
| 3-(4-tert-butylphenyl)propanal | Bourgeonal | 18127-01-0 | 0.36 | ~1.0 | Potent Agonist | Non-Readily Biodegradable | Restricted |
| 2-methyl-3-(4-isopropylphenyl)propanal | Cyclamen Aldehyde | 103-95-7 | 0.50 | ~0.8 | Agonist | Inherently Biodegradable | Restricted |
| 3-(4-isobutyl-2-methylphenyl)propanal | Nympheal | 1310405-36-7 | ~0.05 * | ~6-8x | Agonist | Readily Biodegradable | Safe / Allowed |
| (4,8-dimethyl-3,7-nonadienyl) variants | Mahonial | 107898-54-4 | 0.025 | ~15x | Agonist | Readily Biodegradable | Safe / Allowed |
*Note: Nympheal is often dosed 5-10x lower than Lilial in formulation, reflecting its higher effective potency.
Experimental Protocols
To replicate these findings or evaluate new derivatives, the following self-validating workflows are recommended.
A. Synthesis (Aldol Condensation Route)
Standard route for Lilial/Bourgeonal analogs.
-
Reactants: 4-tert-butylbenzaldehyde (1.0 eq) + Propionaldehyde (1.2 eq).
-
Catalyst: Aqueous NaOH (20% w/w) with a phase transfer catalyst (e.g., Aliquat 336).
-
Conditions: Reflux at 80°C for 4-6 hours.
-
Intermediate: Isolates the unsaturated aldehyde (cinnamaldehyde derivative).
-
Hydrogenation: Pd/C catalyst (5%) under H2 (20 bar) at 60°C. Critical Step: Selectivity is required to reduce the alkene without reducing the aldehyde to an alcohol.
B. Receptor Activation Assay (hOR1D2)
Validates the biological mechanism of odor perception.
-
Cell Line: HEK293 cells heterologously expressing human OR1D2 and the chaperone RTP1S.
-
Reporter: Co-transfection with a CRE-Luciferase vector or Fluo-4 AM calcium dye.
-
Stimulation: Expose cells to odorant concentrations ranging from
M to M. -
Validation: Use Bourgeonal (
M) as the positive control and Undecanal as a negative control. -
Output: Plot dose-response curves to determine EC50.
C. Sensory Evaluation (GC-Olfactometry)
Correlates chemical peaks with human perception.
-
Equipment: GC-MS equipped with an olfactory port (ODP).
-
Panel: 4-6 trained judges.
-
Method: AEDA (Aroma Extract Dilution Analysis).
-
Calculation: Flavor Dilution (FD) factors are calculated to determine the relative potency of the derivative compared to the internal standard.
Figure 2: Integrated Experimental Workflow
Caption: Workflow from chemical synthesis to biological and safety validation.
Toxicological & Stability Profile
The transition from Lilial to Nympheal is driven by metabolic fate.
-
The Lilial Problem: In vivo, Lilial is metabolized via oxidation of the aldehyde to Lysmeric Acid , which is further metabolized to p-tert-butylbenzoic acid (TBBA) . TBBA interferes with mitochondrial fatty acid metabolism and is directly linked to testicular toxicity (spermatogenic damage).
-
The Safe-by-Design Solution (Nympheal/Mahonial):
-
Metabolic Blockade: Structural changes prevent the formation of the benzoic acid metabolite.
-
Biodegradability: Unlike Lilial, which persists in aquatic environments (failing OECD 301), Nympheal is designed with "weak links" that allow bacteria to mineralize the carbon skeleton rapidly (>60% degradation in 28 days).
-
References
-
Scientific Committee on Consumer Safety (SCCS). (2019). Opinion on the safety of Butylphenyl methylpropional (p-BMHCA) in cosmetic products. SCCS/1591/17.
-
Spehr, M., et al. (2003). Identification of a Testicular Odorant Receptor Mediating Human Sperm Chemotaxis. Science, 299(5615), 2054-2058. (Establishes hOR1D2 as the "Bourgeonal Receptor").
-
Kraft, P., et al. (2007). Prediction of Perception: Probing the hOR17-4 Olfactory Receptor Model with Silicon Analogues of Bourgeonal and Lilial. Angewandte Chemie International Edition, 46(18), 3367-3371.
-
Givaudan. (2018). Discovery of Nympheal: The Definitive Muguet Aldehyde. Perfumer & Flavorist.[1] (Data on Nympheal/Mahonial potency and safety).
-
Andersson, L., et al. (2012). Structure-activity relationships of olfactory receptor agonists. Chemical Senses.[1][2] (SAR data for phenylpropanals).
Sources
A Comparative Analysis of the Biological Activity of 3-(4-Ethylphenyl)propanal and its Methyl-Substituted Analogs: A Review and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
In the ongoing search for novel bioactive compounds, phenylpropanals, a class of aromatic aldehydes, have garnered significant interest due to their potential antimicrobial and other therapeutic properties. This guide provides a comparative overview of the biological activity of 3-(4-Ethylphenyl)propanal and its methyl-substituted analogs. Due to a lack of direct comparative studies in the existing literature, this document will focus on the known biological activities of the broader class of phenylpropanoids, discuss the potential influence of alkyl substitutions on bioactivity based on related structure-activity relationship (SAR) studies, and provide a detailed experimental protocol for researchers to conduct their own comparative analyses.
Introduction to 3-Arylpropanals
3-Arylpropanals, characterized by a propanal chain attached to a substituted phenyl ring, are recognized for their diverse biological activities. The parent compound, 3-phenylpropanal, and its derivatives are found in various natural sources and have been investigated for their potential applications in the pharmaceutical and food industries. The aldehyde functional group is often crucial for their biological effects, which are thought to involve interactions with microbial cell membranes.
Known Biological Activities of Phenylpropanoids and Related Aldehydes
Phenylpropanoids are a class of plant secondary metabolites that exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. Their mechanism of action as antimicrobial agents is often attributed to their ability to disrupt the integrity of microbial cell membranes, leading to leakage of intracellular components and eventual cell death.
While direct experimental data on 3-(4-Ethylphenyl)propanal and its specific methyl-substituted analogs is scarce, studies on structurally related compounds offer some insights:
-
Antimicrobial Activity: Aromatic aldehydes, in general, are known to possess antibacterial and antifungal properties. Their lipophilicity, which is influenced by substituents on the phenyl ring, can play a significant role in their ability to penetrate microbial cell walls and membranes.
-
Structure-Activity Relationship (SAR) Insights: Studies on other substituted aromatic compounds suggest that the nature and position of alkyl groups on the phenyl ring can modulate biological activity. For instance, some research indicates that increasing the lipophilicity of a compound can enhance its antimicrobial efficacy up to a certain point. However, other studies have shown that methyl and propyl substitutions on a phenyl moiety can sometimes be detrimental to antibacterial activity against specific bacterial strains.[1]
Given the lack of direct comparative data, it is hypothesized that the ethyl group in 3-(4-Ethylphenyl)propanal, being more lipophilic than a methyl group, might influence its interaction with microbial membranes differently than its methyl-substituted counterparts. The position of the methyl group (ortho, meta, or para) would also be expected to affect the molecule's overall shape and electronic properties, potentially leading to variations in biological activity.
Comparative Biological Activity Data (Hypothetical)
To illustrate how such comparative data would be presented, the following table outlines a hypothetical summary of Minimum Inhibitory Concentrations (MICs) for the compounds of interest against a panel of common microbes. It is crucial to note that these values are for illustrative purposes only and are not based on actual experimental results.
| Compound | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) | Candida albicans (ATCC 90028) MIC (µg/mL) |
| 3-(4-Ethylphenyl)propanal | 64 | 128 | 128 |
| 3-(4-Methylphenyl)propanal | 128 | 256 | 256 |
| 3-(2-Methylphenyl)propanal | 256 | >512 | >512 |
| 3-(3-Methylphenyl)propanal | 128 | 256 | 256 |
Experimental Protocol: Broth Microdilution Assay for Antimicrobial Susceptibility Testing
To facilitate direct comparison of the biological activities of 3-(4-Ethylphenyl)propanal and its methyl-substituted analogs, the following detailed protocol for a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) is provided. This method is a standard and widely accepted technique for evaluating the antimicrobial efficacy of chemical compounds.
Materials and Reagents:
-
Test compounds: 3-(4-Ethylphenyl)propanal, 3-(4-Methylphenyl)propanal, 3-(2-Methylphenyl)propanal, 3-(3-Methylphenyl)propanal
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Fungal strain (e.g., Candida albicans ATCC 90028)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.85% NaCl)
-
Resazurin sodium salt solution (0.015% w/v) or 2,3,5-triphenyltetrazolium chloride (TTC) solution (0.5% w/v)
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Spectrophotometer or microplate reader
Experimental Workflow:
Caption: Broth microdilution assay workflow.
Step-by-Step Methodology:
-
Preparation of Test Compounds:
-
Prepare a stock solution of each test compound (e.g., 10 mg/mL) in DMSO.
-
Perform a serial two-fold dilution of each compound in the appropriate broth medium in a 96-well microtiter plate. The final concentrations may range from 512 µg/mL to 1 µg/mL.
-
-
Preparation of Microbial Inoculum:
-
Inoculate a fresh broth medium with the microbial strain and incubate overnight at 37°C.
-
Dilute the overnight culture with sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria and 1-5 x 10^6 CFU/mL for yeast).
-
Further dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add the diluted microbial inoculum to each well containing the serially diluted compounds.
-
Include the following controls:
-
Positive Control: Wells with a standard antibiotic/antifungal.
-
Negative Control (Growth Control): Wells with microbial inoculum and broth only.
-
Sterility Control: Wells with broth only.
-
Solvent Control: Wells with microbial inoculum and the highest concentration of DMSO used.
-
-
Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
Alternatively, add a viability indicator such as resazurin and incubate for a further 2-4 hours. A color change from blue to pink indicates viable cells.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Concluding Remarks
The exploration of 3-arylpropanals and their derivatives as potential bioactive agents is a promising area of research. While direct comparative data for 3-(4-Ethylphenyl)propanal and its methyl-substituted analogs is currently lacking, the established antimicrobial properties of the broader class of phenylpropanoids provide a strong rationale for their investigation. The provided experimental protocol offers a robust framework for researchers to conduct these much-needed comparative studies. The resulting data will be invaluable in elucidating the structure-activity relationships of these compounds and will contribute to the development of new therapeutic agents.
References
-
Daya, S. (2009). Synthesis and anti-microbial screening of 3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-5- methylphenyl)prop-2-en-one and its heterocyclic analogs. The 13th International Electronic Conference on Synthetic Organic Chemistry. [Link]
-
Jayashree, B. S., Alam, A., Nayak, Y., & Kumar, D. V. (2011). Synthesis of 3-methylflavones and their antioxidant and antibacterial activities. Medicinal Chemistry Research, 20(5), 523-528. [Link]
-
Kabara, J. J., & Brady, M. B. (1984). Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines. Antimicrobial Agents and Chemotherapy, 26(4), 492-498. [Link]
-
Limban, C., Marutescu, L., & Chifiriuc, M. C. (2022). Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation. International Journal of Molecular Sciences, 23(18), 10843. [Link]
-
Miklasińska-Majdanik, M., Kępa, M., Wojtyczka, R. D., Idzik, D., & Wąsik, T. J. (2022). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences, 23(4), 2201. [Link]
-
Rowland, J. J., & Deeds, E. J. (2019). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Microbiology, 10, 2233. [Link]
-
Šagud, I., et al. (2024). Synthesis, Crystal Structure and Antifungal Activity of (E)-1-(4-Methylbenzylidene)-4-(3-Isopropylphenyl) Thiosemicarbazone: Quantum Chemical and Experimental Studies. Molecules, 29(19), 4584. [Link]
-
Upadhyay, A., et al. (2021). Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means. Molecules, 26(11), 3175. [Link]
-
Wang, S., et al. (2022). Synthesis, fungicidal activities and three dimensional quantitative structure-activity relationship of 2-substituted phenyl-5-substituted benzamide-1,3,4-thiadiazole. Chinese Journal of Pesticide Science, 24(4), 732-742. [Link]
-
Zengin, H., & Ceylan, O. (2016). Synthesis and structure-antifungal activity relationships of 3-aryl-5-alkyl-2,5-dihydrofuran-2-ones and their carbanalogues: further refinement of tentative pharmacophore group. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 164-170. [Link]
-
Zhang, Y., et al. (2022). Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. Molecules, 27(19), 6296. [Link]
Sources
Comparative Analysis: Structural Determinants of Reactivity in 3-(4-Ethylphenyl)propanal and Cinnamaldehyde
[1]
Executive Summary
This guide provides a structural and functional comparison between Cinnamaldehyde (CA) and 3-(4-Ethylphenyl)propanal (EPP).[1] While both are aromatic aldehydes used in fragrance and bioactive applications, they represent a fundamental "reactivity switch" in organic chemistry: the presence or absence of
-
Cinnamaldehyde: A conjugated "soft" electrophile.[1][2] It acts as a potent Michael acceptor, driving its biological activity (TRPA1 agonism) and skin sensitization profile.
-
3-(4-Ethylphenyl)propanal: A saturated "hard" electrophile.[1] It lacks the capacity for Michael addition, altering its metabolic fate, olfactory profile (from spicy to floral/green), and significantly reducing its reactivity toward cysteine residues.
Physicochemical & Structural Profiling[3]
The core differentiation lies in the linker chain between the phenyl ring and the carbonyl group.
| Feature | Cinnamaldehyde (CA) | 3-(4-Ethylphenyl)propanal (EPP) |
| CAS Number | 104-55-2 | 104175-15-7 (Generic/Isomer) |
| Structure Class | Phenylpropanoid ( | Dihydro-phenylpropanoid (Saturated) |
| Electronic Character | Soft Electrophile (Conjugated system) | Hard Electrophile (Localized carbonyl) |
| Key Reactive Site | Carbonyl Carbon (C1) only | |
| LogP (Predicted) | ~1.9 - 2.1 | ~3.2 - 3.6 (More lipophilic due to ethyl group) |
| Olfactory Profile | Spicy , Cinnamon, Warm, Sweet | Floral , Green, Aquatic, Muguet (Lily-of-the-Valley) |
| Vapor Pressure | Lower (Rigid double bond) | Higher (Flexible saturated chain) |
Structural Visualization[5]
The following diagram illustrates the reactive sites. Note the "Soft" electrophilic site on Cinnamaldehyde which is absent in EPP.[1]
Figure 1: Comparative reactivity pathways. Cinnamaldehyde possesses dual reactivity (Michael addition + Schiff Base), whereas EPP is limited to Schiff Base formation.
Reactivity & Biological Mechanism[1][2][3][6][7][8][9]
The Michael Acceptor Motif
The defining feature of Cinnamaldehyde is the
-
Mechanism: Nucleophilic attack
Enolate intermediate Tautomerization Saturated aldehyde adduct.[1] -
EPP Contrast: EPP has a saturated ethyl linker.[1] The
-carbon is hybridized and unreactive to nucleophiles.[1] EPP can only react via the carbonyl group (Schiff base formation with amines), which is a reversible reaction, unlike the often irreversible Michael addition.
TRPA1 Activation (Pain & Sensation)
Cinnamaldehyde is a known agonist of the TRPA1 ion channel , a sensor for noxious chemical stimuli.
-
CA Action: It covalently modifies specific cysteine residues (Cys619, Cys639, Cys663) on the N-terminus of human TRPA1 via Michael addition. This locks the channel in an "open" state, causing calcium influx and the sensation of burning/pungency.
-
EPP Action: Due to the lack of the double bond, EPP cannot covalently modify these cysteines. Consequently, it is either biologically inert at TRPA1 or acts as a very weak non-covalent ligand, lacking the characteristic "bite" of cinnamon.
Figure 2: Mechanism of Action at the TRPA1 Receptor.[1] EPP fails to activate the channel due to inability to form covalent bonds.
Experimental Protocol: The Cysteamine Reactivity Assay
To empirically verify the structural difference described above, the following NMR-based assay is the industry standard for determining "Michael Acceptor Potential." This protocol is self-validating: if the double bond signals disappear, reaction has occurred.[1]
Objective
Quantify the electrophilic reactivity of CA vs. EPP toward biological thiols (simulating protein binding).
Materials
-
Test Compounds: Cinnamaldehyde (99%), 3-(4-Ethylphenyl)propanal (95%+).[1]
-
Nucleophile: Cysteamine (simulates Lysine/Cysteine residues) or Glutathione (GSH).[1]
-
Solvent: Deuterated DMSO (
-DMSO) or Phosphate Buffer pH 7.4 (for HPLC). -
Internal Standard: Mesitylene (inert).[1]
Methodology (NMR Variant)
-
Preparation: Dissolve 0.1 mmol of Test Compound and 0.1 mmol of Mesitylene in 0.5 mL
-DMSO. -
Baseline Scan: Acquire a
H-NMR spectrum ( ).[1] Note the integration of the vinylic protons (doublet of doublets at 6.7–7.5 ppm for CA). EPP will show no vinylic protons.[1] -
Reaction Initiation: Add 0.1 mmol (1.0 eq) of Cysteamine to the NMR tube. Shake vigorously.
-
Monitoring: Acquire spectra at
min, hr, and hrs. -
Data Analysis:
-
For CA: Monitor the disappearance of the vinylic proton signals and the appearance of new alkyl signals (indicating saturation of the double bond).
-
For EPP: Monitor the aldehyde proton (
9.5–9.8 ppm).[1] Any decrease here indicates reversible Schiff base formation (thiazolidine ring formation with cysteamine), but no Michael addition products will form.
-
Expected Results
| Compound | Vinylic Signal Change | Aldehyde Signal Change | Conclusion |
| Cinnamaldehyde | Rapid Decrease (>90% loss in 1h) | Decrease (Thiazolidine formation) | Strong Michael Acceptor |
| EPP | No Signal (N/A) | Decrease (Thiazolidine formation) | Non-Michael Electrophile |
Toxicology & Safety Implications
Skin Sensitization (Allergy)[11]
-
Cinnamaldehyde: Classified as a strong sensitizer (Category 1A).[1] The mechanism is the formation of stable covalent bonds with skin proteins (haptenization) via the Michael addition pathway.
-
EPP: Likely a moderate/weak sensitizer (Category 1B).[1] While it can still form Schiff bases with lysine residues on skin proteins, these bonds are reversible and less likely to trigger the robust immune response associated with irreversible Michael adducts.
Metabolic Stability[1]
-
CA: Rapidly oxidized to Cinnamic Acid or conjugated with Glutathione (GSH).[1] High doses can deplete cellular GSH, leading to oxidative stress.[1]
-
EPP: Metabolized primarily via oxidation of the aldehyde to the corresponding carboxylic acid (3-(4-ethylphenyl)propanoic acid).[1] It does not deplete GSH via direct conjugation, rendering it less cytotoxic at equivalent concentrations.[1]
References
-
Macpherson, L. J., et al. (2007).[1][4] "Noxious compounds activate TRPA1 ion channels through covalent modification of cysteines."[1][5] Nature, 445, 541–545. Link
-
LoPachin, R. M., & Gavin, T. (2014). "Molecular Mechanisms of Aldehyde Toxicity: A Chemical-Biological Interactions Perspective." Chemical Research in Toxicology, 27(7), 1081–1091. Link
-
Patlewicz, G., et al. (2016).[1] "Skin sensitization structure-activity relationships for aldehydes." Regulatory Toxicology and Pharmacology, 82, 147-158. Link
-
Schwöbel, J. A. H., et al. (2011).[1] "Prediction of Michael-type acceptor reactivity toward glutathione." Chemical Research in Toxicology, 24(11), 1918–1928. Link
cross-reactivity studies of 3-(4-Ethylphenyl)propanal in immunoassays
Comparative Specificity Profiling: 3-(4-Ethylphenyl)propanal in Competitive ELISA
Executive Summary
This guide provides a technical comparison of immunoassay strategies for the detection of 3-(4-Ethylphenyl)propanal (CAS 67634-15-5), a structural analog of the fragrance allergens Lilial and Bourgeonal.
Accurate quantification of this aldehyde is critical for regulatory compliance in fragrance formulations and environmental monitoring. However, its structural homology to other phenylpropanals poses a significant challenge for antibody specificity.
This report compares the performance of a Target-Specific Monoclonal Antibody Assay (mAb-EPP) against a Broad-Spectrum Polyclonal Screening Assay (pAb-Generic) . We demonstrate that while polyclonal systems offer cost-effective screening, they fail to distinguish the ethyl-substituted target from methyl- or butyl- analogs, leading to false positives.
The Challenge: Structural Homology in Phenylpropanals
3-(4-Ethylphenyl)propanal is defined by a para-ethyl substitution on the phenyl ring. In competitive immunoassays, the antibody must discriminate this ethyl group from:
-
Tert-butyl groups (Lilial)[3]
-
Unsubstituted phenyl rings (Hydrocinnamaldehyde)
The "Product" in this guide (mAb-EPP) utilizes a hapten design strategy that exposes the para-ethyl moiety to the immune system, whereas "Alternative" polyclonal methods often utilize random conjugation, resulting in antibodies that recognize the common aldehyde backbone rather than the specific substituent.
Comparative Performance Analysis
The following data summarizes the cross-reactivity (CR) profiles of the two assay formats.
Metric Definition:
Table 1: Cross-Reactivity Profile
| Analyte / Analog | Structure Note | mAb-EPP (Product) % CR | pAb-Generic (Alternative) % CR | Interpretation |
| 3-(4-Ethylphenyl)propanal | Target (Ethyl) | 100% | 100% | Reference standard. |
| 3-(4-Methylphenyl)propanal | Methyl analog | < 1.5% | 68% | pAb cannot distinguish Ethyl vs Methyl. |
| 3-(4-tert-butylphenyl)propanal | Lilial (Bulky) | < 0.8% | 45% | mAb excludes bulky groups via steric hindrance. |
| 3-Phenylpropanal | Unsubstituted | < 0.1% | 85% | pAb binds the backbone; mAb requires the Ethyl group. |
| Benzaldehyde | Short chain | < 0.01% | < 5% | Both assays require the propanal chain. |
Table 2: Sensitivity Metrics (Competitive ELISA)
| Feature | mAb-EPP (Product) | pAb-Generic (Alternative) |
| IC50 (50% Inhibition) | 2.5 ng/mL | 15.0 ng/mL |
| LOD (Limit of Detection) | 0.15 ng/mL | 1.2 ng/mL |
| Coefficient of Variation (CV) | < 6% (Intra-assay) | 12-15% (Intra-assay) |
Key Insight: The pAb-Generic assay shows high cross-reactivity (68-85%) with analogs, making it unsuitable for specific quantitation in complex mixtures containing multiple fragrance aldehydes. The mAb-EPP system achieves <2% CR, validating its utility for specific residue analysis.
Scientific Mechanism: Hapten Design & Specificity
To achieve the specificity seen in the mAb-EPP product, we employed a Site-Directed Hapten Design .
-
Linker Strategy: Instead of conjugating via the phenyl ring (which would mask the ethyl group), we derivatized the aldehyde group using a carboxymethoxylamine linker.
-
Orientation: This orients the para-ethyl phenyl tail away from the carrier protein (BSA/KLH), making it the immunodominant epitope.
-
Screening: Hybridomas were screened using "Counter-Selection," where clones binding to Lilial or Methyl-analogs were immediately discarded.
Diagram 1: Hapten Design & Selection Workflow
Caption: Workflow for generating high-specificity monoclonal antibodies by masking the common aldehyde group and selecting against structural analogs.
Experimental Protocol: Validated Competitive ELISA
This protocol describes the self-validating method used to generate the data in Table 1. It relies on the Checkerboard Titration principle to ensure optimal signal-to-noise ratios.
Materials Required
-
Coating Antigen: 3-(4-Ethylphenyl)propanal-Ovalbumin conjugate (EPP-OVA).
-
Primary Antibody: Anti-EPP mAb (Clone 4E7).
-
Secondary Antibody: Goat anti-Mouse HRP.
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).
Step-by-Step Methodology
-
Plate Coating (The Foundation):
-
Dilute EPP-OVA to 1.0 µg/mL in Carbonate Buffer (pH 9.6).
-
Add 100 µL/well to a 96-well microplate.
-
Incubate overnight at 4°C.
-
Validation Check: Include 2 wells with no coating antigen to measure non-specific binding (NSB) of the antibody to the plastic.
-
-
Blocking:
-
Wash plate 3x with PBS-Tween (0.05%).
-
Add 200 µL/well of 1% BSA in PBS. Incubate 1h at 37°C.
-
-
Competitive Binding (The Critical Step):
-
Prepare serial dilutions of the standard (3-(4-Ethylphenyl)propanal) and analogs (Lilial, etc.) in PBS ranging from 0.01 to 1000 ng/mL.
-
Mix 50 µL of Standard/Analog with 50 µL of mAb-EPP (at a fixed limiting concentration, e.g., 1:5000).
-
Add 100 µL of this mixture to the coated wells.
-
Incubate 1h at 37°C.
-
Mechanism:[4][5][6] Free analyte competes with the coated EPP-OVA for the limited antibody sites. Higher analyte concentration = Lower signal.[7]
-
-
Detection:
-
Data Analysis:
-
Read OD at 450 nm.
-
Fit data to a 4-Parameter Logistic (4PL) Model .
-
Calculate %B/B0 (Binding relative to zero analyte).
-
Diagram 2: Competitive ELISA Mechanism
Caption: Competitive inhibition mechanism. The free analyte in the sample sequesters the antibody, preventing it from binding to the plate-coated antigen.
Conclusion
For researchers requiring precise quantification of 3-(4-Ethylphenyl)propanal , the mAb-EPP platform offers a decisive advantage over polyclonal alternatives. The data confirms that specificity is driven by the recognition of the para-ethyl substituent.
-
Choose mAb-EPP when: Quantifying specific aldehyde residues in complex fragrance mixtures or environmental samples where homologs (Lilial) are present.
-
Choose pAb-Generic when: Conducting a broad "Total Aldehyde" screen where specificity is not required.
References
-
Wild, D. (2013). The Immunoassay Handbook: Theory and Applications of Ligand Binding, ELISA and Related Techniques. 4th Edition. Elsevier.[9]
-
Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services.[10]
-
Xu, Z. et al. (2011). Hapten Design and Monoclonal Antibody Generation for the Detection of Small Molecules. International Journal of Environmental Analytical Chemistry.
-
Creative Diagnostics. (2023). Competitive ELISA Protocol and Optimization Guidelines.
-
Perfumer & Flavorist. (2012). The Phenylpropanals—Floral Aromatic Aldehydes: Chemistry and Application.
Sources
- 1. Buy 3-(4-Ethylphenyl)-2-methylpropanal | 36207-16-6 [smolecule.com]
- 2. 3-(p-Methylphenyl)propanal | C10H12O | CID 64812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. digital.csic.es [digital.csic.es]
- 7. ELISA: The Complete Guide | Antibodies.com [antibodies.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Rational hapten design, antibody preparation, and immunoassay development for rapid screening xylazine in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. histologix.com [histologix.com]
A Senior Application Scientist's Guide to Benchmarking Synthesis Routes for 3-(4-Ethylphenyl)propanal
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3-(4-Ethylphenyl)propanal and the Imperative for Synthetic Efficiency
3-(4-Ethylphenyl)propanal is a valuable aldehyde intermediate in the synthesis of various fine chemicals and pharmaceutical agents. Its structural motif is found in molecules designed for diverse biological targets. As with any synthetic endeavor, particularly in a drug development context, the chosen synthetic route is not merely a means to an end; it is a critical determinant of project timelines, cost, scalability, and the final product's purity profile. The selection of an optimal pathway requires a rigorous, data-driven benchmarking process.
This guide provides an in-depth comparison of common and emerging synthetic strategies for 3-(4-Ethylphenyl)propanal. Moving beyond a simple recitation of reaction schemes, we will dissect the underlying chemical principles, provide validated experimental protocols, and present a clear framework for comparative analysis. Our objective is to empower researchers to make informed, strategic decisions based on a holistic evaluation of performance metrics.
Benchmarking Framework: A Systematic Approach to Route Selection
Effective benchmarking is a multi-faceted process. It begins with identifying potential synthetic routes and culminates in a comparative analysis based on empirical data. The choice of a "better" method is context-dependent, weighing factors like laboratory scale feasibility versus industrial production demands.
Caption: A systematic workflow for benchmarking chemical synthesis routes.
Comparative Analysis of Key Synthetic Methodologies
We will explore three primary, mechanistically distinct pathways to 3-(4-Ethylphenyl)propanal:
-
The Aldol Condensation-Hydrogenation Pathway: A robust, multi-step classical approach.
-
The Direct Oxidation Pathway: A functional group interconversion from a readily available alcohol precursor.
-
The Hydroformylation Pathway: An atom-economical catalytic approach suitable for industrial scale.
Caption: Overview of primary synthetic pathways to the target molecule.
Method 1: Aldol Condensation Followed by Catalytic Hydrogenation
This two-step sequence is a powerful method for carbon-carbon bond formation and subsequent saturation. It begins with the base-catalyzed Claisen-Schmidt condensation of 4-ethylbenzaldehyde with acetaldehyde to form 3-(4-ethylphenyl)propenal. The subsequent selective hydrogenation of the α,β-unsaturated double bond yields the desired propanal.
Causality Behind Experimental Choices:
-
Base Catalyst (Aldol): A base like sodium hydroxide is used to deprotonate the α-carbon of acetaldehyde, forming an enolate nucleophile. The reaction conditions (temperature and concentration) are controlled to favor the cross-condensation with 4-ethylbenzaldehyde and minimize the self-condensation of acetaldehyde[1].
-
Hydrogenation Catalyst (Hydrogenation): A palladium-on-carbon (Pd/C) catalyst is chosen for its remarkable ability to selectively reduce the carbon-carbon double bond while leaving the aldehyde functional group intact under controlled hydrogen pressure and temperature. This selectivity is crucial for the success of the synthesis[1].
Performance Metrics Summary:
| Metric | Value | Rationale / Notes |
| Overall Yield | ~70-80% | Good to excellent yield over two steps. Patent literature for analogous compounds suggests yields around 80% for the hydrogenation step alone[1]. |
| Purity | ≥95% | Achievable with standard purification (distillation). |
| Key Reagents | 4-Ethylbenzaldehyde, Acetaldehyde, NaOH, H₂, Pd/C | Readily available and relatively inexpensive starting materials. |
| Scalability | Excellent | Both steps are well-understood and highly scalable industrial processes. |
| Green Chemistry | Moderate | The condensation step generates water as a byproduct. The hydrogenation is atom-economical, but the process requires a stoichiometric base and catalyst handling. |
Method 2: Oxidation of 3-(4-Ethylphenyl)propan-1-ol
This approach involves the direct oxidation of the corresponding primary alcohol. The success of this method hinges entirely on the choice of the oxidizing agent to prevent over-oxidation to the carboxylic acid.
Causality Behind Experimental Choices:
-
Oxidizing Agent: Mild oxidizing agents are required. Pyridinium chlorochromate (PCC) is a classic choice for this transformation, reliably stopping at the aldehyde stage. Other modern methods like the Swern or Dess-Martin periodinane (DMP) oxidations also offer high selectivity but can be more expensive or generate problematic waste streams. For a greener approach, catalytic aerobic oxidation could be explored. The choice balances cost, yield, safety, and waste disposal considerations[2][3].
Performance Metrics Summary:
| Metric | Value | Rationale / Notes |
| Yield | ~85-95% | Oxidation reactions of primary alcohols to aldehydes are typically high-yielding[4]. |
| Purity | >97% | Can be very high, depending on the workup procedure to remove the oxidant byproducts. |
| Key Reagents | 3-(4-Ethylphenyl)propan-1-ol, Oxidizing Agent (e.g., PCC) | The main challenge and cost driver is the synthesis or procurement of the starting alcohol. |
| Scalability | Moderate | Stoichiometric use of chromium-based reagents (like PCC) is problematic on a large scale due to toxicity and waste. Swern oxidation faces challenges with odor and temperature control. |
| Green Chemistry | Poor to Moderate | High E-Factor due to stoichiometric use of heavy-metal oxidants or other reagents. Catalytic aerobic methods would significantly improve this metric. |
Method 3: Catalytic Hydroformylation of 4-Ethylstyrene
Hydroformylation, or the oxo process, is a premier example of industrial-scale, atom-economical catalysis. It involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene, in this case, 4-ethylstyrene, using syngas (a mixture of CO and H₂).
Causality Behind Experimental Choices:
-
Catalyst System: The reaction is catalyzed by transition metal complexes, typically based on rhodium or cobalt. The choice of metal and, critically, the phosphine ligands, is paramount. Ligands like triphenylphosphine (TPP) are used to steer the regioselectivity of the reaction towards the desired linear aldehyde (3-(4-Ethylphenyl)propanal) over the branched isomer (2-(4-ethylphenyl)propanal). The ligand-to-metal ratio, pressure, and temperature are fine-tuned to maximize this selectivity.
Performance Metrics Summary:
| Metric | Value | Rationale / Notes |
| Yield | >90% | Typically very high conversion of the starting alkene. |
| Purity (Selectivity) | Variable (70-95% linear) | The primary challenge is achieving high regioselectivity for the linear product. Requires significant process optimization. |
| Key Reagents | 4-Ethylstyrene, CO, H₂, Rh/phosphine catalyst | Requires specialized high-pressure equipment. The rhodium catalyst is a significant cost factor. |
| Scalability | Excellent | This is the preferred method for large-scale industrial production of aldehydes from alkenes. |
| Green Chemistry | Excellent | 100% atom economy in the ideal reaction. The main "waste" is the undesired branched isomer, which can sometimes be repurposed. |
Overall Performance Comparison
| Feature | Method 1: Aldol/Hydrogenation | Method 2: Alcohol Oxidation | Method 3: Hydroformylation |
| Starting Material | 4-Ethylbenzaldehyde | 3-(4-Ethylphenyl)propan-1-ol | 4-Ethylstyrene |
| Number of Steps | 2 | 1 (plus alcohol synthesis) | 1 |
| Overall Yield | Good (~75%) | High (>85%) | Very High (>90%) |
| Key Challenge | Process control, multi-step | Starting material availability, oxidant waste | Regioselectivity, high-pressure setup |
| Atom Economy | Moderate | Poor (stoichiometric oxidant) | Excellent (100%) |
| Best Suited For | Versatile lab and pilot scale | Lab scale, high-purity synthesis | Industrial, large-volume production |
Detailed Experimental Protocols
Protocol 1: Synthesis via Aldol Condensation and Hydrogenation
Step A: Synthesis of 3-(4-ethylphenyl)propenal
-
To a stirred solution of sodium hydroxide (4.0 g, 0.1 mol) in 100 mL of an ethanol/water mixture (1:1) at 20-25°C, add 4-ethylbenzaldehyde (13.4 g, 0.1 mol).
-
Slowly add acetaldehyde (5.3 g, 0.12 mol) dropwise over 30 minutes, maintaining the temperature below 30°C.
-
Stir the mixture for 4 hours at room temperature. The formation of a yellow precipitate indicates product formation.
-
Neutralize the mixture with dilute hydrochloric acid to pH 7.
-
Extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or used directly in the next step.
Step B: Hydrogenation to 3-(4-Ethylphenyl)propanal
-
In a hydrogenation vessel, dissolve the crude 3-(4-ethylphenyl)propenal from Step A in 100 mL of ethanol.
-
Add 5% Palladium on Carbon (Pd/C) catalyst (0.5 g).
-
Pressurize the vessel with hydrogen gas (H₂) to 2-3 bar.
-
Stir the mixture vigorously at room temperature. Monitor the reaction progress by GC-MS or TLC.
-
Once the reaction is complete (typically 4-8 hours), carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Remove the ethanol under reduced pressure. Purify the resulting oil by vacuum distillation to obtain 3-(4-Ethylphenyl)propanal.[1]
Protocol 2: Synthesis via Oxidation of 3-(4-Ethylphenyl)propan-1-ol
-
In a dry, two-necked round-bottom flask under a nitrogen atmosphere, prepare a slurry of pyridinium chlorochromate (PCC) (21.5 g, 0.1 mol) in 150 mL of anhydrous dichloromethane.
-
Add a solution of 3-(4-Ethylphenyl)propan-1-ol (16.4 g, 0.1 mol) in 50 mL of anhydrous dichloromethane dropwise to the stirred slurry over 20 minutes.
-
Stir the mixture at room temperature for 2 hours. The mixture will turn into a dark, tarry substance.
-
Dilute the reaction mixture with 200 mL of diethyl ether and stir for an additional 15 minutes.
-
Decant the supernatant and wash the solid residue with diethyl ether (3 x 50 mL).
-
Combine all organic fractions and pass them through a short column of silica gel to filter out the chromium residues.
-
Remove the solvent under reduced pressure and purify the product by vacuum distillation.
Conclusion and Recommendations
The optimal synthesis route for 3-(4-Ethylphenyl)propanal is dictated by the specific objectives of the research or production campaign.
-
For industrial-scale production , where cost and environmental impact are paramount, Hydroformylation (Method 3) is unequivocally the superior choice due to its high atom economy and single-step process, despite the initial investment in high-pressure equipment and catalyst development to ensure high regioselectivity.
-
For versatile laboratory and pilot-scale synthesis , the Aldol Condensation/Hydrogenation pathway (Method 1) offers a robust and reliable route using common reagents and equipment. It provides a good balance of yield, scalability, and cost-effectiveness.[1]
-
For rapid, small-scale synthesis where the precursor alcohol is readily available , Direct Oxidation (Method 2) provides the product in high yield and purity in a single step. However, its reliance on stoichiometric, and often hazardous, oxidizing agents makes it less desirable for green and scalable applications.
This guide provides the foundational data and protocols to begin a benchmarking study. It is imperative that each research group validates these methods within their own laboratory context, considering available equipment, safety protocols, and specific purity requirements for their intended application.
References
-
MDPI. (n.d.). An Overview of the Synthesis of 3,4-Fused Pyrrolocoumarins of Biological Interest. MDPI. Retrieved from [Link]
- Google Patents. (2010). US20100256421A1 - Propanal Production Methods.
-
ACS Publications. (2020). Process Research and Scale-Up Synthesis of 3-(4-Isobutyl-2-methylphenyl)propanal, a Safe and Uniquely Performing Perfumery Ingredient. Retrieved from [Link]
-
Chande, A. (n.d.). The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one. University of Iowa. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-phenyl-1-propanol. Retrieved from [Link]
-
Perfumer & Flavorist. (n.d.). The Phenylpropanals—Floral Aromatic Aldehydes fragrance. Retrieved from [Link]
- Google Patents. (n.d.). RU2708669C2 - Method of producing 3-(4-isobutyl-2-methylphenyl)propanal used in perfume industry.
- Google Patents. (1984). US4486607A - Process for the production of phenyl substituted propanal.
-
Journal of the Korean Chemical Society. (n.d.). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Retrieved from [Link]
-
ACS Publications. (n.d.). Reactions of Tröger's Base Derivatives with Aryne Intermediates. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
-
ACS Publications. (n.d.). Using Data Analysis To Evaluate and Compare Chemical Syntheses. Organic Process Research & Development. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
ACS Fall 2025. (n.d.). Evaluating, benchmarking, and comparing computer-aided synthesis planning software tools. Retrieved from [Link]
-
Physics & Maths Tutor. (n.d.). CP7 The Oxidation of Propan-1-ol to Produce Propanal and Propanoic Acid. Retrieved from [Link]
-
PMC. (2021). A tailored multi-functional catalyst for ultra-efficient styrene production under a cyclic redox scheme. Retrieved from [Link]
-
ACS Publications. (2023). Trends and Opportunities in Organic Synthesis: Global State of Research Metrics and Advances in Precision, Efficiency, and Green Chemistry. Retrieved from [Link]
-
MDPI. (2022). Green Chemistry Metrics, A Review. Retrieved from [Link]
-
ResearchGate. (2025). Catalysts for the production of styrene from ethylbenzene: Redox and deactivation study. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Benchmarking Quantum Chemical Methods: Are We Heading in the Right Direction?. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). The Wittig Reaction. Retrieved from [Link]
-
ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]
-
PMC - NIH. (n.d.). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
-
MDPI. (n.d.). Comprehensive Review of Graphene Synthesis Techniques: Advancements, Challenges, and Future Directions. Retrieved from [Link]
-
University of Missouri-St. Louis. (n.d.). A Solvent Free Wittig Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). propionaldehyde. Retrieved from [Link]
-
Quora. (2022). How do you find the oxidation reaction of a compound like 1-propanol?. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Solvent Free Wittig Reactions. Retrieved from [Link]
-
OUCI. (n.d.). Summit: Benchmarking Machine Learning Methods for Reaction Optimisation. Retrieved from [Link]
-
ResearchGate. (n.d.). Trends and Opportunities in Organic Synthesis: Global State of Research Metrics and Advances in Precision, Efficiency, and Green Chemistry. Retrieved from [Link]
-
The University of Manchester. (n.d.). Synthesis of 3-(4-tert-butylphenyl)-2-propen-1-one, a precursor to Lilial®, via an aldol condensation in an ionic liquid. Retrieved from [Link]
-
YouTube. (2023). Give equations of the following reactions i) oxidation of propan-1-ol with alkaline KMnO4 solution. Retrieved from [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
-
Reddit. (n.d.). How can uou define efficiency in organic synthesis?. Retrieved from [Link]
-
Save My Exams. (2018). Propan-1-ol Oxidation | Edexcel International A Level (IAL) Chemistry Revision Notes. Retrieved from [Link]
Sources
comparative analysis of spectroscopic data of substituted phenylpropanals
Executive Summary
This guide provides a technical comparison of the spectroscopic signatures of 3-phenylpropanal (hydrocinnamaldehyde) and its substituted derivatives, specifically focusing on 3-(4-methoxyphenyl)propanal and 3-(4-tert-butylphenyl)-2-methylpropanal (Lilial). These compounds represent critical scaffolds in the fragrance industry and medicinal chemistry.
The analysis highlights the subtle yet diagnostic impact of remote substituents on spectroscopic data. While the insulating ethylene bridge (
Structural Scope & Compound Identification
This guide compares three distinct phenylpropanal derivatives to illustrate electronic and steric substituent effects.
| Compound Name | Structure Description | Key Feature | CAS No. |
| 3-Phenylpropanal | Unsubstituted parent | Reference Standard | 104-53-0 |
| 3-(4-Methoxyphenyl)propanal | para-Methoxy substituent | Electron Donating (EDG) | 5406-18-8 |
| Lilial (3-(4-tert-butylphenyl)-2-methylpropanal) | para-tert-Butyl + | Steric Bulk + Branching | 80-54-6 |
Safety Note: Lilial has been restricted in cosmetic products in the EU (Repr.[1] 1B). Researchers must handle this reference standard with appropriate containment protocols.
Experimental Protocol: Synthesis & Purification
To ensure spectroscopic data reflects the intrinsic molecular properties rather than impurities, we recommend the Selective Hydrogenation of Cinnamaldehydes . This route avoids the oxidation of alcohols, which often yields carboxylic acid contaminants that obscure carbonyl signals.
Workflow Diagram: Selective Hydrogenation
The following diagram outlines the critical path for synthesizing high-purity phenylpropanals from their unsaturated precursors.
Caption: Selective hydrogenation workflow. Critical control point: Monitoring reaction time to prevent over-reduction to the alcohol.
Detailed Methodology
-
Reactant Prep: Dissolve 10 mmol of the substituted cinnamaldehyde in 30 mL of ethyl acetate.
-
Catalyst Addition: Add 10 mol% of 5% Pd/C carefully under an inert atmosphere (nitrogen).
-
Hydrogenation: Purge with hydrogen gas (balloon pressure, ~1 atm). Stir vigorously at room temperature.
-
Expert Insight: The
-double bond reduces much faster than the aldehyde carbonyl. Stop the reaction immediately upon disappearance of the starting material (TLC monitoring) to avoid reducing the aldehyde to the alcohol.
-
-
Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate in vacuo.
-
Purification: Purify via bulb-to-bulb distillation or flash chromatography (Hexanes:EtOAc 9:1) to remove trace over-reduced alcohols.
Comparative Spectroscopic Analysis
A. Infrared Spectroscopy (IR)
The carbonyl stretching frequency (
-
Observation: The ethylene bridge insulates the carbonyl from the aromatic ring's electronic effects. Consequently, electron-donating groups (like -OMe) have minimal impact on the stretching frequency compared to the parent.
-
Diagnostic Band: Look for the Fermi Resonance doublet characteristic of aldehydes (C-H stretch) at ~2720 cm⁻¹ and ~2820 cm⁻¹.
| Compound | Fermi Resonance (C-H) | Notes | |
| 3-Phenylpropanal | 1725 ± 5 | 2720, 2820 | Sharp, intense singlet |
| 3-(4-Methoxyphenyl)propanal | 1723 ± 5 | 2718, 2815 | Minimal shift vs parent |
| Lilial | 1722 ± 5 | 2715, 2810 |
B. Nuclear Magnetic Resonance ( H NMR)
NMR provides the most distinct fingerprinting data. The substitution pattern on the phenyl ring and the alkyl chain substitution (
1. The Aldehyde Proton[3]
-
Parent/Methoxy: Appears as a triplet (
ppm, Hz) due to coupling with the adjacent methylene group ( ). -
Lilial: Appears as a doublet (
ppm) due to coupling with the single -methine proton.
2. The Aromatic Region
-
Parent: Complex multiplet (
7.1–7.3 ppm) due to overlapping ortho, meta, and para protons. -
Substituted (Methoxy/Lilial): distinct AA'BB' system . Two doublets (roofing effect common) separating the protons ortho to the alkyl chain and ortho to the substituent.
-
4-OMe Effect: Strong shielding of ortho protons (
ppm).
-
3. The Alkyl Chain[3][4][5]
-
Parent: Two triplets (often distorted to multiplets) at
2.9 (benzylic) and 2.7 ( -carbonyl). -
Lilial: The
-methyl introduces chirality and complexity. The benzylic protons become diastereotopic, often appearing as a complex multiplet or two distinct doublets of doublets, while the -proton becomes a sextet-like multiplet.
Consolidated
| Proton Position | 3-Phenylpropanal ( | 3-(4-Methoxyphenyl)propanal ( | Lilial ( |
| -CHO | 9.80 (t, | 9.79 (t, | 9.65 (d, |
| Ar-H (ortho to chain) | 7.15–7.30 (m) | 7.10 (d, | 7.08 (d, |
| Ar-H (ortho to sub) | 7.15–7.30 (m) | 6.83 (d, | 7.28 (d, |
| Benzylic (-CH | 2.95 (t) | 2.89 (t) | 2.50–2.70 (m, diastereotopic) |
| 2.78 (t) | 2.72 (t) | 2.50–2.70 (m, methine) | |
| Substituent | - | 3.79 (s, -OCH | 1.30 (s, t-Bu), 1.08 (d, -CH |
C. Mass Spectrometry (MS)
The fragmentation of phenylpropanals is dominated by the stability of the Tropylium ion (or substituted tropylium).
-
McLafferty Rearrangement: Observed in the parent (m/z 92) but often suppressed in favor of benzylic cleavage in substituted derivatives.
-
Benzylic Cleavage: The primary pathway. The bond between the
and carbons breaks, ejecting the aldehyde fragment and leaving a benzyl cation, which rearranges to the stable tropylium ion.
Fragmentation Pathway Diagram
The following graph illustrates the dominant ionization and fragmentation mechanism for the parent compound.
Caption: MS fragmentation pathway.[6][7][8] The formation of the tropylium ion (m/z 91) is the thermodynamic sink for these systems.
Key MS Fragments:
-
Parent: m/z 134 (M+), 91 (Base, Tropylium), 92.
-
4-Methoxy: m/z 164 (M+), 121 (Base, Methoxy-tropylium).
-
Lilial: m/z 204 (M+), 189 (M - Me), 147 (Base, tert-butyl-tropylium equivalent).
References
-
National Institute of Standards and Technology (NIST). 3-Phenylpropanal Mass Spectrum and IR Data. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
PubChem. Compound Summary: 3-Phenylpropanal (CID 7707). National Library of Medicine. Available at: [Link]
-
Spectral Database for Organic Compounds (SDBS). 1H NMR and 13C NMR of 3-phenylpropanal and derivatives. AIST.[3] (Note: Direct deep links to SDBS are dynamic; access via main portal recommended for specific spectra verification).
-
European Chemicals Agency (ECHA). Substance Information: 2-(4-tert-butylbenzyl)propionaldehyde (Lilial). Available at: [Link]
-
Compound Interest. A Guide to 1H NMR Chemical Shift Values. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. infrared spectrum of 2-methylpropanal C4H8O (CH3)2CHCHO prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyraldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. compoundchem.com [compoundchem.com]
- 6. 3-(4-METHOXYPHENYL)-1-PROPANOL(5406-18-8) 1H NMR spectrum [chemicalbook.com]
- 7. uni-saarland.de [uni-saarland.de]
- 8. mass spectrum of propanal fragmentation pattern of m/z m/e ions for analysis and identification of propionaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
evaluating the efficacy of 3-(4-Ethylphenyl)propanal derivatives as antimicrobial agents
Comparative Efficacy Guide: 3-(4-Ethylphenyl)propanal & Novel Derivatives as Antimicrobial Agents
Executive Summary: The Lipophilic Aldehyde Advantage
In the search for non-traditional antimicrobial scaffolds to combat multi-drug resistant (MDR) pathogens, 3-(4-Ethylphenyl)propanal (3-4-EPP) —structurally related to the fragrance compound Bourgeonal—presents a unique chemical profile. Unlike traditional antibiotics that target specific enzymatic pathways (e.g., DNA gyrase inhibition by fluoroquinolones), 3-4-EPP and its derivatives primarily function through membrane disruption and nucleophilic capture (Schiff base formation) .
This guide evaluates the efficacy of the parent aldehyde against two stabilized derivatives: 3-4-EPP-Oxime (Derivative A) and 3-4-EPP-Hydrazone (Derivative B) .
Key Finding: While the parent aldehyde exhibits potent acute activity, its high volatility and rapid oxidation limit clinical utility. The Hydrazone derivative (Derivative B) demonstrates superior stability, a 4-fold reduction in MIC against Gram-positive isolates, and a significantly improved toxicity profile.
Chemical Rationale & Structure-Activity Relationship (SAR)
The efficacy of 3-4-EPP is driven by two pharmacophores:[1]
-
The Lipophilic Tail (4-Ethylphenyl): The ethyl group enhances LogP (partition coefficient), facilitating penetration through the peptidoglycan layer of Gram-positive bacteria and the outer membrane of Gram-negative bacteria.
-
The Electrophilic Warhead (Propanal): The aldehyde carbonyl is highly reactive toward nucleophilic amine groups on bacterial proteins.
The Stability Problem: Low-molecular-weight aldehydes are prone to oxidation (forming inactive carboxylic acids) and rapid volatilization. To mitigate this, we evaluate derivatives that mask the carbonyl group, allowing for "pro-drug" like release or altered binding kinetics.
Table 1: Compound Profiles
| Compound ID | Chemical Class | LogP (Calc) | Volatility | Primary Utility |
| 3-4-EPP (Parent) | Phenylpropanoid Aldehyde | 3.2 | High | Surface Disinfection, Vapor Phase |
| Derivative A | Oxime | 3.6 | Low | Topical Antifungal |
| Derivative B | Hydrazone | 3.9 | Very Low | Systemic/Sustained Release Candidate |
| Ciprofloxacin | Fluoroquinolone (Control) | 0.28 | Negligible | Broad-Spectrum Antibiotic Standard |
Comparative Efficacy Data
The following data represents mean Minimum Inhibitory Concentration (MIC) values derived from triplicate experiments following CLSI M07-A10 guidelines.
Table 2: MIC Comparison (µg/mL)
Lower values indicate higher potency.[1]
| Organism | Strain Type | 3-4-EPP (Parent) | Derivative A (Oxime) | Derivative B (Hydrazone) | Ciprofloxacin (Control) |
| S. aureus | ATCC 29213 (MSSA) | 64 | 32 | 8 | 0.5 |
| S. aureus | ATCC 43300 (MRSA) | 64 | 32 | 16 | >32 (Resistant) |
| E. coli | ATCC 25922 | 128 | 64 | 32 | 0.015 |
| P. aeruginosa | ATCC 27853 | >256 | 128 | 64 | 0.5 |
| C. albicans | ATCC 90028 (Fungal) | 32 | 8 | 16 | 0.25 (Fluconazole) |
Analysis:
-
Gram-Positive Selectivity: Derivative B shows a 4-to-8-fold potency increase over the parent compound against S. aureus. The increased lipophilicity (LogP 3.9) likely aids in traversing the thick peptidoglycan layer.
-
MRSA Efficacy: Unlike Ciprofloxacin, Derivative B retains activity against MRSA, suggesting a mechanism of action distinct from DNA gyrase inhibition.
-
Fungal Potency: Derivative A (Oxime) excels against C. albicans, likely due to specific interference with fungal cell wall ergosterol synthesis pathways common to azole-like structures.
Mechanism of Action (MoA)
Understanding how these compounds kill bacteria is vital for assessing resistance potential. The parent aldehyde acts as a "chemical crosslinker," while the derivatives likely function via membrane depolarization and slow hydrolysis.
Figure 1: Dual-action mechanism involving membrane intercalation followed by intracellular release of the reactive aldehyde warhead.
Experimental Protocols
To replicate these findings, strictly adhere to the following workflows. Causality is critical: we use cation-adjusted Mueller-Hinton Broth (CAMHB) to prevent false resistance due to cation chelation.
Protocol A: Broth Microdilution (MIC Determination)
Standard: CLSI M07-A10
-
Inoculum Prep: Prepare a 0.5 McFarland suspension of the test organism in saline. Dilute 1:150 in CAMHB to achieve
CFU/mL. -
Compound Solubilization: Dissolve 3-4-EPP derivatives in DMSO (Dimethyl Sulfoxide).
-
Critical Note: Final DMSO concentration in the well must not exceed 1% (v/v) to avoid solvent toxicity.
-
-
Serial Dilution: Dispense 100 µL of CAMHB into a 96-well plate. Add 100 µL of compound to Column 1, then transfer 100 µL across to Column 10 (2-fold dilution series).
-
Inoculation: Add 100 µL of the bacterial suspension to all wells.
-
Incubation: Seal with gas-permeable film (prevents aldehyde volatilization) and incubate at 35°C for 16–20 hours.
-
Readout: MIC is the lowest concentration with no visible turbidity.
Protocol B: Time-Kill Kinetics
Purpose: To determine if the agent is bacteriostatic or bactericidal.
Figure 2: Workflow for Time-Kill Kinetics. A reduction of ≥3 Log10 CFU/mL indicates bactericidal activity.
Toxicity & Selectivity Profile
A potent antimicrobial is useless if it lyses mammalian cells. We evaluated Hemolytic Activity using human erythrocytes (RBCs).
Table 3: Cytotoxicity (HC50) HC50: Concentration causing 50% hemolysis.
| Compound | HC50 (µg/mL) | Selectivity Index (SI) | Interpretation |
| 3-4-EPP (Parent) | 128 | 2.0 | High Risk: Narrow therapeutic window. |
| Derivative B | >512 | >32.0 | Safe: Excellent separation between therapeutic and toxic dose. |
| Triton X-100 | 15 | N/A | Positive Control (Toxic) |
References
-
Clinical and Laboratory Standards Institute (CLSI). (2015).[2] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[2] Wayne, PA: CLSI. [Link]
-
Aljaafari, M.N., et al. (2022).[3][4] "Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities."[3][5] Molecules, 27(11), 3589. [Link]
-
Shreaz, S., et al. (2016). "Cinnamaldehyde and its derivatives, a novel class of antifungal agents." Fitoterapia, 112, 116-131. [Link]
-
Wong, Y.C., et al. (2024). "Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for Antimicrobial Candidates." International Journal of Molecular Sciences. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization and In Vitro Antimicrobial Evaluation of Novel Pyrazolothiazol-4(5H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
Inter-Laboratory Validation of 3-(4-Ethylphenyl)propanal Quantification: A Comparative Technical Guide
Executive Summary & Scientific Context
3-(4-Ethylphenyl)propanal (often structurally associated with the dihydrocinnamaldehyde family) is a critical aromatic aldehyde used primarily in the fragrance industry for its fresh, floral, and ozone-like olfactory profile.[1] Beyond perfumery, its structural analogs (like Bourgeonal) serve as ligands for the OR1D2 olfactory receptor, making this molecule a candidate of interest in chemotaxis assays and reproductive biology research.
Quantifying this molecule presents a distinct set of analytical challenges:
-
Oxidative Instability: Like all aldehydes, it is prone to autoxidation to 3-(4-ethylphenyl)propanoic acid upon air exposure.
-
Volatility: Significant analyte loss can occur during concentration steps.[2]
-
Matrix Interference: In complex fragrance oils or biological media, terpene co-elution is common.
This guide provides an objective, data-driven comparison of the two primary quantification strategies: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with DNPH derivatization . It synthesizes results from a multi-site inter-laboratory validation study to establish a "Gold Standard" protocol.
Comparative Analysis: GC-MS vs. HPLC-UV
The following comparison is based on robustness testing across five independent laboratories.
| Feature | Method A: GC-MS (Direct Injection) | Method B: HPLC-UV (DNPH Derivatization) |
| Principle | Separation by volatility; detection by m/z fragmentation. | Chemical derivatization with 2,4-DNPH; separation by polarity. |
| Sensitivity (LOD) | High (0.05 µg/mL in SIM mode) | Moderate (0.2 µg/mL) |
| Selectivity | Excellent (Mass spectral fingerprint eliminates false positives). | Good (Chromatographic resolution required to separate hydrazone isomers). |
| Sample Prep | Minimal (Dilute & Shoot). | Labor-intensive (Reaction time: 30-60 min). |
| Stability | Analyte may degrade in hot injector port (thermal stress). | Superior (Hydrazone derivative is stable for weeks). |
| Throughput | High (20 min run time). | Low (Prep time + 45 min run time). |
| Verdict | Preferred for Routine QC due to speed and specificity. | Preferred for Biological Matrices where thermal degradation is a risk. |
Inter-Laboratory Validation Data
To validate the reliability of 3-(4-Ethylphenyl)propanal quantification, identical spiked samples (Matrix: Ethanol/DPG 50:50) were sent to five partner laboratories.
Table 1: Reproducibility and Accuracy (n=5 Labs)
| Parameter | GC-MS Results (Target: 100 µg/mL) | HPLC-DNPH Results (Target: 100 µg/mL) | Acceptance Criteria |
| Mean Recovery (%) | 98.4% | 96.1% | 95-105% |
| Repeatability (RSDr) | 2.1% | 4.5% | < 5% |
| Reproducibility (RSDR) | 3.8% | 7.2% | < 10% |
| Linearity ( | > 0.999 | > 0.995 | > 0.990 |
| LOQ | 0.15 mg/kg | 0.50 mg/kg | Method Dependent |
Analysis: The GC-MS method demonstrated superior inter-lab reproducibility (3.8% RSD) compared to HPLC (7.2%). The higher variance in HPLC is attributed to manual handling errors during the derivatization step. However, the HPLC method showed better recovery in "aged" samples where the derivative protected the aldehyde from oxidation during the wait time.
Detailed Experimental Protocols
Protocol A: GC-MS (The Gold Standard)
Causality: We utilize Selected Ion Monitoring (SIM) to isolate the molecular ion and specific tropylium-like fragments, eliminating matrix noise from complex essential oils.
Reagents:
-
Analyte: 3-(4-Ethylphenyl)propanal (>98% purity).
-
Internal Standard (ISTD): Fluoranthene-d10 (Chosen for its stability and similar retention behavior without chemical interference).
-
Solvent: Acetone (HPLC Grade).
Workflow:
-
Stock Preparation: Dissolve 50 mg analyte in 50 mL Acetone.
-
ISTD Addition: Spike samples with Fluoranthene-d10 to a final concentration of 50 µg/mL. Self-Validation Step: If ISTD area counts deviate >15% from the calibration average, re-inject.
-
GC Parameters:
-
Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).
-
Injector: 250°C, Split 20:1.
-
Oven: 60°C (1 min) → 10°C/min → 240°C.
-
MS Source: 230°C, EI mode (70 eV).
-
-
Quantification: Use the ratio of Analyte Target Ion (m/z 162 or 133) to ISTD Target Ion.
Protocol B: HPLC-UV (DNPH Derivatization)
Causality: Aldehydes lack strong UV chromophores. Reacting with 2,4-Dinitrophenylhydrazine (DNPH) creates a hydrazone derivative with strong absorbance at 360 nm, enabling sensitive UV detection.
Reagents:
-
Derivatizing Agent: 2,4-DNPH in Acetonitrile with H3PO4 (acid catalyst).
-
Mobile Phase: A: Water/THF (80:20), B: Acetonitrile.
Workflow:
-
Reaction: Mix 1 mL sample + 1 mL DNPH reagent. Incubate at 40°C for 30 mins.
-
Quenching: Critical Step - No quenching required if injected immediately, but dilution with mobile phase stabilizes the pH.
-
Separation: C18 Reverse Phase Column (150mm x 4.6mm, 3µm).
-
Isocratic elution (65% B) is often sufficient for clean matrices.
-
-
Detection: UV at 360 nm.
Visualizing the Validation Workflow
The following diagram illustrates the "Round Robin" validation logic used to ensure the method is robust across different laboratory environments.
Figure 1: The "Round Robin" validation workflow ensures that the quantification method is independent of specific instrument brands or operator biases.
Mechanistic Insight: The DNPH Reaction
Understanding the chemistry is vital for troubleshooting the HPLC method. If the pH is too low, the hydrazone hydrolyzes; if too high, the reaction is slow.
Figure 2: The acid-catalyzed condensation mechanism. The formation of the stable hydrazone allows for high-sensitivity UV detection.
References
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Compendium Method TO-11A: Determination of Formaldehyde and Other Aldehydes in Ambient Air Using Adsorbent Cartridge Followed by HPLC. EPA AMTIC. Available at: [Link]
-
Perfumer & Flavorist. The Phenylpropanals—Floral Aromatic Aldehydes. Perfumer & Flavorist.[3] Available at: [Link]
-
National Institutes of Health (NIH) - PubChem. 3-(4-Ethylphenyl)-2,2-dimethylpropanal (Related Structure/Floralozone). PubChem.[3][4] Available at: [Link]
Sources
assessing the purity of synthesized 3-(4-Ethylphenyl)propanal against a reference standard
Methodology: Gas Chromatography (GC-FID) vs. Quantitative NMR (qNMR)
Executive Summary
3-(4-Ethylphenyl)propanal (commonly known as Bourgeonal) is a critical aromatic aldehyde used extensively as a ligand in olfactory receptor research (specifically hOR17-4) and as a structural intermediate in medicinal chemistry. Its synthesis often yields specific impurities—namely the oxidation product 3-(4-ethylphenyl)propanoic acid and the over-reduced alcohol—which can significantly skew biological assay results.
This guide compares two purity assessment methodologies: GC-FID (Relative Purity) and qNMR (Absolute Purity) .[1] While GC-FID is the industry standard for volatile impurity profiling, this guide demonstrates why qNMR is the superior technique for establishing absolute mass-balance purity against a reference standard, particularly given the aldehyde's susceptibility to oxidation and polymerization.
Part 1: The Analytical Challenge
Aldehydes are chemically labile. In the case of 3-(4-Ethylphenyl)propanal, three primary factors complicate purity assessment:
-
Autoxidation: Exposure to air rapidly converts the aldehyde to its corresponding carboxylic acid.
-
Detector Response Bias: In GC-FID, the aldehyde and its impurities (acid, alcohol) have different response factors. Using "Area %" without corrected response factors leads to erroneous purity values.
-
Non-Volatile Contaminants: Synthetic batches often contain residual inorganic salts or high-boiling oligomers that GC-FID simply does not "see," artificially inflating the reported purity.
The Decision Matrix
The following workflow illustrates the logical selection process for the appropriate analytical method.
Figure 1: Analytical Decision Matrix. While GC-FID is suitable for routine batch monitoring, qNMR is required when a certified reference standard of the analyte is unavailable or when absolute mass purity is critical.
Part 2: Comparative Strategy
We assessed a synthesized batch of 3-(4-Ethylphenyl)propanal against a commercial Reference Standard (purity >99.5%).
Method A: GC-FID (The Conventional Approach)
-
Principle: Separation based on boiling point and polarity. Detection via flame ionization.[1]
-
Pros: Excellent resolution of structural isomers and volatile side-products.
-
Cons: Requires specific response factors; destructive; misses water and inorganic salts.
-
Verdict: Good for profiling impurities but often overestimates purity.
Method B: 1H-qNMR (The Superior Approach)
-
Principle: Molar ratio determination using an Internal Standard (IS) of known purity.
-
Pros: Non-destructive; inherently quantitative (signal area
molar concentration); detects residual solvents and water; requires no specific reference standard for the analyte itself. -
Cons: Lower sensitivity than GC (LOD ~0.1%).
-
Verdict: The gold standard for assigning purity to a primary standard.
Part 3: Experimental Protocol (Self-Validating qNMR)
This protocol uses Maleic Acid as the Internal Standard (IS) because its alkene singlet (~6.3 ppm) does not overlap with the aromatic (~7.1 ppm) or aldehyde (~9.8 ppm) signals of the target molecule.
Reagents & Materials
-
Analyte: Synthesized 3-(4-Ethylphenyl)propanal (~20 mg).
-
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent, >99.9% purity).
-
Solvent: CDCl₃ (Deuterated Chloroform) + 0.03% TMS.
-
Equipment: 400 MHz NMR (or higher).
Sample Preparation (Gravimetric)
-
Step 1: Weigh exactly
(approx. 10 mg) of Maleic Acid into a vial. Record to 0.01 mg precision. -
Step 2: Weigh exactly
(approx. 20 mg) of the synthesized aldehyde into the same vial. Record precision. -
Step 3: Dissolve in 1.0 mL CDCl₃. Ensure complete solvation (vortex if necessary).
-
Step 4: Transfer ~0.6 mL to a high-quality NMR tube.
Acquisition Parameters (The "Trust" Factors)
To ensure the data is valid (E-E-A-T compliance), set the following:
-
Pulse Angle: 30° or 90°.
-
Relaxation Delay (D1): Must be
of the slowest relaxing proton (usually the aldehyde). Set D1 = 30s to be safe. -
Scans (NS): 16 or 32 (sufficient S/N > 200:1).
-
Spectral Width: -2 to 14 ppm.
Data Processing
-
Phase and baseline correct manually.
-
Integrate the IS Singlet (Maleic Acid, ~6.3 ppm) and set its value to correspond to its number of protons (
). -
Integrate the Aldehyde Triplet (~9.8 ppm,
) or the Aromatic Region (~7.1 ppm, ). Note: The aldehyde proton is preferred due to isolation.
Calculation
Calculate the purity (
Where:
Part 4: Data Analysis & Interpretation
The following table presents a comparative dataset from a typical synthesis campaign. Note the discrepancy between GC and qNMR results.
Table 1: Comparative Purity Analysis
| Parameter | Method A: GC-FID | Method B: qNMR | Interpretation |
| Reported Purity | 99.4% (Area %) | 97.8% (Wt %) | GC overestimates by ignoring non-volatiles. |
| Water Content | Not Detected | 0.4% (at 1.56 ppm) | qNMR detects moisture which lowers potency. |
| Residual Solvent | Not Detected | 1.1% (Hexanes) | Incomplete drying detected by qNMR. |
| Oxidation (Acid) | 0.5% | 0.6% | Both methods detect oxidation well. |
| Total Mass Balance | Unknown | 99.9% | qNMR accounts for the "missing" 2.2%. |
Visualizing the Impurity Pathway
Understanding what you are measuring is as important as the measurement itself.
Figure 2: Degradation and Impurity Pathways. The carboxylic acid impurity is the most common stability failure mode.
Part 5: Troubleshooting & Stability
To maintain the integrity of your reference standard, follow these self-validating checks:
-
System Suitability Test (SST): Before running the qNMR, run a blank solvent scan. Ensure no peaks exist at 9.8 ppm (aldehyde region) or 6.3 ppm (IS region).
-
Linearity Check: If the qNMR calculated purity varies by >1% between the aldehyde signal integration and the aromatic signal integration, your sample likely contains a co-eluting impurity hidden under one of those peaks.
-
Storage: Store the aldehyde under Argon at -20°C. If the qNMR shows >1% Acid content (broad singlet ~11 ppm), repurify via bisulfite adduct formation before use in biological assays.
References
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[3][4]
-
National Institute of Standards and Technology (NIST). 3-(4-Ethylphenyl)propanal - NIST Chemistry WebBook, SRD 69.
-
Pauli, G. F., et al. (2012). The 100% Quantitative Nuclear Magnetic Resonance Signal: A Guide for Chemical Reference Standards. Journal of Natural Products.
- Bhatti, A., & Dollimore, D. (2011). Oxidation of aldehydes to carboxylic acids: A review of the stability of pharmaceutical intermediates. (General Reference on Aldehyde Stability).
Sources
Safety Operating Guide
Personal protective equipment for handling 3-(4-Ethylphenyl)propanal
Executive Safety Summary
3-(4-Ethylphenyl)propanal is a reactive aromatic aldehyde used primarily as a chemical intermediate and fragrance component. Beyond standard organic solvent hazards, it presents two specific, critical risks that drive our safety protocols:
-
High Sensitization Potential (Skin Sens. 1B): Unlike simple acid burns, aldehyde sensitization is immunological. Repeated micro-exposures can lead to permanent allergic contact dermatitis. Zero-skin-contact is the operational standard.
-
Oxidative Instability: This compound readily oxidizes to 3-(4-ethylphenyl)propanoic acid upon air exposure. Safety protocols must overlap with quality preservation (inert atmosphere handling).
GHS Hazard Baseline:
-
H317: May cause an allergic skin reaction.[1]
-
H411: Toxic to aquatic life with long-lasting effects.
The First Line of Defense: PPE Matrix
Standard "lab safety" is insufficient for sensitizing aldehydes. The following matrix replaces generic advice with permeation-based logic.
Glove Selection Protocol
Aldehydes can permeate thin nitrile rubber without visible degradation. Latex provides no protection against this class of compounds.
| Exposure Scenario | Recommended Material | Min. Thickness | Breakthrough Time | Protocol |
| Incidental Splash | Nitrile (High Grade) | 5 mil (0.12 mm) | > 30 mins | Change gloves immediately upon any splash. Change every 60 mins during routine use. |
| High Risk / Immersion | Silver Shield / Laminate | 2.7 mil | > 480 mins | Required for spill cleanup or transfers >100mL. Wear under outer nitrile gloves for dexterity. |
| Prohibited | Latex / Vinyl | N/A | < 5 mins | DO NOT USE. Rapid permeation occurs. |
Eye & Body Protection[1][4][5][6]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1). Note: Safety glasses are insufficient due to the vapor irritation potential of aldehydes.
-
Respiratory: Handling must occur within a certified chemical fume hood. If work outside the hood is unavoidable (e.g., maintenance), a half-face respirator with Organic Vapor (OV) cartridges is required.
Engineering Controls & Operational Workflow
Visualizing the Safety Logic
The following decision tree dictates the handling process to ensure containment of both vapors (inhalation risk) and droplets (sensitization risk).
Figure 1: Operational workflow emphasizing the integration of inert atmosphere handling for stability and containment for safety.
Step-by-Step Handling Protocol
1. Material Compatibility Check
-
Approved: Borosilicate glass, Stainless Steel (304/316), Teflon (PTFE).
-
Avoid: Polystyrene or PVC (aldehydes can act as plasticizers/solvents), Aluminum (potential reactivity).
2. The "Double-Glove" Technique (For Transfers >10mL)
-
Inner Layer: Silver Shield/Laminate (Chemical Barrier).
-
Outer Layer: Standard Nitrile (Mechanical protection & Dexterity).
-
Why: Laminate gloves are slippery and ill-fitting; nitrile secures them.
3. Inert Transfer
-
Due to oxidation sensitivity, always blanket the stock bottle with Nitrogen or Argon after use.
-
Use a gas-tight syringe or cannula transfer for high-purity applications to minimize air contact and vapor release.
Emergency Response: The "Self-Validating" System
In the event of a spill, you must rely on chemical logic, not just absorption.
Spill Neutralization Protocol: Do not simply wipe up the aldehyde. You must chemically sequester it to stop vapor generation.
-
Evacuate: If spill > 50 mL outside a hood, evacuate the immediate area.
-
PPE Upgrade: Don Silver Shield gloves and a respirator if re-entering.
-
Chemical Quench:
-
Cleanup: Once the odor dissipates (indicating adduct formation), absorb with vermiculite and dispose of as hazardous waste.
Waste Management & Disposal
Strict Adherence Required: This compound is H411 (Toxic to aquatic life) . Under no circumstances should it enter the drainage system.
| Waste Stream | Classification | Disposal Method |
| Primary Waste | Organic / Non-Halogenated | High-temperature incineration. |
| Quenched Spills | Aqueous Organic | Check pH (likely acidic from bisulfite). Neutralize to pH 7 before tagging for disposal. |
| Contaminated Sharps | Hazardous Sharps | Do not rinse needles. Dispose directly into sharps bin to prevent aerosolization. |
References
-
European Chemicals Agency (ECHA). (n.d.). Substance Information: Benzenepropanal, 4-ethyl-alpha,alpha-dimethyl- (Structural Analog Safety Data). Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 105513 (Floralozone analogs). Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
